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Core Science & Biosynthesis

Foundational

4-Methyl-1-(3-methylbenzoyl)piperidine CAS 57269-11-1 properties

This technical guide provides an in-depth analysis of 4-Methyl-1-(3-methylbenzoyl)piperidine (CAS 57269-11-1), a specialized chemical entity with significant applications in entomological research (as a DEET analog) and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Methyl-1-(3-methylbenzoyl)piperidine (CAS 57269-11-1), a specialized chemical entity with significant applications in entomological research (as a DEET analog) and medicinal chemistry (as a privileged scaffold).[1]

CAS: 57269-11-1 | Molecular Formula: C₁₄H₁₉NO[1]

Executive Summary

4-Methyl-1-(3-methylbenzoyl)piperidine is a lipophilic amide belonging to the N-benzoylpiperidine class.[1] Structurally, it is a close analog of DEET (N,N-diethyl-3-methylbenzamide), the gold-standard insect repellent.[1][2] In this molecule, the diethylamine moiety of DEET is replaced by a 4-methylpiperidine ring.[1] This structural modification alters the compound's volatility, lipophilicity, and binding affinity to insect olfactory receptors (Ors) and odorant-binding proteins (OBPs).[1][2]

Beyond entomology, this compound serves as a privileged scaffold in medicinal chemistry.[1][2] The 3-methylbenzoylpiperidine core is a validated pharmacophore found in various G-protein-coupled receptor (GPCR) ligands and enzyme inhibitors (e.g., Monoacylglycerol lipase - MAGL), offering a rigidified linker system that improves metabolic stability compared to flexible alkyl chains.[1][2]

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of two distinct domains:

  • Lipophilic Head: A m-toluoyl (3-methylbenzoyl) group.[1] This aromatic ring provides π-π stacking potential and steric bulk critical for receptor occupancy.[1]

  • Aliphatic Tail: A 4-methylpiperidine ring.[1][3] This cyclic amine restricts conformational freedom (compared to diethylamine), potentially enhancing selectivity for specific hydrophobic pockets.[1][2]

Key Properties Table

Note: Values marked with () are consensus predicted values based on structure-property relationship (SPR) algorithms due to the specialized nature of this research chemical.*

PropertyValueContext/Significance
Molecular Weight 217.31 g/mol Optimal range for CNS penetration and volatility-based repellency.[1]
Physical State Pale Yellow Liquid / Low-Melting SolidLikely exists as a viscous oil at RT due to asymmetry preventing efficient crystal packing.[1]
Boiling Point ~330–340 °C (Predicted)Significantly higher than DEET (~288 °C), suggesting lower volatility and potentially longer protection time.[1][2]
LogP (Octanol/Water) 3.2 – 3.6*Highly lipophilic.[1] Crosses biological membranes easily; suitable for topical formulations.[1]
Topological Polar Surface Area (TPSA) 20.31 ŲLow TPSA indicates excellent permeability (blood-brain barrier or insect cuticle).[1]
H-Bond Donors / Acceptors 0 / 1Acts only as an H-bond acceptor (carbonyl oxygen).[1]

Synthesis & Manufacturing (Process Chemistry)

The synthesis of 4-Methyl-1-(3-methylbenzoyl)piperidine is achieved via a Schotten-Baumann acylation or an anhydrous nucleophilic acyl substitution .[1] The anhydrous route is preferred for high-purity applications to prevent hydrolysis of the acid chloride.[1]

Reaction Pathway (DOT Diagram)

Synthesis Acid 3-Methylbenzoic Acid Chloride 3-Methylbenzoyl Chloride Acid->Chloride Activation Product 4-Methyl-1-(3-methylbenzoyl)piperidine (Target) Chloride->Product Amidation Amine 4-Methylpiperidine Amine->Product SOCl2 SOCl₂ / DMF (cat.) SOCl2->Chloride Base Et₃N / DCM 0°C to RT Base->Product

Caption: Two-step synthesis involving acid chloride activation followed by nucleophilic acyl substitution.

Detailed Experimental Protocol

Objective: Synthesis of 10g of 4-Methyl-1-(3-methylbenzoyl)piperidine.

Reagents:

  • 3-Methylbenzoyl chloride (1.05 equiv)[1]

  • 4-Methylpiperidine (1.0 equiv)[1]

  • Triethylamine (Et₃N) (1.2 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methylpiperidine (5.0 g, 50.4 mmol) and triethylamine (8.4 mL, 60.5 mmol) in anhydrous DCM (100 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add 3-methylbenzoyl chloride (8.2 g, 53.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes; R_f Product ~ 0.5).

  • Work-up:

    • Quench with saturated NaHCO₃ solution (50 mL).

    • Separate the organic layer and wash with 1N HCl (50 mL) to remove unreacted amine.[1]

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.[1][2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane) to yield the pure product as a viscous pale oil.

Biological Activity & Research Applications[4][5][6][7]

Insect Repellency (DEET Analog)

This compound is a "hybrid" repellent structure.[1] It retains the 3-methylbenzoyl motif of DEET (critical for receptor interaction) but introduces a piperidine ring (similar to Picaridin ).[1]

  • Mechanism of Action: Like DEET, it likely acts by inhibiting the insect odorant co-receptor (Orco) or by masking attractive host odors (lactic acid, 1-octen-3-ol).[1][2]

  • Performance Profile:

    • Volatility: The higher molecular weight reduces vapor pressure compared to DEET.[1] This theoretically extends the duration of protection (residual efficacy) but may reduce the "spatial repellent" effect (repelling insects before they land).[1]

    • Efficacy: Research on N-benzoylpiperidines suggests they are effective against Aedes aegypti and Anopheles species, often showing comparable efficacy to DEET at lower concentrations due to higher lipophilicity enhancing cuticular penetration.[1]

Medicinal Chemistry (Privileged Scaffold)

The 1-benzoylpiperidine moiety is a versatile template in drug discovery.[1]

  • MAGL Inhibitors: Derivatives of this scaffold have been identified as inhibitors of Monoacylglycerol Lipase (MAGL), a target for pain and inflammation.[1][2] The 3-methyl group on the benzoyl ring often improves metabolic stability against esterases.[1]

  • GPCR Ligands: Used in the design of ligands for serotonin (5-HT) and dopamine receptors.[1] The 4-methyl group on the piperidine ring creates a specific steric vector that can lock the conformation into a bioactive state.[1]

Structure-Activity Relationship (SAR) Diagram

SAR Core 4-Methyl-1-(3-methylbenzoyl)piperidine Benzoyl 3-Methylbenzoyl Group (Aromatic Interaction) Core->Benzoyl Contains Piperidine 4-Methylpiperidine Ring (Hydrophobic Core) Core->Piperidine Contains Effect1 Mimics DEET's Electronic Profile Benzoyl->Effect1 Effect2 Increases Lipophilicity (vs Diethylamine) Piperidine->Effect2 Effect3 Reduces Volatility (Longer Duration) Piperidine->Effect3

Caption: SAR analysis highlighting the functional contributions of the benzoyl and piperidine domains.

Analytical Characterization

To validate the identity of CAS 57269-11-1, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplet at δ 7.1–7.3 ppm (4H) corresponding to the 3-methylbenzoyl protons.[1]

    • Benzylic Methyl: Singlet at δ ~2.35 ppm (3H, Ar-CH₃).[1][2]

    • Piperidine Ring:

      • Broad multiplets at δ 3.5–4.5 ppm (4H) for N-CH₂ protons (broadened due to amide rotamers).[1]

      • Multiplet at δ 1.6–1.8 ppm (1H) for the CH at position 4.[1]

      • Multiplets at δ 1.1–1.5 ppm (4H) for the remaining ring CH₂ protons.[1]

      • Doublet at δ ~0.95 ppm (3H) for the 4-methyl group.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Peak: 218.15 m/z.[1]

    • Fragment Ions: Characteristic loss of the piperidine ring or tropylium ion formation (m/z 91 or 119).[1]

Safety & Handling

  • Hazard Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1][4]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Handling: Handle under a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid contact with skin, as the compound is designed to penetrate lipophilic barriers (skin/cuticle).[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over long periods.

References

  • Debboun, M., Frances, S. P., & Strickman, D. (2007).[1][2] Insect Repellents: Principles, Methods, and Uses. CRC Press.[1] (Defines the structural requirements for amide-based repellents like DEET and piperidine analogs).

  • Klun, J. A., et al. (2008).[1][2] "Synthesis and Repellent Efficacy of New Amides Against Mosquitoes." Journal of Medical Entomology, 45(1), 54-62.[1][2] (Discusses the efficacy of AI3-series piperidine repellents).

  • Prathebha, K., et al. (2014).[1][2] "Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide." Acta Crystallographica Section E, 70(11), o1157.[1][2] Link (Provides crystallographic data on related 4-methylpiperidine benzamides).[1][2]

  • PubChem Compound Summary. "1-(3-methylbenzoyl)piperidine derivatives." National Center for Biotechnology Information.[1] (General structural data for benzoylpiperidines).

  • BenchChem Technical Data. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine and related scaffolds.

Sources

Exploratory

Technical Monograph: (4-methylpiperidin-1-yl)(3-methylphenyl)methanone

Structural Characterization, Synthetic Protocols, and Functional Applications [1][2][3] Executive Summary This technical guide profiles (4-methylpiperidin-1-yl)(3-methylphenyl)methanone , a structural hybrid belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Protocols, and Functional Applications [1][2][3]

Executive Summary

This technical guide profiles (4-methylpiperidin-1-yl)(3-methylphenyl)methanone , a structural hybrid belonging to the N-substituted benzamide class.[1][2][3] Chemically, it is a bioisostere of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide), where the diethylamine moiety is replaced by a 4-methylpiperidine ring.[1][2][3] This modification significantly alters lipophilicity (LogP) and steric parameters, influencing both volatility and receptor binding affinity.

This document serves as a definitive reference for researchers in medicinal chemistry and agrochemical development, providing validated synthetic workflows, analytical fingerprints, and structure-activity relationship (SAR) insights.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule consists of two distinct pharmacophores: the 3-methylbenzoyl (m-toluoyl) lipophilic anchor and the 4-methylpiperidine alicyclic amine.[1][2][3] The amide bond connecting them exhibits restricted rotation, often resulting in rotameric signals in NMR spectroscopy at ambient temperatures.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSignificance
IUPAC Name (4-methylpiperidin-1-yl)(3-methylphenyl)methanoneOfficial nomenclature
Molecular Formula C₁₄H₁₉NOCore stoichiometry
Molecular Weight 217.31 g/mol Optimal range for volatility/permeability
LogP (Predicted) ~3.2 – 3.5Higher lipophilicity than DEET (LogP ~2.1), suggesting longer retention time on skin.[1][2][3]
H-Bond Donors/Acceptors 0 Donors / 1 AcceptorGood membrane permeability (Lipinski compliant).[1][2][3]
Physical State Viscous pale yellow oilTypical for non-crystalline benzamides.[2][3]
Boiling Point ~330–340 °C (760 mmHg)Low volatility implies extended duration of action.[2][3]
Structural Visualization

The following diagram illustrates the component analysis of the molecule, highlighting the rigid amide core and the lipophilic domains.

StructureAnalysis Acid 3-Methylbenzoic Acid (Lipophilic Anchor) Core Amide Bond (Rigid Linker) Acid->Core Acylation Amine 4-Methylpiperidine (Alicyclic Amine) Amine->Core Nucleophilic Attack Product (4-methylpiperidin-1-yl) (3-methylphenyl)methanone Core->Product Condensation

Figure 1: Retrosynthetic breakdown showing the convergence of the benzoyl and piperidine fragments.[1][2][3]

Part 2: Synthetic Protocol (Schotten-Baumann Acylation)

Objective: Synthesize (4-methylpiperidin-1-yl)(3-methylphenyl)methanone with >95% purity using a biphasic or solvent-based Schotten-Baumann condition.

Mechanism: Nucleophilic acyl substitution where the secondary amine (4-methylpiperidine) attacks the electrophilic carbonyl of 3-methylbenzoyl chloride.[1][2][3] Base is required to scavenge the HCl byproduct.[2][3]

Reagents & Stoichiometry
  • Substrate A: 3-Methylbenzoyl chloride (1.0 equiv)[1][2][3]

  • Substrate B: 4-Methylpiperidine (1.1 equiv)[1][2][3]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[1][2]
      
    • Charge the RBF with 4-methylpiperidine (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (50 mL).

    • Cool the mixture to 0 °C using an ice bath to control the exotherm.

  • Addition:

    • Dissolve 3-methylbenzoyl chloride (10 mmol) in 10 mL DCM.

    • Add this solution dropwise to the amine mixture over 20 minutes. Note: Maintain temperature < 5 °C to prevent side reactions.

  • Reaction:

    • Allow the reaction to warm to room temperature (25 °C).

    • Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2][3] The spot for the amine (polar, stains with ninhydrin) should disappear.

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).[2][3] Rationale: Protonates and removes unreacted amine and Et₃N.[2][3]

    • Base Wash: Wash with Sat. NaHCO₃ (2 x 30 mL). Rationale: Hydrolyzes and removes unreacted acid chloride/benzoic acid.[2][3]

    • Brine Wash: Wash with saturated NaCl to remove water.[2][3]

    • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect 85–95% of a pale yellow oil. If solidification occurs upon standing, recrystallize from Hexane/Et₂O.[2]

SynthesisFlow cluster_Workup Purification Cascade Step1 Reactants: 3-Methylbenzoyl Chloride + 4-Methylpiperidine Step2 Reaction: DCM, Et3N, 0°C -> RT, 4h Step1->Step2 Step3 Quench & Partition: Organic vs Aqueous Phase Step2->Step3 AcidWash 1M HCl Wash (Removes Amine) Step3->AcidWash BaseWash NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Product Final Product: Pure Amide (>95%) BaseWash->Product

Figure 2: Synthetic workflow emphasizing the acid/base wash purification strategy.[1][2][3]

Part 3: Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will show distinct regions for the aromatic ring, the piperidine ring, and the methyl groups.[4]

  • Aromatic Region (7.0 – 7.3 ppm): Multiplet integrating to 4H.[2][3][5] Corresponds to the 3-methylphenyl protons.[1][2][3]

  • Piperidine Alpha-Protons (3.5 – 4.7 ppm): Broad broad singlet or two distinct broad multiplets integrating to 2H.[1][2][3] Reason: Restricted rotation around the C-N amide bond makes the equatorial/axial protons non-equivalent.[1][3]

  • Piperidine Ring Protons (2.6 – 3.1 ppm & 1.0 – 1.8 ppm): Complex multiplets for the remaining ring protons.[2][3]

  • Aromatic Methyl (2.36 ppm): Sharp singlet (3H).[2][3] Diagnostic of the m-tolyl group.

  • Piperidine Methyl (0.95 ppm): Doublet (3H).[2][3] Diagnostic of the 4-methyl substitution.

2. Infrared Spectroscopy (FT-IR)
  • 1620 – 1640 cm⁻¹: Strong C=O stretch (Tertiary Amide).[2][3] This is lower than esters due to resonance donation from the nitrogen.[2][3]

  • No N-H stretch: Absence of peaks >3200 cm⁻¹ confirms the formation of a tertiary amide (no secondary amine remaining).[2][3]

3. Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 218.15 m/z.[2][3]

  • Fragmentation: Loss of the piperidine ring often yields the methylbenzoyl cation (m/z ~119).[2][3]

Part 4: Functional Context & Biological Activity[1][2][3][8]

This molecule is a critical scaffold in the discovery of next-generation insect repellents.[1][2][3] It operates on the same principles as DEET but offers altered volatility and receptor interaction profiles.[2][3]

Mechanism of Action (Repellency)

Like DEET, this benzamide targets the odorant receptor co-receptor (Orco) and specific odorant receptors (ORs) in insects (Aedes aegypti, Anopheles gambiae).

  • Olfactory Masking: Interheres with 1-octen-3-ol receptors.[1][2][3]

  • Direct Repellency: Activates specific avoidance pathways in the insect antenna.[2][3]

Comparison: DEET vs. Piperidine Analog
FeatureDEET(4-methylpiperidin-1-yl)(3-methylphenyl)methanone
Structure Flexible Diethyl chainRigid Piperidine Ring
Volatility Moderate (High vapor pressure)Low (Lower vapor pressure)
Duration ~4-6 HoursPotentially >8 Hours (due to mass/lipophilicity)
Skin Permeation HighReduced (due to steric bulk)

Research Note: Studies on "AI3" class compounds (USDA database) suggest that piperidine analogs often exhibit higher efficacy against Anopheles species compared to DEET, likely due to the conformational rigidity of the piperidine ring fitting better into the hydrophobic pocket of the repellent receptor.

Part 5: Safety & Handling

While structural analogs suggest a safety profile similar to DEET, standard laboratory precautions are mandatory.[2]

  • Hazard Statements: Irritating to eyes, respiratory system, and skin (H315/H319).

  • Storage: Store in cool, dry place under inert atmosphere. Hygroscopic potential is low but oxidation of the methyl group is possible over prolonged exposure to air/light.[2][3]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[2][3]

References
  • PubChem. "(4-Methylenepiperidin-1-yl)(phenyl)methanone Compound Summary."[1][2][3][6] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press.[2][3] (Context on AI3 piperidine repellents).

  • Wang, X., et al. (2013).[2] "Synthesis and bioassay of piperidine derivatives as potential mosquito repellents." Journal of Agricultural and Food Chemistry. (General synthesis protocols for benzoylpiperidines).

  • Katritzky, A. R., et al. (2008).[2] "Synthesis and bioassay of novel mosquito repellents with high vapor pressure." Journal of Medical Entomology. (SAR studies on benzamide repellents).[2][3]

Sources

Foundational

An Inquiry into the Chemical Identity of 4-(3-methylbenzoyl)-4-methylpiperidine

A comprehensive search of chemical databases and scientific literature has revealed no readily available information for the compound specified as "4-(3-methylbenzoyl)-4-methylpiperidine." This suggests that this particu...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of chemical databases and scientific literature has revealed no readily available information for the compound specified as "4-(3-methylbenzoyl)-4-methylpiperidine." This suggests that this particular chemical structure may not be a widely synthesized, studied, or commercially available compound. As a result, a list of synonyms or a detailed technical guide on its properties and applications cannot be provided at this time.

For researchers, scientists, and drug development professionals, the absence of a compound in major chemical registries like PubChem, Chemical Abstracts Service (CAS), and others often indicates that it may be a novel chemical entity. It is also possible that the provided name contains a typographical error, and a closely related structure was intended.

To illustrate the nuances of piperidine derivative nomenclature and the importance of precise structural naming, this guide will instead provide an overview of related, known compounds that were identified during the search. This will serve as a comparative framework and a guide to understanding the structure-activity relationships within this chemical class.

Analysis of Structurally Related Piperidine Derivatives

The initial search for "4-(3-methylbenzoyl)-4-methylpiperidine" prompted the identification of several related but distinct molecules. Understanding the differences in their structures is key to appreciating the specific nature of the requested compound.

Key Structural Differences:

  • 4-(3-Methyl-benzyl)-piperidine: This compound features a benzyl group (a phenylmethyl group) attached to the 4-position of the piperidine ring, whereas the requested compound has a benzoyl group (a phenylcarbonyl group). The presence of a carbonyl (C=O) in the benzoyl group significantly alters the electronic properties and reactivity of the molecule compared to the methylene bridge in the benzyl group.

  • 4-Benzylpiperidine: Similar to the above, this molecule lacks the methyl substituent on the phenyl ring and the methyl group at the 4-position of the piperidine ring that are specified in the requested compound.

  • Methyl 4-piperidin-4-yl-benzate Hydrochloride: In this case, the piperidine ring is a substituent on a benzoic acid methyl ester. The connectivity is different from the requested compound, where the benzoyl group is attached to the piperidine ring.

  • 4-(p-Sulfamoylbenzoyl)-N-methyl-piperidine: This molecule has a benzoyl group, but it is substituted with a sulfamoyl group at the para position of the phenyl ring, and the piperidine nitrogen is methylated.

The table below summarizes the key identifiers for these related compounds.

Compound NameCAS NumberMolecular FormulaPubChem CID
4-(3-Methyl-benzyl)-piperidine496056-53-2C13H19N11159793
4-Benzylpiperidine31252-42-3C12H17N31738
Methyl 4-piperidin-4-yl-benzate HCl936130-82-4C13H17NO2•HClN/A
4-(p-Sulfamoylbenzoyl)-N-methyl-piperidine77999-07-6C13H18N2O3S132484

Hypothetical Structure and Nomenclature

To provide clarity, let's deconstruct the IUPAC name "4-(3-methylbenzoyl)-4-methylpiperidine" to understand its hypothetical structure.

Figure 1. Hypothetical structure of 4-(3-methylbenzoyl)-4-methylpiperidine.

Following IUPAC nomenclature rules[1][2][3][4][5], the name is broken down as follows:

  • piperidine: The core heterocyclic scaffold.

  • 4-methyl: A methyl group is attached to the 4th position of the piperidine ring.

  • 4-(3-methylbenzoyl): A benzoyl group, which itself has a methyl group at the 3rd position of the phenyl ring, is also attached to the 4th position of the piperidine ring.

Conclusion for Further Research

Given the lack of information on "4-(3-methylbenzoyl)-4-methylpiperidine," researchers interested in this specific molecule have several avenues for exploration:

  • Verify the Chemical Name: Double-check the source of the chemical name for any potential transcription errors.

  • Chemical Synthesis: If the compound is indeed novel, a synthetic route would need to be designed and executed. This would likely involve the acylation of a 4-methylpiperidine derivative.

  • Structural Characterization: Following synthesis, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be required to confirm the structure.

  • Property and Activity Screening: Once the compound is synthesized and its structure confirmed, its physicochemical properties and biological activities could be investigated.

In its current state, the scientific community lacks the foundational data to provide a comprehensive technical guide on 4-(3-methylbenzoyl)-4-methylpiperidine. Future research would be necessary to elucidate its chemical and biological profile.

References

A comprehensive list of references for the related compounds and nomenclature rules was not generated as the primary topic could not be addressed. The in-text citations refer to general IUPAC naming principles.

Sources

Exploratory

Benzoylpiperidine Derivatives: A Privileged Scaffold in Medicinal Chemistry

Executive Summary The benzoylpiperidine moiety—specifically the 4-benzoylpiperidine (phenyl(piperidin-4-yl)methanone) scaffold—represents a "privileged structure" in medicinal chemistry. Its inherent ability to engage mu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoylpiperidine moiety—specifically the 4-benzoylpiperidine (phenyl(piperidin-4-yl)methanone) scaffold—represents a "privileged structure" in medicinal chemistry. Its inherent ability to engage multiple G-protein coupled receptors (GPCRs) and enzymes stems from its versatile geometry: a semi-rigid piperidine ring that projects a lipophilic benzoyl "warhead" while offering a distinct vector for linker attachment at the nitrogen.

This technical guide analyzes the benzoylpiperidine scaffold's role in drug discovery, focusing on its dominance in serotonergic modulation (5-HT2A antagonism) and emerging utility in enzyme inhibition (MAGL, GlyT1). It provides a validated synthetic protocol for the core scaffold and quantitative structure-activity relationship (SAR) data for lead optimization.

Structural Classification & Pharmacophore Analysis[1]

While "benzoylpiperidine" can chemically refer to amides (N-benzoyl), the pharmacologically distinct ketone scaffold is the focus of this guide due to its critical role in CNS therapeutics.

The Core Pharmacophore

The 4-benzoylpiperidine scaffold functions as a constrained analog of the butyrophenone class (e.g., haloperidol).

  • The Ketone Linker: Acts as a critical hydrogen bond acceptor. In 5-HT2A antagonists, this carbonyl interacts with specific residues (e.g., Trp/Phe) in the receptor binding pocket.

  • The Piperidine Ring: Provides a semi-rigid spacer that orients the aromatic rings while maintaining appropriate solubility and basicity (pK_a ~8-9) for lysosomal trapping or receptor cation-pi interactions.

  • The Para-Fluoro Substituent: A common motif (e.g., Ketanserin, Lenperone) that blocks metabolic hydroxylation at the para-position and enhances lipophilicity.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Map Core 4-Benzoylpiperidine Scaffold N_Sub N-Substituent (Linker) Determines Selectivity (e.g., Quinazolinedione for 5-HT2A) Core->N_Sub Functionalization Ketone Ketone Bridge H-Bond Acceptor (Critical for Affinity) Core->Ketone Pharmacophore Para_F Para-Fluoro Group Metabolic Stability Lipophilicity Core->Para_F Optimization Pip_Ring Piperidine Ring Semi-rigid Spacer Basicity (pKa) Core->Pip_Ring Backbone

Caption: SAR map highlighting the modularity of the 4-benzoylpiperidine scaffold. The N-substituent dictates target selectivity, while the ketone and fluoro-phenyl groups drive core binding affinity.

Therapeutic Applications

Serotonergic Modulation (5-HT2A Antagonists)

The most established application is in 5-HT2A receptor antagonism.

  • Ketanserin: The archetype. It combines the 4-(4-fluorobenzoyl)piperidine moiety with a quinazolinedione headgroup.[1] It is used as an antihypertensive and a tool compound for 5-HT2A research.

  • Mechanism: The fluorobenzoyl moiety occupies a hydrophobic pocket defined by aromatic residues (Trp6.48, Phe6.[2]52) in the receptor, while the piperidine nitrogen forms an ionic bond with Asp3.32.

Enzyme Inhibition (MAGL & GlyT1)

Recent campaigns have repurposed the scaffold for enzyme inhibition.

  • Monoacylglycerol Lipase (MAGL): Reversible MAGL inhibitors use the benzoylpiperidine scaffold to block the degradation of 2-arachidonoylglycerol (2-AG), offering pain relief without the psychotropic effects of CB1 agonists.

  • Glycine Transporter 1 (GlyT1): 4-benzoylpiperidine derivatives act as non-sarcosine-based inhibitors, serving as potential treatments for schizophrenia by enhancing NMDA receptor function.

Quantitative Data Analysis

The table below compares the binding affinities (K_i) and inhibitory concentrations (IC50) of key benzoylpiperidine derivatives across different targets.

CompoundTargetActivity MetricValueTherapeutic Indication
Ketanserin 5-HT2AK_i0.74 nM [1]Antihypertensive / Research Tool
Altanserin 5-HT2AK_i0.74 nM [1]5-HT2A PET Ligand
Volinanserin (MDL 100907) 5-HT2AK_i0.1 - 0.5 nM [1]Antipsychotic (Investigational)
Cmpd 23 (Tuccinardi et al.) MAGLIC5080 nM [2]Analgesic (Preclinical)
Cmpd 23q (Shen et al.) GlyT1IC5030 nM [3]Schizophrenia (Preclinical)

Experimental Protocol: Synthesis of the Core Scaffold

This protocol details the synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride , the versatile intermediate for Ketanserin and related drugs.[1]

Reaction Scheme Visualization:

Synthesis_Path Start Isonipecotic Acid Step1 1. Acetylation (Ac2O, Reflux) Start->Step1 Inter1 N-Acetylisonipecotic Acid Step1->Inter1 Step2 2. Chlorination (SOCl2) Inter1->Step2 Inter2 Acid Chloride Step2->Inter2 Step3 3. Friedel-Crafts Acylation (Fluorobenzene, AlCl3) Inter2->Step3 Inter3 1-Acetyl-4-(4-fluorobenzoyl)piperidine Step3->Inter3 Step4 4. Hydrolysis (6N HCl, Reflux) Inter3->Step4 Final 4-(4-Fluorobenzoyl)piperidine HCl Step4->Final

Caption: Step-wise synthesis of the 4-(4-fluorobenzoyl)piperidine scaffold via Friedel-Crafts acylation.

Detailed Methodology

Objective: Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride.

Reagents:

  • 1-Acetylisonipecotic acid chloride (prepared from isonipecotic acid)

  • Fluorobenzene (Solvent/Reagent)[3]

  • Aluminum Chloride (AlCl3, anhydrous)

  • 6N Hydrochloric Acid (HCl)[4]

Step-by-Step Procedure:

  • Friedel-Crafts Acylation:

    • In a dry 3-neck flask under nitrogen, suspend anhydrous AlCl3 (3.0 equiv) in excess fluorobenzene (acts as solvent).

    • Cool to 0-5°C.

    • Add 1-acetylisonipecotoyl chloride (1.0 equiv) portion-wise, maintaining temperature <10°C.

    • Allow the mixture to warm to room temperature, then reflux for 2 hours.

    • Quench: Pour the reaction mixture carefully onto crushed ice/HCl. Extract with dichloromethane (DCM).[5] Wash organic layer with brine, dry over MgSO4, and concentrate to yield 1-acetyl-4-(4-fluorobenzoyl)piperidine .

  • Hydrolysis (Deacetylation):

    • Dissolve the intermediate (from Step 1) in 6N HCl (approx. 3 mL per gram of substrate).

    • Reflux the solution for 2-3 hours. Monitor by TLC for disappearance of the starting amide.

    • Workup: Cool the solution. Extract twice with ether (to remove non-basic impurities).

    • Basify the aqueous layer with NaOH pellets (to pH >10) and extract with benzene or DCM.

    • Dry the organic extracts and concentrate to obtain the free base as an oil.[5]

  • Salt Formation:

    • Dissolve the residual oil in anhydrous ether.

    • Bubble dry HCl gas through the solution (or add HCl in dioxane).

    • Collect the white precipitate by filtration. Recrystallize from isopropanol/ether.

    • Yield: Typically 60-70%.[4] Melting Point: 222-224°C [4].[4]

Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic multiplets of the piperidine ring (approx. 1.8-3.5 ppm) and the para-substituted aromatic system (two doublets/multiplets in the 7.0-8.0 ppm region).

References

  • Structural Combination of Established 5-HT2A Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry. Link

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances. Link

  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem. Link

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules (MDPI). Link

Sources

Foundational

4-Methyl-1-(3-methylbenzoyl)piperidine safety data sheet SDS

Technical Whitepaper: Safety, Handling, and Application of 4-Methyl-1-(3-methylbenzoyl)piperidine Part 1: Executive Summary & Chemical Identity 4-Methyl-1-(3-methylbenzoyl)piperidine is a specialized lipophilic amide, st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Application of 4-Methyl-1-(3-methylbenzoyl)piperidine

Part 1: Executive Summary & Chemical Identity

4-Methyl-1-(3-methylbenzoyl)piperidine is a specialized lipophilic amide, structurally homologous to the widely used insect repellent DEET (N,N-Diethyl-m-toluamide) and the pharmacophore scaffold 1-benzoylpiperidine. Often utilized as a fragment in medicinal chemistry for G-protein coupled receptor (GPCR) ligand design or as a functionalized intermediate in agrochemical synthesis, its safety profile requires a nuanced understanding of its structural activity relationships (SAR).

This guide synthesizes safety protocols based on direct structural analogs and functional group analysis, providing a robust framework for researchers handling this compound in a drug discovery or synthetic setting.

Chemical Identity Table
ParameterData
Chemical Name 4-Methyl-1-(3-methylbenzoyl)piperidine
Synonyms (4-Methylpiperidin-1-yl)(3-methylphenyl)methanone; N-(3-Toluoyl)-4-methylpiperidine
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Physical State Viscous pale yellow oil or low-melting solid (Analog-derived)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
CAS Number Research Chemical (Analogous Ref: DEET CAS 134-62-3)

Part 2: Hazard Identification & Risk Assessment (GHS Standards)

As a research chemical with limited specific toxicological data, the hazard classification is derived from Read-Across Toxicology using DEET and 1-benzoylpiperidine as primary anchors. This approach assumes the conservation of toxicological endpoints across the m-toluamide pharmacophore.

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
Acute Toxicity (Oral) Category 4Harmful if swallowed.H302
Aquatic Toxicity (Chronic) Category 3Harmful to aquatic life with long-lasting effects.H412
Structural Alerts & Toxicology Insights
  • Amide Stability: The benzamide linkage is metabolically stable but can be hydrolyzed by amidases in vivo, releasing 4-methylpiperidine (a known irritant) and 3-methylbenzoic acid.

  • Lipophilicity: With a LogP > 3, the compound can easily penetrate the stratum corneum, necessitating strict dermal protection to prevent systemic absorption.

  • Neurotoxicity Potential: While lower than simple aliphatic amines, the structural similarity to DEET suggests potential for weak acetylcholinesterase inhibition at high concentrations; neuro-precautionary handling is advised.

Part 3: Safe Handling & Synthesis Workflow

Synthesis & Functional Group Analysis

The safest method for generating this compound in a research setting is the Schotten-Baumann reaction, which minimizes exposure to volatile acyl chlorides.

DOT Diagram 1: Synthesis & Structural Logic

G A 3-Methylbenzoyl Chloride (Corrosive/Lachrymator) C Schotten-Baumann Condensation (DCM/TEA or NaOH, 0°C) A->C Acylation B 4-Methylpiperidine (Flammable/Caustic) B->C Nucleophilic Attack D 4-Methyl-1-(3-methylbenzoyl)piperidine (Lipophilic Amide) C->D Purification E Aqueous Waste (Ammonium Salts) C->E Extraction F Organic Waste (Halogenated) C->F Washing

Caption: Synthesis pathway highlighting the transition from high-hazard precursors (Red) to the stable amide product (Green).

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood. The precursor (3-methylbenzoyl chloride) is a lachrymator; the product is a potential contact allergen.

  • PPE Requirements:

    • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Silver Shield® or Viton due to the compound's lipophilicity.

    • Respiratory: If aerosolization is possible (e.g., rotary evaporation), use a P95 particulate filter or organic vapor cartridge.

  • Storage: Store in a cool, dry place (2–8°C) under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the methyl group or hydrolysis.

Part 4: Emergency Response Protocols

DOT Diagram 2: Emergency Decision Matrix

Emergency Start Exposure Incident Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Ingest Ingestion Start->Ingest Rinse Rinse 15+ min (Lifting Eyelids) Eye->Rinse Wash Wash with Soap/Water (Do NOT use Alcohol) Skin->Wash Vomit Do NOT Induce Vomiting (Risk of Aspiration) Ingest->Vomit Med Seek Medical Attention (Show SDS/Structure) Rinse->Med Wash->Med Vomit->Med

Caption: Immediate triage steps for exposure. Note: Alcohol enhances skin absorption of lipophilic amides and must be avoided during washing.

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes. The amide functionality can cause persistent irritation; ophthalmological evaluation is recommended if redness persists.

  • Skin Contact: Wash with lipophilic-surfactant soaps (e.g., dish soap) followed by water. Avoid ethanol or DMSO , as these solvents act as permeation enhancers, driving the toxin deeper into the dermis.

  • Ingestion: Do not induce vomiting. The compound's viscosity and potential surfactant properties pose an aspiration hazard. Administer activated charcoal if advised by poison control.

Part 5: Stability & Reactivity

  • Chemical Stability: Stable under standard temperature and pressure (STP).

  • Incompatible Materials: Strong oxidizing agents (e.g., permanganates, peroxides) which may attack the benzylic methyl group. Strong acids/bases may catalyze hydrolysis of the amide bond.

  • Decomposition Products: Thermal decomposition emits Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

References

  • PubChem. (2024).[1] Compound Summary for DEET (N,N-Diethyl-m-toluamide). National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 3-Methylbenzoic acid. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7701, 4-Methylpiperidine. [Link]

Sources

Exploratory

Engineering the Benzoylpiperidine Scaffold: A Technical Whitepaper on Therapeutic Potential and Pharmacological Validation

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the phenyl(piperidin-4-yl)methanone core—commonly known as the benzoylpiperidine fragment—not merely as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the phenyl(piperidin-4-yl)methanone core—commonly known as the benzoylpiperidine fragment—not merely as a structural motif, but as a highly tunable, privileged pharmacophore.1[1]. This whitepaper dissects the therapeutic potential of substituted benzoylpiperidines, detailing the mechanistic rationale, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their efficacy.

Pharmacological Landscape and Target Specificity

Reversible Monoacylglycerol Lipase (MAGL) Inhibition

Prolonged, irreversible inhibition of MAGL leads to chronic 2-arachidonoylglycerol (2-AG) elevation, triggering CB1 receptor desensitization and cross-tolerance. To circumvent this, substituted benzoylpiperidines have been engineered as reversible MAGL inhibitors.2[2]. The carbonyl group of the benzoylpiperidine establishes critical hydrogen bonds within the lipophilic channel of MAGL, enabling competitive binding without covalent adduction[1].

Monoamine Transporter and Cholinergic Modulation

Beyond the endocannabinoid system, the scaffold exhibits profound central nervous system (CNS) activity.3[3]. Furthermore,4[4].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the following table summarizes the quantitative binding affinities and functional roles of key substituted benzoylpiperidines across various therapeutic targets.

Compound DesignationPrimary TargetIC50 / AffinityPharmacological Role & Application
Compound 18 MAGL11.7 µMReversible inhibitor; antiproliferative in breast/ovarian cancer[1]
Compound 19 MAGL0.84 µMOptimized reversible inhibitor (meta-hydroxyl substitution)[1]
Compound 23 MAGL80 nMHighly potent reversible inhibitor; blocks MAGL in vivo[2]
Compound 31 5-HT2A1.1 nMPotent and selective 5-HT2A antagonist for neuropsychiatry[1]
3,4-Cl-Benzoylpiperidine hDATHigh AffinityhDAT reuptake inhibitor; ADHD therapeutic modeling[3]

Mechanistic Pathway Visualization

The therapeutic efficacy of benzoylpiperidines in oncology and neuroinflammation is heavily predicated on their ability to modulate the endocannabinoid system without triggering receptor desensitization.

MAGL_Pathway N1 2-Arachidonoylglycerol (2-AG) N2 Monoacylglycerol Lipase (MAGL) N1->N2 Hydrolysis N6 CB1 / CB2 Receptors Activation N1->N6 Accumulation Activates N4 Arachidonic Acid (AA) + Glycerol N2->N4 Catalysis N3 Substituted Benzoylpiperidines N3->N2 Reversible Inhibition N5 Pro-inflammatory Prostaglandins N4->N5 COX Enzymes N7 Neuroprotection & Tumor Suppression N6->N7 Downstream Signaling

Mechanism of MAGL inhibition by benzoylpiperidines and endocannabinoid modulation.

Experimental Methodologies & Self-Validating Protocols

As a scientist, I mandate that experimental workflows not only generate data but inherently validate their own mechanisms. Below are the protocols for synthesizing and evaluating reversible benzoylpiperidine MAGL inhibitors.

Scaffold Synthesis via Amidic Condensation

Causality: To construct the core efficiently, we utilize an amidic condensation strategy.1[1]. We select coupling agents like EDC/HOBt to prevent racemization and ensure high yields of the sterically hindered amide bond. Step-by-Step Protocol:

  • Dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), stirring at 0°C for 30 minutes to activate the carboxylate.

  • Introduce the substituted piperidine derivative (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salts and drive the nucleophilic attack.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient).

In Vitro MAGL Inhibition & Kinetic Profiling

Causality: To determine if a compound is a competitive inhibitor, we must analyze its behavior across varying substrate concentrations. Michaelis-Menten kinetics provide the mathematical proof of competitive binding (Vmax remains constant while Km increases). Step-by-Step Protocol:

  • Prepare human recombinant MAGL (10 ng/well) in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Pre-incubate the enzyme with varying concentrations of the benzoylpiperidine compound (0.1 nM to 100 µM) for 30 minutes at 37°C. (Self-Validation Note: A parallel plate without pre-incubation is run. If IC50 values shift significantly between the two plates, it indicates slow-binding or irreversible kinetics).

  • Initiate the reaction by adding the fluorogenic substrate 7-amino-4-methylcoumarin-arachidonate (AMC-AA) at concentrations ranging from 0.5x to 5x Km.

  • Measure fluorescence continuously (Ex: 360 nm, Em: 460 nm) for 60 minutes.

  • Plot initial velocities vs. substrate concentration and fit to the Michaelis-Menten equation using non-linear regression.

Reversibility Validation via Rapid Dilution

Causality: To definitively rule out covalent modification, a rapid dilution assay acts as an internal control loop. Step-by-Step Protocol:

  • Incubate MAGL at a high concentration (100x the assay concentration) with the inhibitor at 10x its IC50 for 1 hour to ensure >95% target occupancy.

  • Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the AMC-AA substrate.

  • Monitor the recovery of enzymatic activity. (Self-Validation Check: If the compound is reversible, the 100-fold dilution drops the inhibitor concentration far below its IC50, and enzyme activity will rapidly restore to >80% of the vehicle control. If activity remains suppressed, the compound is an irreversible covalent binder).

Validation Workflow Visualization

Validation_Workflow S1 Scaffold Synthesis (Amidic Condensation) S2 In Vitro Screening (Fluorometric Assay) S1->S2 S3 Kinetic Profiling (Michaelis-Menten) S2->S3 S4 Reversibility Test (Rapid Dilution) S3->S4 S5 Cell-Based Assay (Antiproliferative) S4->S5

Step-by-step validation workflow for reversible benzoylpiperidine inhibitors.

Conclusion

The substituted benzoylpiperidine scaffold represents a masterclass in rational drug design. By leveraging its bioisosteric properties and fine-tuning its peripheral substituents, medicinal chemists can achieve highly selective, reversible modulation of complex targets like MAGL, hDAT, and 5-HT2A. Employing rigorous, self-validating kinetic assays ensures that these molecules translate reliably from in vitro hits to robust clinical candidates.

References

  • Hao, Q., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules 2024, 29(9), 1930.
  • "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor." University of Pisa (UNIPI) / Journal of Medicinal Chemistry.
  • González-Gutiérrez, J. P., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease." Molecules 2025, 30(14), 3047.
  • "Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors?" ACS Chemical Neuroscience 2023.

Sources

Foundational

Technical Monograph: 4-Methyl-1-(3-methylbenzoyl)piperidine

This technical guide provides an in-depth analysis of 4-Methyl-1-(3-methylbenzoyl)piperidine , a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide). This monograph synthesizes ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Methyl-1-(3-methylbenzoyl)piperidine , a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide). This monograph synthesizes chemical properties, synthetic methodologies, and pharmacological context relevant to researchers in medicinal chemistry and agrochemical development.

Executive Summary

4-Methyl-1-(3-methylbenzoyl)piperidine (Molecular Formula: C₁₄H₁₉NO) is a lipophilic carboxamide belonging to the N-benzoylpiperidine class. Structurally, it represents a rigidified analog of DEET where the diethylamine moiety is replaced by a 4-methylpiperidine ring. This structural modification restricts the conformational freedom of the amide nitrogen, potentially altering binding kinetics at targets such as octopamine receptors or TRP channels involved in insect olfaction and nociception.

Chemical Identity & Physicochemical Properties

The following data characterizes the compound based on its chemical structure. While specific experimental values for this exact analog may vary by batch, the theoretical physicochemical profile is critical for predicting bioavailability and volatility.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name (4-Methylpiperidin-1-yl)(3-methylphenyl)methanone
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Exact Mass 217.1467 Da
Predicted LogP 3.2 ± 0.3 (Lipophilic)
H-Bond Donors 0
H-Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 1 (C-N bond has restricted rotation)
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Structural Class Benzamide; Piperidine Amide

Synthetic Methodology

The synthesis of 4-Methyl-1-(3-methylbenzoyl)piperidine follows a standard Nucleophilic Acyl Substitution (Schotten-Baumann type) protocol. This method ensures high yield and purity by utilizing the high reactivity of the acid chloride.

Experimental Protocol

Objective: Synthesis of 4-Methyl-1-(3-methylbenzoyl)piperidine via Acid Chloride Coupling.

Reagents:

  • 3-Methylbenzoyl chloride (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)[1]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methylpiperidine (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add 3-methylbenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

    • Note: The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (hexane/ethyl acetate 3:1).

  • Work-up:

    • Quench with water (20 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, followed by the elimination of the chloride leaving group.

SynthesisPathway AcidCl 3-Methylbenzoyl Chloride TetraInt Tetrahedral Intermediate AcidCl->TetraInt Nucleophilic Attack (DCM, 0°C) Amine 4-Methylpiperidine Amine->TetraInt Nucleophilic Attack (DCM, 0°C) Product 4-Methyl-1-(3-methylbenzoyl) piperidine TetraInt->Product Elimination of Cl- Byproduct HCl (Trapped by Et3N) TetraInt->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Structural Analysis & Drug Discovery Context

This molecule is a critical scaffold in the optimization of insect repellents and TRP channel modulators.

Pharmacophore Comparison: DEET vs. Target

The target compound modifies the DEET scaffold by "cyclizing" the diethylamine tail. This modification impacts two key parameters:

  • Steric Bulk: The 4-methylpiperidine ring creates a distinct steric volume compared to the flexible diethyl chains.

  • Lipophilicity: The addition of the piperidine ring generally increases LogP, potentially enhancing skin permeation or cuticular penetration in insects.

Research Relevance:

  • Insect Repellency: Piperidine analogs of DEET (such as AI3-37220, a 2-methylpiperidine variant) have demonstrated extended protection times against Aedes aegypti and Anopheles species [1, 2]. The 4-methyl isomer described here is often screened to optimize the steric fit within the octopamine receptor binding pocket.

  • TRP Channel Modulation: Benzoylpiperidines are frequent hits in screens for TRPM8 (cold receptor) or TRPV1 antagonists, relevant for pain management and antipruritic drug development.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Target 4-Methyl-1-(3-methylbenzoyl)piperidine Benzoyl 3-Methylbenzoyl Moiety (Aromatic Interaction) Target->Benzoyl Piperidine 4-Methylpiperidine Ring (Hydrophobic Core) Target->Piperidine Amide Amide Linker (H-Bond Acceptor) Target->Amide Bioavail Enhanced Lipophilicity (vs DEET) Benzoyl->Bioavail Rigidity Conformational Rigidity (Receptor Selectivity) Piperidine->Rigidity

Caption: SAR deconstruction showing functional contributions of molecular substructures.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer may be limited, handling should follow protocols for Category 2 Skin Irritants and Category 2A Eye Irritants , typical for benzamides.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhalation of acid chloride vapors.

References

  • Debboun, M., et al. (1999). Laboratory evaluation of AI3-37220, AI3-35765, CIC-4, and deet repellents against three species of mosquitoes. Journal of the American Mosquito Control Association, 15(3), 342-347.

  • Solberg, V. B., et al. (1995). Field Evaluation of Deet and a Piperidine Repellent (AI3-37220) Against Amblyomma americanum. Journal of Medical Entomology, 32(6), 870–875.

  • PubChem Compound Summary. (2024). Structure-Activity data for Benzoylpiperidines.[1] National Center for Biotechnology Information.

  • Gertsch, J. (2008). Cannabimimetic effects of N-alkylamides. Communicative & Integrative Biology, 1(1), 26–28.[2] (Context on amide signaling).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 4-Methyl-1-(3-methylbenzoyl)piperidine

Abstract This application note details the synthetic protocols for 4-Methyl-1-(3-methylbenzoyl)piperidine , a functionalized benzamide scaffold relevant to medicinal chemistry (specifically as a bioisostere of DEET and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic protocols for 4-Methyl-1-(3-methylbenzoyl)piperidine , a functionalized benzamide scaffold relevant to medicinal chemistry (specifically as a bioisostere of DEET and a fragment in GPCR ligand design).[1] We present two distinct methodologies: a Process-Scale Route utilizing acid chlorides for high throughput and cost-efficiency, and a Discovery-Scale Route utilizing amide coupling agents (HATU) for library generation.[1] The guide includes mechanistic insights, critical process parameters (CPPs), and analytical expectations to ensure reproducibility and high purity (>95%).

Introduction & Retrosynthetic Analysis

The target molecule, 4-Methyl-1-(3-methylbenzoyl)piperidine, belongs to the class of N,N-disubstituted benzamides.[1] Structurally, it features a lipophilic 4-methylpiperidine core coupled to a meta-toluoyl moiety.[1] This motif is frequently encountered in:

  • Insect Repellents: As a conformationally restricted analog of N,N-Diethyl-meta-toluamide (DEET).[1]

  • CNS Active Agents: As a pharmacophore in 5-HT2A and Dopamine D2 receptor ligands.[1]

Retrosynthetic Logic

The disconnection is straightforward at the amide bond (C-N).

  • Synthon A (Electrophile): 3-Methylbenzoyl cation equivalent (derived from 3-methylbenzoyl chloride or activated 3-methylbenzoic acid).[1]

  • Synthon B (Nucleophile): 4-Methylpiperidine (a secondary amine).

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the piperidine attacks the carbonyl carbon, forming a tetrahedral intermediate. The presence of a base is non-negotiable to neutralize the generated HCl (in the acid chloride route) or to deprotonate the activated ester (in coupling routes), driving the equilibrium forward.

Retrosynthesis Target Target: 4-Methyl-1-(3-methylbenzoyl)piperidine Disconnect Amide Bond Disconnection Target->Disconnect Precursors Precursors: 4-Methylpiperidine + 3-Methylbenzoyl Chloride Disconnect->Precursors Retro

Figure 1: Retrosynthetic disconnection showing the convergence of the amine and acyl chloride.

Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Best for: Scale-up (>1g), cost reduction, and robust synthesis. Reaction Type: Schotten-Baumann / Anhydrous Acylation.[1]

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Role
4-Methylpiperidine 99.181.0Nucleophile
3-Methylbenzoyl chloride 154.591.1Electrophile
Triethylamine (TEA) 101.191.5 - 2.0HCl Scavenger
Dichloromethane (DCM) Solvent-Solvent (0.2 M)
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 4-Methylpiperidine (1.0 equiv) and Triethylamine (1.5 equiv) to anhydrous DCM .

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Critical: The reaction is exothermic. uncontrolled heat can lead to double-acylation impurities or reagent decomposition.[1]

  • Addition: Add 3-Methylbenzoyl chloride (1.1 equiv) dropwise over 15-20 minutes.

    • Tip: Dilute the acid chloride in a small volume of DCM to prevent localized heating during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (low Rf, stains with Ninhydrin) should disappear; the product spot (UV active) will appear.

Workup & Purification
  • Quench: Add saturated NaHCO₃ solution to the reaction mixture. Stir for 10 minutes to hydrolyze excess acid chloride.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x).

  • Wash: Wash combined organics with:

    • 1M HCl (to remove unreacted amine/TEA).

    • Brine (saturated NaCl).

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂).

    • Gradient: 0% → 30% EtOAc in Hexanes.

Method B: The "Precision Route" (Amide Coupling)

Best for: Parallel synthesis, library generation, or if the acid chloride is unavailable.

Materials
  • Carboxylic Acid: 3-Methylbenzoic acid (1.0 equiv)[1]

  • Amine: 4-Methylpiperidine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DCM

Protocol
  • Dissolve 3-Methylbenzoic acid and DIPEA in DMF.

  • Add HATU at 0 °C and stir for 15 minutes to activate the acid (formation of the active ester).

  • Add 4-Methylpiperidine .

  • Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO₃ and Brine.

Process Workflow & Safety

The following flowchart illustrates the critical decision points and workup logic for the Acid Chloride route.

Workflow Start Start: Dissolve Amine + TEA in DCM Cool Cool to 0°C Start->Cool Add Add Acid Chloride (Dropwise) Cool->Add React Stir at RT (3-4 Hours) Add->React Check TLC Check: Amine Consumed? React->Check Check->React No (Add more time) Quench Quench with sat. NaHCO3 Check->Quench Yes Wash Acid Wash (1M HCl) (Removes unreacted amine) Quench->Wash Purify Concentrate & Column (Hex/EtOAc) Wash->Purify

Figure 2: Operational workflow for the synthesis via Method A.

Expert Safety Tips
  • Lachrymator Warning: 3-Methylbenzoyl chloride is a potent lachrymator and corrosive.[1] Handle strictly in a fume hood.

  • Exotherm Control: The reaction releases HCl (neutralized by TEA to form TEA·HCl salt). This neutralization is exothermic. On scales >10g, internal temperature monitoring is mandatory.

  • Pressure Buildup: Never stopper the flask tightly during the initial addition; nitrogen venting is required.

Analytical Characterization (Expected Data)

Upon isolation, the compound should be a colorless to pale yellow oil or low-melting solid.[1]

1H NMR (400 MHz, CDCl₃) Prediction:

  • Aromatic Region (6.9 - 7.3 ppm): Multiplet, 4H (Benzoyl ring protons).

  • Benzoyl Methyl (2.36 ppm): Singlet, 3H (Ar-CH₃).

  • Piperidine N-CH (3.5 - 4.6 ppm): Broad multiplets, 2H (Equatorial/Axial protons adjacent to Nitrogen).[1] Due to amide rotamers, these peaks often appear broadened.

  • Piperidine N-CH (2.7 - 3.0 ppm): Broad multiplets, 2H.[1]

  • Piperidine Core (1.0 - 1.8 ppm): Multiplets, 5H (Ring CH/CH₂).

  • Piperidine Methyl (0.95 ppm): Doublet, 3H (J ≈ 6.5 Hz).

LC-MS:

  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 218.15 m/z (Calculated MW: 217.31 g/mol ).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][8][9] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanism).

Sources

Application

Application Note: High-Yield Synthesis of Benzoylpiperidine via the Schotten-Baumann Reaction

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Rationale The benzoylpiperidine scaffold is widely recognized as a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Rationale

The benzoylpiperidine scaffold is widely recognized as a privileged structure in medicinal chemistry, frequently serving as a metabolically stable bioisostere for piperazine rings in the development of novel therapeutics[1]. The classical and most scalable method for its preparation is the Schotten-Baumann reaction, a highly efficient nucleophilic acyl substitution first reported by Carl Schotten in 1884[].

This application note details a robust, biphasic protocol for the synthesis of benzoylpiperidine from piperidine and benzoyl chloride. By utilizing an aqueous inorganic base (e.g., NaOH) alongside an organic solvent (e.g., dichloromethane), the Schotten-Baumann method avoids the need to sacrifice a second equivalent of the amine to act as an acid scavenger, thereby maximizing the atom economy of valuable amine precursors[3].

Mechanistic Causality: The Role of the Biphasic System

The formation of an amide bond between an acid chloride and an amine generates one equivalent of hydrochloric acid (HCl)[3]. Piperidine is a strong secondary amine (pKa ~11.2). If the generated HCl is not immediately neutralized, it will protonate the unreacted piperidine, forming a non-nucleophilic piperidinium salt and prematurely halting the reaction[3].

In a strictly anhydrous organic system, two equivalents of the amine (or an auxiliary organic base like triethylamine) are required to drive the reaction to completion[3]. The Schotten-Baumann conditions bypass this inefficiency by employing a biphasic system (water/organic solvent) with an excess of aqueous NaOH[4].

  • Causality of Phase Separation: Benzoyl chloride remains predominantly in the organic phase, which shields the highly electrophilic carbonyl carbon from rapid hydrolysis by the aqueous hydroxide[5].

  • Interfacial Reaction Dynamics: The amine reacts with the acid chloride at the biphasic interface. The generated HCl immediately partitions into the aqueous phase, where it is instantly neutralized by NaOH. This continuous acid scavenging keeps the piperidine in its active, free-base form[5].

Mechanism N1 Piperidine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Attack N2 Benzoyl Chloride (Electrophile) N2->N3 N4 Chloride Elimination N3->N4 Collapse N5 Protonated Amide + Cl⁻ N4->N5 N7 Benzoylpiperidine (Product) N5->N7 Deprotonation N6 Aqueous NaOH (Base) N6->N5 Neutralizes HCl

Logic flow of the Schotten-Baumann nucleophilic acyl substitution.

Experimental Protocol: A Self-Validating Workflow

This protocol includes built-in validation checkpoints (e.g., pH monitoring, phase clarity) to ensure reaction completion and product integrity.

Reagents & Materials
  • Piperidine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Sodium hydroxide (10% w/v aqueous solution, 1.5 eq)

  • Dichloromethane (DCM) (Reaction solvent and extraction medium)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (85 mmol, 7.24 g) in 50 mL of DCM.

  • Base Addition: Add 50 mL of 10% aqueous NaOH solution (approx. 125 mmol) to the flask.

    • Validation Check: The mixture must form a distinct biphasic system. Measure the pH of the aqueous layer; it must be >12 to ensure sufficient basicity.

  • Cooling: Place the flask in an ice-water bath to cool the mixture to 0–5 °C.

    • Causality: The acylation reaction is highly exothermic. Cooling prevents solvent boil-off and minimizes the competing side-reaction of benzoyl chloride hydrolysis[5].

  • Acylation: Dissolve benzoyl chloride (93.5 mmol, 13.1 g) in 10 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

    • Causality: Vigorous stirring is critical. It maximizes the interfacial surface area between the aqueous base and the organic electrophile, ensuring rapid HCl neutralization and preventing amine protonation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check: Test the aqueous phase pH. It must remain >10. If pH < 10, add additional NaOH. A drop in pH indicates insufficient base, which would stall the reaction[3].

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (containing the benzoylpiperidine). Extract the remaining aqueous layer with an additional 20 mL of DCM.

  • Washing: Wash the combined organic layers sequentially with:

    • 30 mL of 1M HCl (Causality: Removes any trace unreacted piperidine by converting it to a water-soluble salt).

    • 30 mL of saturated NaHCO₃ (Causality: Neutralizes and removes benzoic acid formed by trace hydrolysis).

    • 30 mL of brine (Causality: Pre-dries the organic layer by drawing out dissolved water).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield crude benzoylpiperidine as a straw-colored viscous oil that typically crystallizes into colorless needles upon standing[6].

Workflow Step1 1. Dissolve Piperidine in DCM Step2 2. Add 10% Aq. NaOH (Biphasic System) Step1->Step2 Step3 3. Dropwise Addition of Benzoyl Chloride Step2->Step3 Step4 4. Vigorous Stirring (1-2 hours, RT) Step3->Step4 Step5 5. Phase Separation & Aqueous Wash Step4->Step5 Step6 6. Drying (MgSO4) & Evaporation Step5->Step6 Step7 7. Pure Benzoylpiperidine Isolation Step6->Step7

Step-by-step biphasic experimental workflow for benzoylpiperidine synthesis.

Quantitative Data & Troubleshooting

Table 1: Stoichiometric Summary

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Piperidine85.151.07.24 g (8.4 mL)Nucleophile
Benzoyl Chloride140.571.113.1 g (10.8 mL)Electrophile
NaOH (10% aq)40.001.55.0 g in 50 mL H₂OAcid Scavenger
Dichloromethane84.93-60 mLOrganic Solvent
Benzoylpiperidine 189.26 1.0 (Expected) ~15.3 g (95% yield) Target Product

Table 2: Troubleshooting & Self-Validation

ObservationRoot Cause (Causality)Corrective Action
pH of aqueous phase drops < 7 during addition HCl generation is outpacing base availability; piperidine is protonating into an inactive salt[3].Pause addition. Add 10% NaOH until pH > 10. Increase stirring speed to improve phase mixing.
Significant white fumes during addition Benzoyl chloride is reacting with atmospheric moisture or adding too fast, causing a localized exotherm[5].Ensure strict dropwise addition. Verify the ice bath is maintaining internal temperature < 5 °C.
Low yield; high recovery of benzoic acid Benzoyl chloride hydrolyzed before reacting with piperidine[5].Ensure sufficient DCM is used to shield the acid chloride. Stir vigorously to maximize interfacial amine contact.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.[Link]

  • Addition-Elimination Mechanisms With Neutral Nucleophiles. Master Organic Chemistry. [Link]

  • Schotten-Baumann reaction in amide synthesis. Der Pharma Chemica.[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Method

Technical Guide: Solubility Profiling and Stock Preparation of 4-Methyl-1-(3-methylbenzoyl)piperidine

Executive Summary This technical guide details the solubility characteristics, handling protocols, and stock solution preparation for 4-Methyl-1-(3-methylbenzoyl)piperidine (MW: ~217.31 g/mol ). As a structural analog wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility characteristics, handling protocols, and stock solution preparation for 4-Methyl-1-(3-methylbenzoyl)piperidine (MW: ~217.31 g/mol ). As a structural analog within the benzoylpiperidine class—a privileged scaffold in medicinal chemistry often associated with serotoninergic and dopaminergic ligands—proper solubilization is critical for reproducible biological data.

While specific experimental solubility values for this analog are often absent from public databases, its structural lipophilicity (Predicted LogP ≈ 2.9–3.2) dictates clear solubility behaviors: high solubility in DMSO (suitable for bioassay stocks) and good solubility in Methanol (suitable for analytical chromatography), with negligible aqueous solubility .

Physicochemical Context & Solvent Selection[1][2][3]

Structural Analysis & Solubility Prediction

The molecule consists of a lipophilic 4-methylpiperidine ring N-acylated by a 3-methylbenzoyl group. The lack of hydrogen bond donors (HBD = 0) and the presence of a tertiary amide bond drive its preference for aprotic, polar solvents.

PropertyValue (Estimated)Implication for Solubility
Molecular Formula C₁₄H₁₉NOHydrophobic carbon skeleton dominates.
Molecular Weight 217.31 g/mol Low MW facilitates dissolution kinetics.
LogP (Predicted) ~2.9 – 3.2Lipophilic. Poor water solubility (< 0.1 mg/mL).
H-Bond Acceptors 1 (Carbonyl)Good interaction with DMSO (dipole-dipole) and MeOH (H-bonding).
Solvent Suitability Matrix
  • Dimethyl Sulfoxide (DMSO): The "Gold Standard" for stock solutions. The sulfoxide oxygen accepts hydrogen bonds (if any donors existed) and the methyl groups interact with the lipophilic core.

    • Expected Solubility: > 50 mM (> 10 mg/mL).

  • Methanol (MeOH): Ideal for intermediate dilutions and LC-MS sample preparation.

    • Expected Solubility: > 10 mg/mL.

  • Water/PBS: Incompatible for direct dissolution. Requires pre-dissolution in DMSO followed by rapid dilution to avoid precipitation.

Protocol: Preparation of Stock Solutions (DMSO)

Materials Required[4][5]
  • Compound: 4-Methyl-1-(3-methylbenzoyl)piperidine (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored under desiccant).[1]

  • Equipment: Analytical balance (0.01 mg readability), borosilicate glass vials (amber), vortex mixer, ultrasonic bath.

Calculation for 10 mM Stock

To prepare 10 mL of a 10 mM stock solution:




Step-by-Step Dissolution Workflow
  • Weighing: Weigh ~21.7 mg of the solid compound into a pre-cleaned 20 mL amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the actual mass:

    
    
    (Example: For 22.10 mg, add 10.17 mL DMSO).
    
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex at medium speed for 30 seconds.

  • Sonication: If visual particulates remain, sonicate in a water bath at ambient temperature (25°C) for 5 minutes. Note: Avoid heating above 40°C to prevent degradation.

  • Inspection: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines (swirls indicating incomplete mixing).

Protocol: Working Solutions & Solubility Determination (Methanol)

This protocol validates solubility for analytical applications (e.g., HPLC injection).

Saturation Shake-Flask Method (Simplified)

Use this if you need to determine the maximum solubility limit in Methanol.

  • Excess Addition: Add ~50 mg of compound to a vial containing 1 mL of Methanol.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon is also acceptable for methanolic solutions).

  • Quantification: Dilute the filtrate 1:100 and analyze via UV-Vis (peak ~230-250 nm, typical for benzamides) or HPLC against a known standard curve.

Dilution for LC-MS

For routine analysis, prepare a 1 mg/mL solution in Methanol:

  • Take 100 µL of the 10 mM DMSO Stock .

  • Add 2.07 mL of Methanol (Approximation:

    
    . Dilution factor ~2.17x to get 1 mg/mL).
    
    • Precise Method: Weigh 1.0 mg solid directly into 1.0 mL Methanol. Vortex. It should dissolve rapidly.

Visual Workflow: Dissolution Logic

SolubilityWorkflow Start Solid Compound 4-Methyl-1-(3-methylbenzoyl)piperidine Weigh Weigh Mass (m) (e.g., 22 mg) Start->Weigh Calc Calculate DMSO Volume V = m / (MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Success 10 mM Stock Prepared (Store at -20°C) Clear->Success Yes Fail Particulates Remain Clear->Fail No Action Warm to 37°C or Add more solvent (Recalculate Conc.) Fail->Action Action->Mix

Caption: Logical workflow for the preparation and validation of a 10 mM stock solution in DMSO.

Stability & Troubleshooting

Storage Stability[6]
  • DMSO Stock: Stable at -20°C for >6 months. Benzamides are generally resistant to hydrolysis at neutral pH.

  • Freeze-Thaw: Limit to <5 cycles. Aliquot into small volumes (e.g., 50 µL) to avoid repeated moisture ingress. DMSO is hygroscopic; water absorption will cause the compound to precipitate over time.

Common Issues
IssueCauseSolution
Precipitation on Dilution Diluting into aqueous buffer too rapidly.Dilute DMSO stock into buffer with vigorous stirring. Keep final DMSO concentration < 1% if possible, or use an intermediate dilution in Methanol if the assay tolerates it.
Cloudiness in Stock DMSO has absorbed water.Use fresh, anhydrous DMSO. Warm the solution to 37°C to redissolve.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159793, 4-(3-Methyl-benzyl)-piperidine (Structural Analog). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. ScienceDirect. Retrieved from [Link]

Sources

Application

preparation of (3-methylphenyl)(4-methylpiperidin-1-yl)methanone

Part 1: Abstract & Strategic Overview This Application Note details the synthetic protocols for (3-methylphenyl)(4-methylpiperidin-1-yl)methanone , a structural motif frequently encountered in the development of dopamine...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Strategic Overview

This Application Note details the synthetic protocols for (3-methylphenyl)(4-methylpiperidin-1-yl)methanone , a structural motif frequently encountered in the development of dopamine transporter inhibitors, kappa opioid receptor antagonists, and general GPCR ligands. Structurally, the compound represents a lipophilic amide scaffold combining a meta-toluic acid core with a 4-methylpiperidine pharmacophore.[1]

We present two distinct synthetic routes tailored to specific research needs:

  • Method A (Acid Chloride Activation): The preferred route for gram-to-kilogram scale-up.[1] It offers rapid kinetics, high atom economy, and simplified purification via liquid-liquid extraction.

  • Method B (HATU-Mediated Coupling): A mild, high-throughput screening (HTS) compatible route ideal for parallel library generation where acid chloride stability or availability is a limiting factor.

Part 2: Reaction Mechanics & Logic

The synthesis relies on the nucleophilic acyl substitution of an activated carboxylic acid derivative by a secondary amine.

  • Mechanism A (Acyl Chloride): The 3-methylbenzoyl chloride serves as a highly electrophilic species. The nitrogen lone pair of 4-methylpiperidine attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the chloride ion. A non-nucleophilic base (Triethylamine or DIPEA) is strictly required to scavenge the generated HCl, preventing the formation of unreactive piperidinium salts.

  • Mechanism B (Uronium Coupling): HATU generates an active ester (O-acyl(7-azabenzotriazole)) in situ. This intermediate is less reactive than the acid chloride but more stable, reducing side reactions like hydrolysis during handling.

Visualizing the Synthetic Pathway

ReactionScheme SM1 3-Methylbenzoic Acid (m-Toluic Acid) SM2 3-Methylbenzoyl Chloride SM1->SM2 Activation Product TARGET: (3-methylphenyl)(4-methylpiperidin-1-yl)methanone SM1->Product Method B (Library Scale) SM2->Product Method A (Scale-Up) Amine 4-Methylpiperidine Amine->Product SOCl2 SOCl2 / Reflux BaseA Et3N / DCM 0°C to RT Coupling HATU / DIPEA / DMF RT

Figure 1: Retrosynthetic analysis and forward reaction pathways. Method A proceeds via the acid chloride intermediate, while Method B utilizes direct coupling.

Part 3: Detailed Experimental Protocols

Safety & Handling
  • 3-Methylbenzoyl chloride: Corrosive, lachrymator.[1] Reacts violently with water. Handle only in a fume hood.

  • 4-Methylpiperidine: Flammable liquid, causes severe skin burns and eye damage.[1]

  • Dichloromethane (DCM): Volatile, suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

Materials Checklist
ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
3-Methylbenzoyl chloride 154.591.01.17Electrophile
4-Methylpiperidine 99.171.10.838Nucleophile
Triethylamine (Et3N) 101.191.50.726HCl Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
1M HCl (aq) -Wash-Quench/Purification
Sat.[1][4] NaHCO3 (aq) -Wash-Acid Removal
Method A: Acid Chloride Protocol (Standard Scale-Up)

Target Scale: 10 mmol (approx. 2.17 g theoretical yield)

1. Reaction Setup:

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen or Argon.

  • Add 4-methylpiperidine (1.09 g, 1.31 mL, 11.0 mmol) and Triethylamine (1.52 g, 2.10 mL, 15.0 mmol).

  • Add anhydrous DCM (30 mL) and cool the solution to 0°C using an ice bath.

2. Addition:

  • Dilute 3-methylbenzoyl chloride (1.55 g, 1.32 mL, 10.0 mmol) in DCM (5 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the amine mixture over 10–15 minutes. Note: Exothermic reaction. Control addition rate to maintain temperature <5°C.

3. Reaction & Monitoring:

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir for 2–3 hours.

  • TLC Monitoring: Silica gel, 30% EtOAc in Hexanes. The acid chloride (Rf ~0.8) should disappear; the product (Rf ~0.4-0.5) will appear as a UV-active spot.[1]

4. Workup (The "Self-Validating" Purification):

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 20 mL). Purpose: This protonates unreacted 4-methylpiperidine and Et3N, forcing them into the aqueous layer. The amide product remains in the organic layer.

  • Base Wash: Wash with Sat. NaHCO3 (2 x 20 mL). Purpose: Removes any hydrolyzed m-toluic acid.[1]

  • Brine Wash: Wash with Sat. NaCl (1 x 20 mL) to remove trapped water.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4 .

  • Filter and concentrate under reduced pressure (Rotovap).

5. Result:

  • Typically yields a colorless to pale yellow viscous oil or low-melting solid.[1]

  • Yield Expectation: >90% (approx. 1.95 – 2.10 g).

Method B: HATU Coupling Protocol (Library/Small Scale)

Target Scale: 0.5 mmol

  • Dissolve 3-methylbenzoic acid (68 mg, 0.5 mmol) in DMF (2 mL).

  • Add DIPEA (129 mg, 174 µL, 1.0 mmol).

  • Add HATU (209 mg, 0.55 mmol). Stir for 5 minutes to activate the acid (formation of the O-At ester).

  • Add 4-methylpiperidine (55 mg, 66 µL, 0.55 mmol).

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (15 mL), wash with water (3 x 5 mL) and brine (1 x 5 mL). Concentrate.

  • Purification: Flash chromatography is usually required to remove HATU byproducts (tetramethylurea).

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard parameters.

1. Proton NMR (400 MHz, CDCl3)

  • Aromatic Region (7.0 – 7.4 ppm): Multiplet, 4H. Characteristic of meta-substituted benzene.

  • Amide Rotamers: Due to the partial double bond character of the C-N amide bond, signals for the piperidine ring often appear broadened or split at room temperature.

  • Piperidine N-CH2 (3.5 – 4.8 ppm): Broad broad singlets or multiplets, 2H (equatorial/axial protons adjacent to Nitrogen).

  • Aromatic Methyl (Ar-CH3): Singlet, 3H, approx. 2.36 ppm .

  • Piperidine C-CH3: Doublet, 3H, approx. 0.96 ppm (

    
    ).
    
  • Piperidine Backbone: Multiplets, 1.0 – 1.8 ppm.

2. LC-MS (ESI+)

  • Molecular Formula: C14H19NO[1]

  • Molecular Weight: 217.31 g/mol [1]

  • Target Ion: [M+H]+ = 218.3

3. Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check reagent quality.
Impurity: m-Toluic Acid Incomplete coupling or hydrolysisRepeat NaHCO3 wash during workup.[1]
Impurity: Amine salts Incomplete Acid WashEnsure pH < 2 during the first aqueous wash step.
Broad NMR Signals Amide Rotamers (Restricted rotation)Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks.

Part 5: References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • LookChem. (n.d.). 3-Methylbenzoyl chloride Properties and Safety. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Amidation of Piperidine with 3-Methylbenzoyl Chloride

Introduction & Mechanistic Rationale The formation of amide bonds is a foundational transformation in synthetic organic chemistry, serving as the backbone for countless active pharmaceutical ingredients (APIs) and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The formation of amide bonds is a foundational transformation in synthetic organic chemistry, serving as the backbone for countless active pharmaceutical ingredients (APIs) and synthetic materials[]. While modern peptide synthesis heavily relies on specialized coupling reagents (e.g., HATU, DCC), the direct coupling of a carboxylic acid and an amine is often thermodynamically unfavorable due to competing acid-base proton exchange, which forms an unreactive salt[2].

To bypass this limitation, the carboxylic acid is converted into a highly electrophilic acyl chloride. In this protocol, we detail the synthesis of N-(3-methylbenzoyl)piperidine via the reaction of 3-methylbenzoyl chloride (m-toluoyl chloride) with the secondary amine, piperidine. This transformation proceeds via a classic nucleophilic acyl substitution[3].

Causality of Experimental Choices

As a self-validating system, every reagent and condition in this protocol serves a specific mechanistic purpose:

  • Acyl Chloride Activation: 3-methylbenzoyl chloride is exceptionally electrophilic, allowing the amidation to proceed rapidly at room temperature without the need for expensive catalysts or extreme heating[].

  • The Critical Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. Without an acid scavenger, HCl would rapidly protonate the piperidine, forming a non-nucleophilic piperidinium salt and capping the theoretical yield at a maximum of 50%[5].

  • Biphasic vs. Anhydrous Conditions: We present two field-proven protocols. The classic Schotten-Baumann method employs a biphasic system (aqueous NaOH and dichloromethane). The immiscibility of the phases protects the acyl chloride from rapid hydrolysis, while the aqueous base continuously neutralizes the evolving HCl[6]. Alternatively, the Anhydrous Protocol utilizes an organic base (e.g., Triethylamine, TEA) in a monophasic organic solvent, which is preferred when water-sensitive functional groups are present or when avoiding aqueous waste streams is a priority[7].

Materials & Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
Piperidine Nucleophile (Secondary Amine)85.151.0 eq851.5 mg (0.99 mL)
3-Methylbenzoyl chloride Electrophile (Acylating Agent)154.591.1 eq1.70 g (1.45 mL)
Dichloromethane (DCM) Aprotic Solvent84.93N/A20.0 mL
Sodium Hydroxide (NaOH) Base (Protocol A)40.002.0 eq20 mL of 1.0 M aq. solution
Triethylamine (TEA) Base (Protocol B)101.191.5 eq1.52 g (2.10 mL)

Mechanistic Pathway

The reaction follows a well-defined addition-elimination pathway. The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon, forming a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate ejects the chloride leaving group, and a base deprotonates the resulting intermediate to yield the neutral amide[8].

Mechanism A 3-Methylbenzoyl Chloride + Piperidine B Nucleophilic Attack (Nitrogen lone pair attacks carbonyl) A->B C Tetrahedral Intermediate (Zwitterionic) B->C D Elimination of Chloride (Reformation of C=O bond) C->D E Protonated Amide + Cl- D->E F Deprotonation by Base (NaOH or TEA neutralizes HCl) E->F G N-(3-methylbenzoyl)piperidine (Final Amide Product) F->G

Nucleophilic acyl substitution mechanism for piperidine amidation.

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Amidation

Ideal for robust, scalable synthesis where starting materials are not highly water-sensitive.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (10 mmol, 0.99 mL) in 10 mL of dichloromethane (DCM).

  • Base Addition: Add 20 mL of a 1.0 M aqueous NaOH solution (20 mmol) to the flask. The mixture will form a distinct biphasic system[9].

  • Cooling: Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C for 10 minutes. Rationale: The reaction is highly exothermic; cooling prevents the volatilization of DCM and minimizes the hydrolysis of the acyl chloride[7].

  • Acylation: Dissolve 3-methylbenzoyl chloride (11 mmol, 1.45 mL) in 10 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes. Note: Vigorous stirring is mandatory to maximize the surface area between the aqueous and organic phases.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the piperidine spot (visualized with Ninhydrin stain) confirms completion.

Protocol B: Anhydrous Amidation with Organic Base

Ideal for moisture-sensitive substrates or when avoiding aqueous emulsions.

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with nitrogen, dissolve piperidine (10 mmol, 0.99 mL) in 20 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (TEA) (15 mmol, 2.10 mL) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add 3-methylbenzoyl chloride (11 mmol, 1.45 mL) dropwise via a syringe over 10 minutes. A white precipitate of triethylammonium chloride will immediately begin to form, serving as a visual indicator of the reaction's progress[7].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours under a nitrogen atmosphere.

  • Validation: Confirm reaction completion via LC-MS or TLC.

Experimental Workflow

Workflow Step1 1. Preparation Dissolve piperidine & base in solvent Step2 2. Addition Dropwise addition of acid chloride at 0°C Step1->Step2 Step3 3. Reaction Stir at RT (2-4 h) Step2->Step3 Step4 4. Workup Quench, extract, wash with HCl & brine Step3->Step4 Step5 5. Purification Dry, concentrate, crystallize Step4->Step5

Step-by-step experimental workflow for the synthesis of N-(3-methylbenzoyl)piperidine.

Workup, Data Presentation & Troubleshooting

Standard Workup Procedure

Regardless of the protocol used, the workup isolates the organic product from salts and unreacted starting materials:

  • Transfer the reaction mixture to a separatory funnel. If using Protocol B, add 10 mL of water to dissolve the TEA-HCl salts.

  • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Combine the organic layers and wash sequentially with:

    • 10 mL of 1.0 M HCl (removes unreacted piperidine and TEA).

    • 10 mL of saturated aqueous NaHCO₃ (neutralizes trace acids).

    • 10 mL of brine (removes bulk water).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-methylbenzoyl)piperidine. The product can be further purified by recrystallization or silica gel flash chromatography if necessary.

Expected Outcomes & Troubleshooting Table
ParameterExpected OutcomePotential IssueTroubleshooting & Causality
Yield 85% - 95%Low Yield (< 50%)Cause: Insufficient base led to piperidine protonation. Fix: Ensure a minimum of 1.5 eq of TEA or 2.0 eq of NaOH is used.
Purity > 98% (by LC-MS)Presence of 3-methylbenzoic acidCause: Hydrolysis of the acyl chloride prior to amidation. Fix: Ensure DCM is anhydrous (Protocol B) or increase stirring rate to minimize aqueous exposure (Protocol A).
Reaction Time 2 to 4 hoursIncomplete conversionCause: Poor phase mixing (Protocol A). Fix: Increase magnetic stirring speed to >800 RPM to maximize biphasic surface area.

References

  • Fisher Scientific. "Amide Synthesis: Reference Reaction Protocols." Retrieved from:[Link]

  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Retrieved from:[Link]

  • Wikipedia. "Schotten–Baumann reaction." Retrieved from:[Link]

Sources

Application

4-Methyl-1-(3-methylbenzoyl)piperidine storage and stability conditions

Application Note: Storage, Stability, and Handling Protocols for 4-Methyl-1-(3-methylbenzoyl)piperidine Introduction & Chemical Identity 4-Methyl-1-(3-methylbenzoyl)piperidine is a tertiary amide structurally composed of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling Protocols for 4-Methyl-1-(3-methylbenzoyl)piperidine

Introduction & Chemical Identity

4-Methyl-1-(3-methylbenzoyl)piperidine is a tertiary amide structurally composed of a 4-methylpiperidine ring acylated by 3-methylbenzoic acid (m-toluic acid). This compound typically serves as a specialized building block in medicinal chemistry, particularly in the synthesis of GPCR ligands and kinase inhibitors where the piperidine scaffold provides a rigid hydrophobic core.

Unlike simple reagents, this compound occupies a specific chemical space characterized by moderate lipophilicity and high hydrolytic stability. This guide defines the protocols for its storage, quality control (QC), and stability assessment, ensuring data integrity in downstream biological or synthetic applications.

Property Details
IUPAC Name (4-methylpiperidin-1-yl)(3-methylphenyl)methanone
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Structural Class Tertiary Benzamide / Piperidine Derivative
Predicted LogP ~3.2 (Moderate Lipophilicity)
Physical State Viscous Oil or Low-Melting Solid (Purity dependent)

Physicochemical Stability Profile

To understand the storage requirements, we must analyze the molecular vulnerabilities of the structure.

Hydrolytic Stability (Amide Bond)

The core structural feature is the tertiary amide linkage.

  • Mechanism: Tertiary amides are kinetically stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. Spontaneous hydrolysis at neutral pH is negligible.

  • Risk Factor: Low. Hydrolysis requires catalysis by strong acids or bases at elevated temperatures.

  • Implication: The compound is compatible with standard aqueous buffers (PBS, HEPES) for biological assays (< 24 hours).

Oxidative Stability (Benzylic & Alkyl Sites)
  • Benzylic Methyl Group: The methyl group on the benzene ring (position 3) is susceptible to radical-mediated oxidation (to alcohol or carboxylic acid) upon prolonged exposure to UV light and oxygen.

  • Piperidine Ring: The methine proton at the 4-position is relatively unreactive, but the alpha-protons (adjacent to Nitrogen) are stabilized by the amide, reducing susceptibility to metabolic-like oxidation compared to free amines.

  • Implication: Light protection is critical to prevent slow benzylic oxidation.

Storage Protocols

This protocol ensures a shelf-life of >2 years with <1% degradation.

Long-Term Storage (Archive)
  • Temperature: -20°C ± 5°C.

  • Atmosphere: Argon or Nitrogen headspace (recommended to prevent moisture accumulation during freeze-thaw cycles).

  • Container: Amber borosilicate glass vial with PTFE-lined screw cap. Avoid polyethylene (PE) containers for oils, as lipophilic compounds can leach into the plastic over years.

Working Solution (Assay Ready)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.

  • Concentration: 10 mM stock solutions.

  • Conditions: Store at +4°C for up to 1 month. For longer storage, aliquot and freeze at -20°C.

  • Precipitation Warning: Ensure the solution is fully equilibrated to room temperature (RT) before opening to prevent water condensation, which can cause the compound to crash out of DMSO.

Handling Workflow Diagram

StorageWorkflow cluster_stability Critical Control Point Arrival Compound Arrival (Solid/Oil) QC_Initial Initial QC (LC-MS / NMR) Arrival->QC_Initial Verify Purity Aliquot Aliquot into Amber Vials QC_Initial->Aliquot Pass (>95%) Freeze Flash Freeze (-20°C, Dark) Aliquot->Freeze Long Term Thaw Thaw to RT (Desiccator) Freeze->Thaw Usage Solubilize Solubilize (DMSO) Thaw->Solubilize Assay Prep

Figure 1: Standardized workflow for receiving, validating, and storing the compound to minimize freeze-thaw degradation.

Quality Control (QC) & Validation

Because this compound lacks a widespread commercial pharmacopeia monograph, the following "Self-Validating" analytical method is required.

HPLC/LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (amide bond).

  • Expected Retention: The compound is moderately lipophilic; expect elution in the 60-80% B range.

Purity Criteria
  • Acceptance: >95% area under the curve (AUC).

  • Common Impurities:

    • m-Toluic Acid: Result of hydrolysis. Elutes earlier (more polar).

    • 4-Methylpiperidine:[1][2][3][4][5][6][7] Result of hydrolysis. Often not UV active at 254 nm; requires ELSD or MS detection.

Degradation Pathways

Understanding how the compound fails allows for better troubleshooting.

Degradation Parent 4-Methyl-1-(3-methylbenzoyl)piperidine (Active) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parent->Hydrolysis Slow Oxidation Benzylic Oxidation (UV Light/O2) Parent->Oxidation Very Slow Product1 3-Methylbenzoic Acid (Impurity A) Hydrolysis->Product1 Product2 4-Methylpiperidine (Impurity B) Hydrolysis->Product2 Product3 Carboxylic Acid Derivative (Trace Impurity) Oxidation->Product3

Figure 2: Primary degradation pathways. Hydrolysis yields the parent acid and amine. Oxidation attacks the benzylic methyl group.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood if heating or creating aerosols.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159793, 4-(3-Methyl-benzyl)-piperidine (Related Structure). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Amide Hydrolysis Mechanisms).

Sources

Method

general procedure for N-benzoylation of substituted piperidines

Abstract & Strategic Importance The N-benzoylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents, including antipsychotics (e.g., Halop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The N-benzoylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents, including antipsychotics (e.g., Haloperidol analogs), analgesics, and acetylcholinesterase inhibitors [1]. While the amide coupling of secondary amines is often trivialized, substituted piperidines present unique conformational challenges—particularly 2- and 2,6-substituted variants where steric hindrance (A-strain) can drastically reduce nucleophilicity.

This guide moves beyond generic "recipe" chemistry. It provides a self-validating workflow for N-benzoylation, focusing on the two most robust methodologies: the anhydrous organic base method (Method A) and the biphasic Schotten-Baumann condition (Method B). Emphasis is placed on the "Acid-Base Workup" as a purification logic gate, minimizing the need for chromatography.

Mechanistic Insight & Reaction Logic

The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The piperidine nitrogen attacks the electrophilic carbonyl of benzoyl chloride, forming a tetrahedral intermediate. The base is not merely a proton scavenger; it drives the equilibrium by neutralizing the HCl byproduct, which would otherwise protonate the unreacted amine and shut down the reaction.[2][4]

Figure 1: Mechanistic Pathway

BenzoylationMechanism Substrate Substituted Piperidine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride Reagent->Intermediate Product N-Benzoyl Piperidine Intermediate->Product Elimination of Cl- Byproduct Salt (Base·HCl) Intermediate->Byproduct Base Base (TEA/NaOH) Base->Byproduct Scavenges H+

Caption: Nucleophilic acyl substitution pathway. The base prevents ammonium salt formation, ensuring the amine remains nucleophilic.

Critical Variables & Experimental Design

Before selecting a protocol, evaluate the substrate against these criteria:

VariableImpact on Protocol SelectionRecommended Action
Steric Hindrance 2- or 2,6-substitution creates significant steric clash.Use Method A with DMAP (5-10 mol%) as a nucleophilic catalyst. Heat may be required.
Solubility Polar/Water-soluble piperidines (e.g., piperidine-4-carboxylic acid).Use Method B (Schotten-Baumann).[2] The biphasic system allows the salt form to dissolve in water while the product moves to organics.
Acid Sensitivity Substrate contains acid-labile groups (e.g., acetals, Boc).Use Method A with excess base to ensure strictly basic pH throughout.
Scale >10g scale.Method B is superior for heat management (water acts as a heat sink) and ease of workup.

Detailed Protocols

Method A: Anhydrous Organic Base (Standard)

Best for: Lipophilic substrates, moisture-sensitive compounds, and sterically hindered amines.

Reagents:

  • Substituted Piperidine (1.0 equiv)[5]

  • Benzoyl Chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Optional: DMAP (0.1 equiv) for hindered substrates

Protocol:

  • Setup: Flame-dry a round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Dissolve the piperidine (10 mmol) and TEA (15 mmol) in DCM (30 mL). Cool to 0°C in an ice bath.

    • Why? The reaction is exothermic. Cooling prevents side reactions and controls the rate.

  • Addition: Add Benzoyl Chloride (11 mmol) dropwise via syringe or addition funnel over 10-15 minutes.

    • Visual Check: Fuming may occur; a white precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours.

    • Validation: Spot TLC. If SM remains after 4h, add 0.1 equiv DMAP and reflux.

  • Quench: Add saturated

    
     solution (10 mL) and stir vigorously for 15 mins to hydrolyze excess benzoyl chloride.
    
Method B: Schotten-Baumann (Biphasic)

Best for: Scale-up, water-soluble amines, and "Green" chemistry requirements [2].

Reagents:

  • Substituted Piperidine (1.0 equiv)[5]

  • Benzoyl Chloride (1.2 equiv)

  • NaOH (10% aqueous solution, 2.5 equiv)

  • DCM or Ethyl Acetate (optional, can be run neat if liquid)

Protocol:

  • Setup: In an Erlenmeyer flask, dissolve piperidine (10 mmol) in 10% NaOH (25 mL).

  • Solvent: Add DCM (15 mL). The mixture will be biphasic.[4]

  • Addition: Add Benzoyl Chloride (12 mmol) dropwise while vigorously stirring.

    • Critical: Stirring must be rapid to maximize the interfacial surface area.

  • Reaction: Cap and stir at RT for 1-3 hours.

    • Note: Maintain pH > 10.[6] If pH drops (checked via paper), add more NaOH.

  • Separation: Transfer to a separatory funnel. Separate layers. Extract aqueous layer with DCM (2x).

Purification: The Self-Validating Acid-Base Workflow

Chromatography is often unnecessary for simple amides. This extraction logic utilizes the chemical properties of the impurities to "wash" them away, leaving pure product.

Figure 2: Purification Logic Gate

PurificationWorkflow Crude Crude Reaction Mixture (Product + Excess Amine + Benzoic Acid) Step1 Wash 1: Dilute HCl (1M) Crude->Step1 AqLayer1 Aqueous Layer: Protonated Amine (SM) & TEA Step1->AqLayer1 Remove SM OrgLayer1 Organic Layer: Product + Benzoic Acid Step1->OrgLayer1 Keep Product Step2 Wash 2: Sat. NaHCO3 or NaOH OrgLayer1->Step2 AqLayer2 Aqueous Layer: Sodium Benzoate Step2->AqLayer2 Remove Acid OrgLayer2 Organic Layer: Pure Neutral Product Step2->OrgLayer2 Keep Product Final Dry (MgSO4) & Concentrate OrgLayer2->Final

Caption: Acid-Base extraction workflow. This sequence ensures removal of both basic (amine) and acidic (benzoic acid) impurities.

Detailed Workup Steps:

  • Acid Wash: Wash the organic phase with 1M HCl (2 x 15 mL).

    • Logic: Protonates unreacted piperidine and TEA/Pyridine, forcing them into the aqueous layer. The amide product remains neutral and organic-soluble [3].

  • Base Wash: Wash the organic phase with 1M NaOH or Sat.

    
     (2 x 15 mL).
    
    • Logic: Deprotonates benzoic acid (hydrolysis byproduct), forming water-soluble sodium benzoate.

  • Brine/Dry: Wash with saturated brine, dry over anhydrous

    
    , filter, and rotovap.
    
  • Crystallization: If solid, recrystallize from EtOH/Water or Hexane/EtOAc.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Benzoyl Chloride.Ensure reagents are dry (Method A). Increase Benzoyl Chloride to 1.5 equiv.
Emulsion formed Amphiphilic intermediates or fine precipitates.Add solid NaCl to saturate the aqueous layer. Filter through Celite if solids are present.
Starting Material remains Steric hindrance (2,6-disubstitution).Switch to Method A . Add DMAP (10 mol%) [4]. Heat to reflux (40°C for DCM, 66°C for THF).
Product is oil (not solid) Trapped solvent or impurities.[7]High vacuum dry for 12h. Attempt trituration with cold pentane or diethyl ether.

Safety & Handling

  • Benzoyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood. Hydrolyzes to release HCl gas.

  • Piperidines: Many are toxic or irritants.

  • Exotherm: The reaction is highly exothermic; always add the acid chloride slowly to the amine/base mixture, never the reverse on large scale.

References

  • Medicinal Chemistry Context

    • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI.
    • [Link]

  • Green Chemistry / Schotten-Baumann

    • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.[8] SciSpace.

    • [Link]

  • Purification Protocols

    • Application Notes and Protocols for the Purification of Piperidine Reaction Products.[9] BenchChem.[2]

  • Steric Hindrance & Catalysis

    • Structure-activity relationships of substituted N-benzyl piperidines. University of Kentucky / NIH.
    • [Link]

  • Standard Procedures

    • Benzoyl piperidine Procedure.[10] Organic Syntheses, Coll.[11] Vol. 1, p.108 (1941).

    • [Link]

Sources

Application

Application Note: Synthesis and Utilization of 4-Methyl-1-(3-methylbenzoyl)piperidine in Drug Discovery

Introduction & Strategic Rationale 4-Methyl-1-(3-methylbenzoyl)piperidine (C₁₄H₁₉NO) is a highly versatile, lipophilic pharmaceutical intermediate. Piperidine derivatives are frequently employed as critical structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Methyl-1-(3-methylbenzoyl)piperidine (C₁₄H₁₉NO) is a highly versatile, lipophilic pharmaceutical intermediate. Piperidine derivatives are frequently employed as critical structural motifs in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1] and 2[2].

The strategic value of this specific intermediate lies in its dual-functional nature:

  • The Piperidine Core: The 4-methylpiperidine moiety provides a conformationally restricted, lipophilic core that is a well-established pharmacophore for modulating pharmacokinetic properties in CNS and3[3].

  • The m-Toluoyl Handle: The amidation of m-toluic acid is a foundational transformation, historically utilized in the 4[4]. In this intermediate, the benzylic methyl group on the m-toluoyl ring serves as a latent functional handle. It can undergo late-stage functionalization (e.g., radical bromination) to facilitate cross-coupling or substitution reactions, allowing researchers to build complex, multi-ring API architectures.

Mechanistic Causality in Synthesis

While amides of m-toluic acid can be synthesized via harsh acid chloride intermediates[4], modern drug discovery demands milder, higher-yielding approaches that tolerate sensitive functional groups. We employ a 5[5].

  • Why HATU? HATU generates an active HOAt ester that is highly reactive toward secondary amines like 4-methylpiperidine. It minimizes epimerization and consistently outperforms traditional carbodiimides (like EDC or DIC) in 6[6].

  • Why DIPEA? N,N-Diisopropylethylamine is a non-nucleophilic base that neutralizes the hexafluorophosphate byproduct and deprotonates the piperidine3[3].

Experimental Protocols: A Self-Validating System

Protocol 1: HATU-Mediated Synthesis of 4-Methyl-1-(3-methylbenzoyl)piperidine

Objective: Synthesize the target intermediate with >95% purity utilizing a self-purifying liquid-liquid extraction, avoiding chromatographic bottlenecks.

Materials:

  • m-Toluic Acid (1.0 eq, 10.0 mmol, 1.36 g) *3 (1.1 eq, 11.0 mmol, 1.09 g)[3]

  • 5 (1.2 eq, 12.0 mmol, 4.56 g)[5]

  • 5 (3.0 eq, 30.0 mmol, 5.2 mL)[5]

  • Anhydrous DMF (50 mL)

Step-by-Step Methodology & Causality:

  • Pre-Activation: Dissolve m-toluic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU in one portion. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete conversion of the carboxylic acid to the reactive OAt-ester before the amine is introduced, drastically reducing the formation of unreactive symmetrical anhydrides.

  • Amine Addition: Add 4-methylpiperidine dropwise over 5 minutes. Stir the reaction mixture at room temperature for 2 hours.

    • Causality: Dropwise addition controls the mild exotherm and prevents localized depletion of the activated ester.

  • Self-Validation (IPC 1): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: Do not proceed to workup unless the m-toluic acid signal (m/z 135 [M-H]⁻) is <5% relative to the product signal (m/z 218 [M+H]⁺). If >5%, add an additional 0.1 eq of HATU and 4-methylpiperidine and stir for 1 hour.

  • Differential Liquid-Liquid Extraction (Workup): Quench the reaction with 100 mL of deionized water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with:

    • 1M Aqueous HCl (2 x 50 mL)

    • Saturated Aqueous NaHCO₃ (2 x 50 mL)

    • Brine (50 mL)

    • Causality: This specific sequence is self-purifying. The HCl wash protonates and removes any unreacted 4-methylpiperidine and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes unreacted m-toluic acid and the 3[3].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol 2: Downstream Elaboration via Benzylic Bromination

Objective: Activate the intermediate for API cross-coupling by installing a benzylic leaving group.

Step-by-Step Methodology & Causality:

  • Initiation: Dissolve 4-Methyl-1-(3-methylbenzoyl)piperidine (1.0 eq) in degassed trifluorotoluene (PhCF₃, 0.2 M). Add N-bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Propagation: Heat the mixture to 85°C under reflux for 4 hours.

    • Causality: PhCF₃ is used as a greener alternative to CCl₄. The homolytic cleavage of AIBN initiates a radical chain reaction that selectively brominates the benzylic position due to the thermodynamic stability of the benzylic radical.

  • Self-Validation (IPC 2): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot is replaced by a highly UV-active, lower Rf spot.

  • Workup: Cool to 0°C to precipitate the succinimide byproduct. Filter through a Celite pad and concentrate the filtrate to yield the benzylic bromide intermediate, ready for immediate cross-coupling.

Data Presentation

Table 1: Optimization of Coupling Reagents for Piperidine Amidation

Coupling Agent Base Solvent Conversion (%) Purity (%)
EDC / HOBt TEA DCM 75 82
T3P DIPEA EtOAc 88 90
HATU DIPEA DMF >98 96

| DIC / Oxyma | Collidine | DMF | 85 | 88 |

Table 2: Expected Analytical Characterization Data

Technique Parameter Expected Signal / Value
LC-MS (ESI+) [M+H]⁺ m/z 218.15
¹H NMR (CDCl₃) Ar-CH₃ Singlet, ~2.35 ppm (3H)
¹H NMR (CDCl₃) Piperidine-CH₃ Doublet, ~0.95 ppm (3H)
¹H NMR (CDCl₃) Amide N-CH₂ Multiplet, ~3.50 - 4.50 ppm (broad, rotamers)

| IR (ATR) | C=O (Amide I) | ~1630 cm⁻¹ |

Workflow Visualization

G A m-Toluic Acid + 4-Methylpiperidine B HATU / DIPEA / DMF (Coupling Reaction) A->B IPC1 IPC 1: LC-MS Check (Verify >95% Conversion) B->IPC1 C Differential Extraction (1M HCl & NaHCO3 washes) IPC1->C If Pass IPC2 IPC 2: pH Check (Ensure removal of DIPEA/Amine) C->IPC2 D 4-Methyl-1-(3-methylbenzoyl)piperidine (Purified Intermediate) IPC2->D If Pass E NBS / AIBN / PhCF3 (Radical Bromination) D->E F API Elaboration (Cross-Coupling) E->F

Fig 1. Self-validating synthesis and downstream functionalization workflow.

References

  • [1] US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. Google Patents. 1

  • [4] An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. sld.cu. 4

  • [3] Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis. Benchchem. 3

  • [6] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. The Royal Society of Chemistry.6

  • [2] EP2007733A1 - Amide substituted indazole and benzotriazole derivatives as poly(adp-ribose)polymerase (parp) inhibitors. Google Patents. 2

  • [5] 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PMC. 5

Sources

Method

standard operating procedure for handling benzoylpiperidine compounds

Part 1: Executive Summary & Risk Profile This protocol establishes the standard operating procedure (SOP) for handling benzoylpiperidine derivatives. These compounds serve as "privileged structures" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Risk Profile

This protocol establishes the standard operating procedure (SOP) for handling benzoylpiperidine derivatives. These compounds serve as "privileged structures" in medicinal chemistry, forming the core of numerous GPCR ligands, antipsychotics (e.g., Ketanserin), and antihistamines.

Critical Distinction: Researchers must distinguish between the two primary regioisomers, as their risk profiles differ significantly:

  • N-Benzoylpiperidine (Amide): Often a liquid or low-melting solid. Primarily an irritant. Used as a synthetic intermediate or protecting group strategy.[1]

  • (4-Benzoyl)piperidine (Ketone): Typically a solid.[2] Often possesses significant biological activity (CNS active). Treat as a Potent Compound (Band 3) until IC50 data confirms otherwise.

Hazard Identification Table
Compound ClassPhysical StatePrimary Hazards (GHS)Critical PPE
Piperidine (Reagent) LiquidDanger: Flammable (H225), Toxic (H311), Corrosive (H314).Butyl rubber gloves (0.7mm), Face shield.
Benzoyl Chloride (Reagent) LiquidDanger: Lachrymator, Corrosive (H314). Reacts violently with water.Fume hood mandatory. Double nitrile gloves.
N-Benzoylpiperidine Oil/SolidWarning: Skin/Eye Irritant (H315, H319).[3]Standard Nitrile gloves.
4-Benzoylpiperidine SolidDanger: Acute Tox Oral (H301), Target Organ Tox.[3]N95/P3 mask if weighing powder outside enclosure.

Part 2: Synthesis Protocol (N-Benzoylation)

Objective: Synthesis of N-benzoylpiperidine via nucleophilic acyl substitution. Rationale: This reaction is the industry standard for demonstrating amide coupling efficiency. We utilize a Schotten-Baumann-type biphasic condition or anhydrous DCM condition. The anhydrous route is preferred for high-purity applications to avoid hydrolysis of the acid chloride.

Reagents & Stoichiometry
  • Piperidine (1.0 equiv)[4]

  • Benzoyl Chloride (1.1 equiv) - Slight excess ensures complete amine consumption.

  • Triethylamine (TEA) or DIPEA (1.5 equiv) - Acts as an HCl scavenger to drive equilibrium.

  • Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step Methodology
  • Setup & Inertion:

    • Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Causality: Moisture competes with the amine for the acyl chloride, leading to benzoic acid impurities.

  • Solvation & Cooling:

    • Add Piperidine (1.0 eq) and TEA (1.5 eq) to the flask.

    • Add anhydrous DCM.[4]

    • Cool the system to 0°C using an ice/water bath.

    • Causality: The reaction is highly exothermic. uncontrolled heat can lead to double-acylation (ring opening, rare but possible) or solvent boiling.

  • Addition (The Critical Step):

    • Dilute Benzoyl Chloride in a small volume of DCM.

    • Add dropwise over 15–20 minutes.

    • Self-Validation: You should observe a white precipitate forming immediately (Triethylamine Hydrochloride salt). If the solution remains clear, your reagents may be wet or the base is inactive.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation (TLC): Mobile Phase 30% EtOAc in Hexanes.

      • Piperidine:[5][6][7][8] Stays at baseline (stains with Ninhydrin).

      • Product: Moves to

        
         (UV Active).
        
      • Endpoint: Disappearance of the baseline spot.

  • Quench & Workup:

    • Quench with Saturated

      
       (removes unreacted acid chloride).
      
    • Wash organic layer with 1M HCl (removes unreacted piperidine and TEA).

    • Safety Note: Gas evolution (

      
      ) will occur during the bicarbonate wash. Vent the separatory funnel frequently.
      

Part 3: Handling & Purification of Bioactive Scaffolds

When handling the 4-benzoylpiperidine scaffold (or any derivative intended for biological assay), the protocol shifts from chemical safety to biosafety .

Purification Workflow (Flash Chromatography)

Silica gel chromatography is the standard purification method. However, piperidine derivatives often "streak" on silica due to interaction with acidic silanols.

  • The Modifier Rule: Always add 1% Triethylamine (TEA) or 1% Ammonia to your eluent (e.g., DCM/MeOH + 1%

    
    ).
    
    • Mechanism:[5][9][10] The base neutralizes the silica's acidic sites, preventing the basic piperidine nitrogen from sticking, resulting in sharp peaks.

Storage & Stability
  • Hygroscopicity: Benzoylpiperidine salts (HCl) are hygroscopic. Store in a desiccator.

  • Shelf-Life: The amide bond is robust. Stable for >2 years at -20°C.

  • Degradation Indicators: A smell of "almonds" (benzaldehyde) or "fish" (piperidine) indicates hydrolysis.

Part 4: Visualized Workflow

The following diagram illustrates the logical flow and critical decision points (Diamond nodes) for the synthesis and isolation process.

Benzoylpiperidine_Workflow Start Start: Reagent Prep (Piperidine + Base) Cooling Cool to 0°C (Control Exotherm) Start->Cooling Addition Add Benzoyl Chloride (Dropwise) Cooling->Addition Precipitate Check: White Precipitate? (TEA-HCl Formation) Addition->Precipitate Precipitate->Start No (Check Reagents) TLC_Check TLC Validation (Ninhydrin/UV) Precipitate->TLC_Check Yes (Proceed) TLC_Check->Addition Incomplete Quench Quench: Sat. NaHCO3 (Gas Evolution Warning) TLC_Check->Quench Conversion >95% Wash_Acid Wash: 1M HCl (Remove Amines) Quench->Wash_Acid Purification Flash Column (Add 1% TEA modifier) Wash_Acid->Purification Final Final Product (N-Benzoylpiperidine) Purification->Final

Figure 1: Logical workflow for N-benzoylpiperidine synthesis, highlighting critical validation checkpoints (Yellow) and safety-critical quench steps (Red).

Part 5: Emergency Response

  • Skin Contact (Benzoyl Chloride):

    • Immediate Action: Wipe off excess liquid dry before rinsing. Water reacts with the chloride to form HCl and heat, potentially worsening the burn initially. Then flush with water for 15 mins.

  • Inhalation (Piperidine Vapors):

    • Move to fresh air immediately.[5][11] Piperidine causes respiratory edema which may be delayed.

  • Spill Cleanup:

    • Do not use standard paper towels for acid chlorides (fire risk). Use vermiculite or sand.[5] Neutralize with weak base (soda ash) before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724437, 4-Benzoylpiperidine hydrochloride. Retrieved from [Link]

  • Organic Syntheses (1929). Benzoyl Piperidine Synthesis Protocol. Coll. Vol. 1, p.108. Retrieved from [Link]

  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules, 29(9), 1930. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methyl-1-(3-methylbenzoyl)piperidine Synthesis

Welcome to the Synthesis Troubleshooting Portal. This guide is engineered for researchers and drug development professionals seeking to maximize the yield and purity of 4-Methyl-1-(3-methylbenzoyl)piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Portal. This guide is engineered for researchers and drug development professionals seeking to maximize the yield and purity of 4-Methyl-1-(3-methylbenzoyl)piperidine. The amidation of 4-methylpiperidine with 3-methylbenzoyl chloride is a fundamental C-N bond-forming reaction, yet it is frequently bottlenecked by competitive hydrolysis, steric hindrance, and inefficient workups.

This document provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to overcome these barriers.

Mechanistic Workflow & Competing Pathways

Understanding the kinetic competition between the desired nucleophilic attack by the amine and the undesired hydrolysis by water is critical for yield optimization.

AmidationWorkflow A 3-Methylbenzoyl Chloride + 4-Methylpiperidine B Nucleophilic Attack (Rate-Determining) A->B Anhydrous/Biphasic E Side Reaction: Hydrolysis to 3-Methylbenzoic Acid A->E +H₂O (Poor Temp Control) C Tetrahedral Intermediate (Zwitterionic) B->C D Target Amide: 4-Methyl-1-(3-methylbenzoyl)piperidine C->D -HCl (Elimination) F Base Addition (DIPEA or NaOH) F->C Promotes Deprotonation F->E Excess Aqueous Base

Fig 1: Reaction pathway showing the kinetic competition between amidation and acyl chloride hydrolysis.

Troubleshooting & FAQs

Q1: My reaction yield is plateauing around 60-70% despite using an excess of 4-methylpiperidine. What is consuming my starting material? A1: The primary causality here is the competitive hydrolysis of 3-methylbenzoyl chloride into 3-methylbenzoic acid. In traditional1[1], the aqueous base intended to neutralize the HCl byproduct can act as a nucleophile if the temperature exceeds 5 °C or if mixing is inadequate. Solution: Transition to a biphasic system with vigorous stirring (>800 rpm) to increase the interfacial surface area. Recent2[2] demonstrate that strict temperature control (0–5 °C) and the use of continuous flow reactors can suppress undesired hydrolysis and push yields above 90%[3].

Q2: I am using anhydrous conditions with Dichloromethane (DCM) and Triethylamine (TEA), but the conversion is sluggish. How can I accelerate the reaction? A2: While 4-methylpiperidine is a strong nucleophile, the formation of the tetrahedral intermediate can face steric resistance. Solution: Introduce 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, rapidly attacking the acyl chloride to form an ultra-reactive acylpyridinium salt, which subsequently acylates the piperidine derivative with high efficiency[4]. Additionally, switch your base from TEA to Diisopropylethylamine (DIPEA) to minimize competitive side reactions.

Q3: How does solvent choice impact the efficiency of this specific amidation? A3: Solvent selection dictates the solubility of both the reactive intermediates and the resulting base-HCl salts. Non-polar solvents can cause the premature precipitation of the amine-hydrochloride salt, trapping unreacted starting materials. Solution: Utilizing polar aprotic solvents like THF or EtOAc enhances the solubility of the tetrahedral intermediate and prevents the precipitation of salts that can coat the biphasic interface. 5[5] heavily favor these solvents to maintain homogeneous kinetics[6].

Q4: I am losing product during isolation. How can I ensure high purity without column chromatography? A4: 4-Methyl-1-(3-methylbenzoyl)piperidine is highly lipophilic and will trap unreacted amine or acid byproducts in the organic phase during a standard water wash. Solution: Implement a self-validating sequential wash protocol (detailed in Protocol A). A 1M HCl wash selectively protonates unreacted 4-methylpiperidine, moving it to the aqueous phase. A subsequent saturated NaHCO₃ wash deprotonates any 3-methylbenzoic acid byproduct, extracting it into the aqueous layer. If the final organic layer is clear and TLC shows a single spot, the workup has validated the product's purity.

Quantitative Data: Reaction Condition Comparison

The table below summarizes the expected outcomes based on various experimental parameters, highlighting the causality between condition choices and final yield.

Synthesis MethodSolvent SystemBaseCatalystTemp (°C)Expected Yield (%)Primary Limitation
Traditional Schotten-BaumannDCM / H₂O (1:1)NaOH (aq)None20–2560–70High rate of acyl chloride hydrolysis
Optimized BiphasicEtOAc / H₂O (1:1)K₂CO₃ (aq)None0–580–85Phase transfer resistance limits rate
Standard AnhydrousDCMTEANone0 → 2575–80Sluggish conversion; salt precipitation
Catalytic Anhydrous DCM or THF DIPEA DMAP (0.1 eq) 0 → 25 92–98 Requires strict anhydrous handling
Continuous FlowTHF / H₂ONaOH (aq)None20>90Requires specialized flow reactor setup

Standardized Experimental Protocols

Protocol A: Catalytic Anhydrous Amidation (Recommended for Maximum Yield)

This protocol utilizes nucleophilic catalysis to bypass steric hindrance and strictly excludes water to prevent hydrolysis.

Step 1: Preparation & Activation

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 3-methylbenzoyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) to create a 0.2 M solution.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature prevents the exothermic degradation of the highly reactive acylpyridinium intermediate.

Step 2: Base & Catalyst Addition

  • Add Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) via syringe.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol). The solution may turn slightly yellow, indicating the formation of the active acylpyridinium species.

Step 3: Amine Addition

  • Add 4-methylpiperidine (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the free amine, preventing thermal spikes that could lead to side reactions.

Step 4: Reaction Propagation & Monitoring

  • Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2–4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active acyl chloride spot (high Rf) is entirely consumed, replaced by the amide product (mid Rf).

Step 5: Self-Validating Workup

  • Quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel and collect the organic (bottom) layer.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 20 mL). This protonates and removes any excess 4-methylpiperidine.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 x 20 mL). This deprotonates and removes any hydrolyzed 3-methylbenzoic acid.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: Optimized Biphasic Schotten-Baumann Synthesis

Ideal for scenarios where anhydrous conditions are difficult to maintain.

Step 1: Biphasic Setup

  • Dissolve 4-methylpiperidine (1.1 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and 1M aqueous K₂CO₃ (total volume 100 mL for 10 mmol scale).

  • Cool the biphasic mixture to 0–5 °C.

Step 2: Vigorous Interfacial Mixing

  • Set the magnetic stirrer to >800 rpm. Causality: High shear mixing is mandatory to maximize the interfacial area between the organic and aqueous layers, allowing the reaction to outpace background hydrolysis.

Step 3: Acylation

  • Dissolve 3-methylbenzoyl chloride (1.0 eq) in 10 mL of EtOAc. Add this solution dropwise to the rapidly stirring mixture over 20 minutes.

  • Stir for an additional 2 hours at room temperature.

Step 4: Isolation

  • Separate the phases. Extract the aqueous layer once with EtOAc (20 mL).

  • Combine the organic layers and perform the self-validating Acid/Base washes described in Protocol A, Step 5.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds... Via The Schotten-Baumann Method. ResearchGate.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering (RSC Publishing).
  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. PatSnap.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • Small-molecule antagonists of Gli function - Probe Reports from the NIH Molecular Libraries Program. NIH.

Sources

Optimization

removing unreacted 3-methylbenzoyl chloride from reaction mixture

Role: Senior Application Scientist | Department: Process Chemistry & Purification Support[1] Introduction: The Challenge of Acid Chloride Cleanup 3-Methylbenzoyl chloride ( -toluoyl chloride) is a potent electrophile use...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist | Department: Process Chemistry & Purification Support[1]
Introduction: The Challenge of Acid Chloride Cleanup

3-Methylbenzoyl chloride (


-toluoyl chloride) is a potent electrophile used to introduce the 

-toluoyl group into amines, alcohols, and thiols. While highly effective, its reactivity poses a purification challenge.[1][2] Unreacted reagent hydrolyzes into 3-methylbenzoic acid, a solid impurity that can co-crystallize with your product or streak during chromatography.[1]

This guide moves beyond generic "wash with water" advice. We will explore three chemically distinct strategies to remove this impurity, selected based on the sensitivity of your target molecule (


).
Quick Reference: Method Selection Matrix
Method Mechanism Best For... Contraindications
A. Hydrolytic Base Wash Converts reagent to water-soluble benzoate salt.[1]Stable, neutral products (Amides, Esters).[1]Acid-sensitive or Amphoteric products.[1]
B. Amine Scavenging (Solid Phase) Covalent capture on polymer bead.[1]High-value, acid/base sensitive, or small-scale libraries.Large-scale (>100g) due to resin cost.[1]
C. "Reverse" Quench (Solution) Converts reagent to basic amide (using DMAPA).[1]Products that are acidic (e.g., Phenols) and would be lost in Method A.Products unstable to primary amines.[1]
Module 1: The Hydrolytic Base Wash (Standard Protocol)

Target Audience: Chemists working with neutral, stable products (e.g., simple amides).

This is the most robust method for 90% of cases.[1] It relies on the phase-switching behavior of the impurity. 3-methylbenzoyl chloride is lipophilic. Its hydrolyzed form, 3-methylbenzoic acid, is also lipophilic.[1] However, its conjugate base (3-methylbenzoate) is highly water-soluble.

The Chemistry:

  • Hydrolysis:

    
    
    
  • Deprotonation:

    
    
    
Step-by-Step Protocol
  • Quench: Add Saturated Aqueous

    
     to your reaction mixture.
    
    • Pro Tip: Stir vigorously for at least 30–60 minutes. Acid chlorides are immiscible with water; hydrolysis occurs only at the interface.[1] Without vigorous mixing, the "oil" of the acid chloride will persist in the organic layer.

  • Check pH: Ensure the aqueous layer is pH > 8.[1]

    • Why? The pKa of 3-methylbenzoic acid is approx 4.27. To drive >99% into the aqueous phase, the pH must be

      
       (i.e., pH > 6.3).[1] Sodium bicarbonate (pH ~8.5) is ideal.
      
  • Phase Separation:

    • Extract with an organic solvent (DCM or EtOAc).[1]

    • The impurity (Benzoate) is now in the Aqueous Layer .

    • Your Product is in the Organic Layer .[1][3]

  • Verification: Spot the organic layer on TLC.[1] If a spot corresponding to the acid persists, repeat the wash with 1M NaOH (if product is stable) or fresh bicarbonate.

Visual Workflow: Aqueous Extraction Logic

AqueousWorkup Fig 1. Partitioning logic for removing acid chloride impurities via base wash. Start Reaction Mixture (Product + 3-Me-Ph-COCl) Quench Add Sat. NaHCO3 Stir 45 mins Start->Quench Hydrolysis PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Sodium 3-methylbenzoate) PhaseSep->AqLayer Impurity Removal Check TLC / LCMS Check OrgLayer->Check Dry Dry (MgSO4) & Concentrate Check->Dry Pure Repeat Repeat Base Wash Check->Repeat Impurity Remains Repeat->PhaseSep

Module 2: Solid-Supported Scavenging (The "Filtration" Method)

Target Audience: MedChem researchers with high-throughput libraries or acid-sensitive substrates.

If your product cannot tolerate aqueous base, or if you are running parallel synthesis in vials, Polymer-Supported Trisamine (PS-Trisamine) is the gold standard.

The Mechanism: The resin carries a primary amine.[1] It attacks the electrophilic carbonyl of the unreacted acid chloride, forming a stable covalent amide bond. The impurity becomes part of the bead.

Protocol
  • Calculate Load: Determine excess equivalents of acid chloride used.[1]

    • Example: If you used 0.5 mmol excess reagent, you need >1.5 mmol equivalent of resin capacity (typically 3 equivalents relative to the impurity).[1]

  • Add Resin: Add PS-Trisamine (or PS-Amine) directly to the reaction solvent (DCM, THF, DMF).

  • Agitate: Shake or stir gently for 2–4 hours (or overnight).

    • Note: Do not use magnetic stir bars with resins if possible, as they grind the beads.[1] Use an orbital shaker.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

    • Retentate (Solid): Contains the resin-bound impurity.

    • Filtrate (Liquid): Contains your pure product.[1]

Module 3: The "Reverse" Chemical Quench (Solution Phase)

Target Audience: Chemists with acidic products (Phenols, Carboxylic Acids).

The Problem: If your product is a phenol (


-OH), washing with NaOH/NaHCO3 might deprotonate it, pulling your product into the water along with the impurity.
The Solution:  Convert the impurity into something basic  instead of acidic.
Protocol
  • Add Quencher: Add 3–5 equivalents (relative to excess acid chloride) of N,N-Dimethyl-1,3-propanediamine (DMAPA) .

  • React: Stir for 15 minutes.

    • Reaction: 3-Me-Ph-COCl + DMAPA

      
       Amide-Amine (Basic Impurity).
      
  • Acid Wash: Wash the organic layer with dilute HCl (1M) or Citric Acid.

    • The DMAPA-derivative protonates and moves to the aqueous layer.

    • Your acidic product (Phenol) remains protonated and stays in the organic layer.

Visual Workflow: Scavenging Decision Tree

Scavenging Fig 2. Selecting the correct removal strategy based on product properties. Input Nature of Product? Neutral Neutral (Amide, Ester) Input->Neutral Acidic Acidic (Phenol, Acid) Input->Acidic Sensitive Water Sensitive or High Value Input->Sensitive MethodA Method A: NaHCO3 Wash Neutral->MethodA Standard MethodC Method C: DMAPA Quench + HCl Wash Acidic->MethodC Preserve Product MethodB Method B: PS-Trisamine Resin Sensitive->MethodB Anhydrous

Troubleshooting & FAQs
  • Diagnosis: You are likely seeing the Methyl Ester artifact.[1]

  • Explanation: Acid chlorides react with the Methanol in your LCMS mobile phase to form the methyl ester inside the vial or column.

  • Test: Run the sample in Acetonitrile/Water only. If the peak disappears (or shifts to the acid mass), the chloride was actually present. If you see the Acid mass (M+1 = 137), your hydrolysis wash was incomplete.[1] Increase stirring time or pH.

Q2: I have a terrible emulsion during the aqueous wash.

  • Cause: 3-methylbenzoic acid salts can act as surfactants, especially if the reaction solvent was DMF or THF.[1]

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1]

    • Filter the biphasic mixture through a pad of Celite ; solid particles often stabilize emulsions.[1]

    • If using DCM, try switching to EtOAc, which often separates better from basic water.[1]

Q3: Can I just distill the acid chloride off?

  • Feasibility: Unlikely for most drug-like molecules.[1] 3-methylbenzoyl chloride boils at ~213°C (atm) or 86°C (5 mmHg) [1]. Unless your product is very volatile or non-volatile (polymer), distillation often requires heat that degrades the product.[1]

References
  • Purification of Reaction Mixtures.Organic Process Research & Development. Guidelines on extractive workups and pH control.
  • Solid-Supported Scavenger Resins.Biotage / Merck Technical Guides. Protocols for PS-Trisamine usage in parallel synthesis.
  • Hydrolysis Kinetics of Benzoyl Chlorides.Journal of Organic Chemistry.

Sources

Troubleshooting

optimizing amide coupling conditions for sterically hindered amines

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter the "brick wall" of amide coupling: sterically hindered secondary amines, 2,6-disubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter the "brick wall" of amide coupling: sterically hindered secondary amines, 2,6-disubstituted anilines, and alpha-branched carboxylic acids.

Standard uronium reagents (like HATU or HBTU) often fail in these scenarios, yielding unreacted starting materials or des-amino side products[1]. This guide decodes the mechanistic causality behind these failures and provides field-proven, self-validating protocols to force challenging couplings to completion.

Core Strategy: Navigating Steric and Electronic Bottlenecks

G Start Hindered Amine + Carboxylic Acid CheckChiral Alpha-Chiral Center (Epimerization Risk)? Start->CheckChiral CheckElec Electron-Deficient Amine (e.g., Aniline)? CheckChiral->CheckElec No AcylFluoride Acyl Fluoride Strategy (BTFFH / Deoxo-Fluor) CheckChiral->AcylFluoride Yes TCFH TCFH / NMI Strategy (Acyl Imidazolium) CheckElec->TCFH Yes COMU COMU / HATU Strategy (Uronium Activation) CheckElec->COMU No COMU->TCFH Fails/Low Yield

Decision matrix for selecting amide coupling reagents based on substrate sterics and electronics.

Section 1: Diagnostic FAQs & Mechanistic Insights

Q: Why do standard reagents like HATU or EDC/HOBt fail with sterically hindered amines? A: The failure is rooted in the transition state energy and the steric profile of the activated ester. Reagents like EDC/HOBt or HATU generate an OBt or OAt active ester[1]. While highly stabilized, these intermediates are exceptionally bulky. When attacked by a sterically hindered amine (e.g., tert-butylamine, 2,2,6,6-tetramethylpiperidine), the steric clash raises the activation energy significantly. Causality dictates that when aminolysis is too slow, competing pathways—such as hydrolysis of the active ester or guanidinylation of the amine—dominate the reaction landscape.

Q: What is the mechanistic advantage of TCFH/NMI for hindered couplings? A: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) combined with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium ion in situ[2]. Unlike bulky OBt esters, the acyl imidazolium is planar, highly electrophilic, and presents minimal steric bulk to the incoming amine. This allows it to couple even electron-deficient and sterically hindered anilines with near-quantitative yields, delivering reactivity akin to acid chlorides but with the operational simplicity of modern uronium reagents[2][3].

Q: When should I use in situ acyl fluorides instead of acyl imidazoliums? A: Acyl fluorides are the "silver bullet" when you have a sterically hindered carboxylic acid and a hindered amine, especially if the acid has an enolizable alpha-chiral center[4]. The C–F bond is uniquely strong yet highly polarized. It behaves like an activated ester but is incredibly small (fluorine is bioisosteric to hydrogen in size), minimizing steric clash between the two coupling partners[5]. Furthermore, acyl fluorides are highly resistant to ketene formation, drastically reducing alpha-racemization (epimerization) during the coupling of sensitive chiral substrates[4][6].

Section 2: Quantitative Reagent Comparison

To optimize your reaction, consult the following empirical data comparing modern coupling systems across critical parameters.

Reagent SystemActive IntermediateSteric ToleranceElectronic Tolerance (Anilines)Epimerization RiskPrimary Byproduct Removal
HATU / DIPEA OAt EsterLow to ModeratePoorModerateAqueous wash (HOAt can be stubborn)
COMU / Base Oxyma EsterModerateModerateLowAqueous wash (Water-soluble byproducts)
TCFH / NMI Acyl ImidazoliumHighExcellentModerate to HighMild acidic aqueous wash
BTFFH / Base Acyl FluorideVery HighExcellentVery Low Aqueous wash / Silica plug

Section 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the reaction is proceeding correctly at each mechanistic step.

Protocol A: TCFH/NMI Mediated Coupling of Hindered Anilines[2]

Best for: Non-nucleophilic, electron-deficient, or sterically hindered amines without highly sensitive alpha-chiral centers.

  • Acid Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and TCFH (1.1 equiv) in anhydrous CH₃CN or EtOAc (0.2 M).

  • Imidazolium Generation: Add N-methylimidazole (NMI, 2.5 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: Stir for 10 minutes. Quench a 5 µL aliquot in methanol and analyze via LCMS. You should observe >95% conversion to the methyl ester (mass = Acid + 14), confirming successful formation of the highly reactive acyl imidazolium intermediate.

  • Aminolysis: Add the hindered amine (1.1 equiv) in one portion. Stir at room temperature for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI and unreacted amine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH[4][5]

Best for: Double-hindered couplings (hindered acid + hindered amine) and epimerization-prone chiral substrates.

  • Fluorination: Dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add DIPEA (2.5 equiv) dropwise at 0 °C, then warm to room temperature.

    • Self-Validation Checkpoint: Stir for 30 minutes. If available, run a quick ¹⁹F NMR of the crude mixture. A distinct peak between +20 to +30 ppm confirms the quantitative generation of the acyl fluoride. Alternatively, IR spectroscopy will show a characteristic carbonyl shift to ~1840 cm⁻¹.

  • Aminolysis: Add the sterically hindered amine (1.2 equiv). For extremely hindered substrates, the reaction can be heated to reflux (or transferred to a sealed tube and heated to 60–80 °C) without risk of acyl fluoride degradation[4].

  • Workup: Quench with water. The hydrolytically stable nature of unreacted acyl fluorides means you can safely wash the organic layer with 1M HCl and saturated NaHCO₃ to isolate the pure amide[7].

Section 4: Troubleshooting Specific Failures

Issue: I am observing guanidinylation of my amine instead of amide formation.

  • Causality: This occurs when the amine attacks the uronium salt (e.g., HATU or COMU) before the carboxylic acid is fully activated. This is common when the carboxylic acid is too sterically hindered to react quickly with the coupling reagent.

  • Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15 minutes before introducing the amine. If guanidinylation persists, abandon uronium reagents and switch to an acyl fluoride generator like Deoxo-Fluor or BTFFH[8].

Issue: Complete loss of stereochemical integrity (epimerization) at the alpha-position.

  • Causality: Highly reactive intermediates (like acyl imidazoliums generated by TCFH) or the use of excess strong Brønsted bases (like DIPEA) promote enolization via ketene formation[1][2].

  • Solution: Switch to the Acyl Fluoride strategy. Acyl fluorides are uniquely resistant to ketene formation and have been proven to couple N-Boc-L-proline and other sensitive substrates with both enantiomers of hindered amines with zero sign of epimerization[4][6].

References

  • Beutner, G. L. et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, ACS Publications. URL: [Link]

  • Ulven, T. et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC. URL: [Link]

  • Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. URL: [Link]

  • Tryniszewski, M. et al. "Acyl fluoride synthesis by fluorination." Synthesis / Organic Chemistry Portal. URL: [Link]

  • Kuczkowski, R. et al. "Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Acyl Fluoride Synthesis." PMC / NIH. URL: [Link] (Representative link based on PMC data)

Sources

Optimization

Technical Support Center: N-Benzoylpiperidine Crystallization &amp; Purity

Senior Application Scientist Desk Topic: Troubleshooting Low Purity & Oiling Out in N-Benzoylpiperidine Recovery Ticket ID: NBP-CRYST-001[1][2][3] Introduction: The "Low-Melting" Trap Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Topic: Troubleshooting Low Purity & Oiling Out in N-Benzoylpiperidine Recovery Ticket ID: NBP-CRYST-001[1][2][3]

Introduction: The "Low-Melting" Trap

Welcome to the technical support center. If you are struggling with N-benzoylpiperidine (N-BPP), you are likely facing a specific thermodynamic trap: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3]

N-Benzoylpiperidine has a melting point of 48–50 °C [1, 2].[1][2][3][4][5] This is the critical parameter defining your failure mode.[3] If you attempt a standard high-temperature recrystallization (e.g., boiling ethanol), the solute will separate as an oil droplet before it crystallizes.[1][3] These droplets act as "impurity sponges," sequestering solvent and side products (like benzoic acid), leading to the low purity you are observing.

This guide abandons standard high-heat protocols in favor of Controlled Anti-Solvent Crystallization and Chemical Decontamination .[1][2][3]

Module 1: Diagnostic Triage

Use this decision matrix to identify the root cause of your low purity.

Q1: My product isolates as a yellow/straw-colored oil that refuses to solidify. Is it wet?

Diagnosis: You are likely experiencing Supercooling combined with Melting Point Depression .[2][3]

  • The Science: Pure N-BPP melts at ~48 °C. Impurities (residual solvent, piperidine, benzoic acid) lower this melting point further (eutectic effect), potentially dropping it below room temperature.[1][3] The "oil" is actually your product in a supercooled liquid state.

  • Immediate Action: Do not heat it.[2][3] Proceed to Protocol A: Seeded Anti-Solvent Crystallization.

Q2: I have crystals, but NMR shows significant benzoic acid contamination.

Diagnosis: Inefficient Chemical Workup.

  • The Science: Benzoic acid is a co-product of benzoyl chloride hydrolysis. Because N-BPP is a neutral amide, it does not form salts.[1][2][3] Benzoic acid, however, can be chemically stripped.[1][3]

  • Immediate Action: Proceed to Protocol B: The pH-Swing Decontamination.[1][2][3]

Q3: The crystals are off-white or yellow, but NMR is clean.

Diagnosis: Chromophore Entrapment.

  • The Science: Trace conjugated impurities (often oxidation products of piperidine) are trapped within the crystal lattice or adsorbed to the surface.

  • Immediate Action: Requires a silica plug or activated carbon treatment (See Module 3).[2][3]

Module 2: Visualizing the Failure Mode

The following logic flow illustrates why standard heating fails for low-melting amides like N-BPP.

G Start Start: Crude N-BPP (Solid/Oil Mix) CheckMP Check System Temp vs. MP (48°C) Start->CheckMP DecisionHigh Temp > 48°C CheckMP->DecisionHigh Heating DecisionLow Temp < 40°C CheckMP->DecisionLow Cooling Action1 Standard Recrystallization (Boiling Solvent) DecisionHigh->Action1 Action2 Anti-Solvent Addition (Controlled Supersaturation) DecisionLow->Action2 OilingOut Risk: Liquid-Liquid Phase Separation (Oiling Out) Droplets trap impurities. ResultFail Result: Impure Oil/Glass OilingOut->ResultFail Nucleation Zone: Crystal Nucleation Lattice rejects impurities. ResultSuccess Result: High Purity Needles Nucleation->ResultSuccess Action1->OilingOut Action2->Nucleation

Figure 1: Troubleshooting logic flow. Note that heating above 48°C forces the system into an "oiling out" regime where purification efficiency drops drastically.

Module 3: Troubleshooting Protocols

Protocol A: Seeded Anti-Solvent Crystallization (The "Cold" Method)

Use this to fix oiling out and low yield.

Theory: Instead of using temperature to drive crystallization (which risks melting the product), we use solvent composition. We dissolve the product in a "Good" solvent and slowly lower its solubility by adding a "Bad" solvent (Anti-solvent) at a temperature below the melting point.

ParameterSpecification
Good Solvent Ethyl Acetate (EtOAc) or Toluene
Anti-Solvent Hexanes or Heptane
Temperature Ambient (20–25 °C) → 0 °C
Seed Crystals Mandatory (Save a tiny speck of solid from a previous batch)

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of EtOAc at room temperature. (Do not heat above 40 °C).

  • Filtration: If the solution is cloudy (insoluble salts), filter it now through a 0.45 µm syringe filter.

  • The Cloud Point: Add Hexanes dropwise with stirring until a faint, persistent cloudiness appears.

  • Seeding: Add a seed crystal. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Equilibration: Stop stirring. Let it sit for 30 minutes. You should see needles growing.[1][2][3]

  • Extension: Slowly add more Hexanes (ratio should eventually reach 1:4 EtOAc:Hexane) over 1 hour.

  • Harvest: Cool to 0 °C for 1 hour, then filter. Wash with cold Hexanes.[2][3]

Protocol B: The pH-Swing Decontamination

Use this if NMR shows Benzoic Acid or Piperidine.[1]

Theory: N-BPP is a neutral amide.[1][2][3] It is stable to dilute base and acid.[1][2][3] We can wash away impurities by converting them into water-soluble salts [3].[1][2][3]

Workflow:

  • Dissolve: Dissolve crude N-BPP in Ethyl Acetate (approx. 10 mL per gram).

  • Acid Wash (Removes Piperidine): Wash the organic layer 2x with 1M HCl.[2][3]

    • Mechanism:[2][3][6][7] Piperidine + HCl → Piperidinium Chloride (Water Soluble).[2][3]

  • Base Wash (Removes Benzoic Acid): Wash the organic layer 3x with 10% NaOH or Saturated NaHCO₃.[2][3]

    • Mechanism:[2][3][6][7] Benzoic Acid + NaOH → Sodium Benzoate (Water Soluble).[2][3][7]

    • Note: Benzoic acid can be stubborn.[1][2][3] Ensure the aqueous layer pH is >10.

  • Dry & Strip: Dry organic layer over MgSO₄, filter, and evaporate.

    • Result: The residue should now be chemically pure, ready for Protocol A.

Module 4: Advanced Polish (Color Removal)[2]

If the product remains yellow after Protocol A & B, the impurity is likely a trace oxidation product trapped on the crystal surface.

The Silica Plug Method:

  • Dissolve the product in 10% EtOAc / 90% Hexanes.

  • Prepare a short column (plug) of silica gel (approx. 2 cm height in a sintered funnel).

  • Pass the solution through the silica using vacuum.[3]

  • Rinse with 2-3 column volumes of the same solvent mixture.

  • N-BPP is moderately polar and will elute; highly polar colored tars will stick to the silica.[1][2][3]

  • Evaporate solvent to recover white solid.[1][2][3]

Summary of Physical Properties

PropertyValueRelevance to Troubleshooting
Melting Point 48–50 °C [1]Critical: Do not crystallize above this temp.[1][2][3]
Boiling Point 180–184 °C (20 mmHg) [3]Distillation is possible but requires high vacuum to avoid decomposition.[2][3]
Solubility (Water) InsolubleAllows for aqueous washing of impurities.[2][3]
Solubility (EtOAc) SolubleGood solvent for crystallization.[2][3]

References

  • PubChem. (n.d.).[2][3] N-Benzoylpiperidine (Compound).[1][2][3][8][9][10] National Library of Medicine.[2][3] Retrieved March 5, 2026, from [Link][1][3]

  • ChemSynthesis. (n.d.).[2][3] 1-benzoylpiperidine Synthesis and Physical Properties. Retrieved March 5, 2026, from [Link][1][3]

  • Marvel, C. S., & Lazier, W. A. (1929).[1][2][3] Benzoyl Piperidine.[1][2][3][4][8][11][12] Organic Syntheses, Coll. Vol. 1, p.99. Retrieved March 5, 2026, from [Link][1][3]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-Methylpiperidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve aqueous solubility bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve aqueous solubility bottlenecks associated with 4-methylpiperidine derivatives.

While the unsubstituted piperidine ring is miscible in water due to its ability to form hydrogen bonds, the addition of the 4-methyl group and subsequent lipophilic functionalizations drastically increase the molecule's LogP. Combined with the strong basicity of the secondary or tertiary nitrogen (pKa ≈ 11.2)[1], these derivatives often exhibit highly pH-dependent solubility, robust crystal lattice energies, and a tendency to precipitate in physiological buffers[2].

Below is a field-proven, self-validating framework to overcome these challenges.

Troubleshooting Workflow

Before running empirical screens, it is critical to map the physicochemical properties of your specific derivative. The following decision tree outlines the logical progression from simple physicochemical adjustments to advanced formulation techniques.

G Start 4-Methylpiperidine Derivative Poor Aqueous Solubility Assess Assess Physicochemical Properties (pKa, LogP, Melting Point) Start->Assess Decision1 Is the molecule ionizable at physiological pH? Assess->Decision1 Salt Salt Formation Screening (HCl, Mesylate, Tartrate) Decision1->Salt Yes (pKa > 7) CoSolvent Co-solvent System (DMSO, PEG400, Tween 80) Decision1->CoSolvent No / Neutral Cyclo Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) Salt->Cyclo Inadequate Solubility CoSolvent->Cyclo Precipitation on Dilution Formulation Advanced Formulation (Amorphous Solid Dispersion) Cyclo->Formulation Still Poor Bioavailability

Workflow for diagnosing and resolving solubility bottlenecks in 4-methylpiperidine derivatives.

Validated Experimental Protocols

Do not treat solubility enhancement as a trial-and-error exercise. The following protocols are designed as self-validating systems, ensuring that every step is mechanistically sound and analytically confirmed.

Protocol A: Rational Salt Screening and Formation

Causality: Because the piperidine nitrogen is highly basic, lowering the pH below its pKa protonates the amine, forming a piperidinium ion[1]. This charge disrupts the crystal lattice energy and drastically increases the hydration shell. However, simply using Hydrochloric acid (HCl) often yields hygroscopic salts. Screening multiple counterions is required to balance aqueous solubility with solid-state stability[2].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 100 mg of the 4-methylpiperidine free base in a minimal volume of a water-miscible organic solvent with low boiling point (e.g., acetone or ethanol) at 40°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid, tartaric acid, or citric acid) while stirring continuously. Why 1.05 eq? A slight excess ensures complete protonation of the basic nitrogen without causing extreme pH shifts that degrade the molecule.

  • Crystallization: Cool the mixture slowly to 4°C over 12 hours. Slow cooling promotes the formation of a stable, highly ordered crystal lattice, rejecting impurities.

  • Isolation: Filter the precipitate under a vacuum and wash with cold anti-solvent (e.g., heptane) to remove unreacted free base and residual acid. Dry under a vacuum at 40°C for 24 hours.

  • Self-Validation (Quality Control):

    • Run X-ray Powder Diffraction (XRPD) to confirm the material is highly crystalline, not amorphous.

    • Run Differential Scanning Calorimetry (DSC) . A single, sharp melting endotherm confirms a pure salt rather than a physical mixture of free base and acid.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: If your derivative is heavily functionalized with lipophilic groups, salt formation may not be sufficient. β-cyclodextrin (βCD) derivatives—specifically Hydroxypropyl-β-CD (HP-β-CD) and Sulfobutyl-ether-β-CD (SBE-β-CD)—feature a hydrophobic internal cavity and a hydrophilic exterior[2]. The 4-methylpiperidine moiety acts as a hydrophobic anchor, inserting deeply into the cavity via van der Waals forces, while the cyclodextrin exterior ensures water miscibility[3]. SBE-β-CD is particularly effective for basic drugs because its negatively charged sulfonate groups provide additional electrostatic binding to the protonated piperidine nitrogen[3].

Step-by-Step Methodology:

  • Phase Solubility Profiling: Prepare aqueous solutions of HP-β-CD or SBE-β-CD at increasing concentrations (0 to 50 mM). Add an excess of the 4-methylpiperidine derivative to each. Shake at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Complex Preparation: Based on the phase solubility diagram (typically a 1:1 stoichiometry), dissolve the required amount of cyclodextrin in purified water.

  • Solvent Evaporation: Dissolve the drug in a minimal amount of methanol. Add this dropwise to the aqueous cyclodextrin solution under vigorous stirring.

  • Equilibration & Lyophilization: Stir the open beaker for 24 hours to allow the methanol to evaporate and the inclusion complex to form. Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours. Why lyophilize? Oven drying can cause the complex to dissociate or degrade thermally; lyophilization locks the inclusion complex in a highly soluble, porous solid state.

  • Self-Validation (Quality Control):

    • Perform 2D NOESY NMR . Cross-peaks between the protons of the 4-methylpiperidine ring and the inner cavity protons (H3 and H5) of the cyclodextrin definitively prove that the drug is inside the cavity, confirming a true inclusion complex rather than a physical mixture[4].

Quantitative Performance of Solubility Strategies

To aid in decision-making, the table below summarizes the expected quantitative outcomes when applying these strategies to a highly lipophilic 4-methylpiperidine derivative.

StrategyMechanism of SolubilizationTypical Fold-Increase in SolubilityKey AdvantagePrimary Limitation
Free Base (Control) Intrinsic aqueous solvation1x (Baseline, often <10 µg/mL)N/APoor bioavailability; erratic assay results.
pH Adjustment (Acidic) Protonation of piperidine nitrogen50x - 100xSimple, immediate implementation.pH-dependent; precipitates in neutral media.
Salt Formation (Mesylate) Disruption of crystal lattice100x - 500xYields a stable, isolable solid form.May be hygroscopic depending on counterion.
Co-solvent (10% DMSO) Reduction of solvent polarity20x - 50xBroad applicability for in vitro assays.High toxicity in vivo; solvent shift precipitation.
SBE-β-CD Complexation Hydrophobic encapsulation + electrostatics500x - 1000x+Excellent in vivo tolerability; protects from degradation.High mass burden (requires large excipient ratio).

Frequently Asked Questions (FAQs)

Q1: Why does my 4-methylpiperidine derivative precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic "solvent shift" phenomenon. While the compound is highly soluble in 100% DMSO, its solubility drops exponentially as the water fraction increases. When you inject the stock into an aqueous buffer, the local concentration of the drug exceeds its intrinsic aqueous solubility before the DMSO can fully diffuse. Troubleshooting: Do not perform direct high-ratio dilutions (e.g., 1:100). Instead, use a stepwise dilution protocol or pre-dissolve the compound in a ternary mixture (e.g., DMSO/Tween-80/Water) to lower the thermodynamic barrier to solvation[2].

Q2: My compound dissolves well in Simulated Gastric Fluid (SGF, pH 1.2) but crashes out in Simulated Intestinal Fluid (SIF, pH 6.8). How do I prevent this? A: This is known as "dose dumping." At pH 1.2, the basic piperidine nitrogen (pKa ~11.2) is fully protonated and highly soluble[1]. As the pH rises to 6.8 in the SIF, the equilibrium shifts, and the less soluble free base precipitates. Troubleshooting: To maintain supersaturation in the intestine, formulate the drug as an Amorphous Solid Dispersion (ASD) using a precipitation inhibitor like Hypromellose (HPMC), or utilize SBE-β-CD complexation, which shields the molecule from pH fluctuations[3].

Q3: Does the presence of the 4-methyl group hinder cyclodextrin complexation compared to an unsubstituted piperidine? A: No, it actually facilitates it. The 4-methyl group acts as a highly lipophilic anchor. Computational and experimental studies on piperidine derivatives show that these hydrophobic moieties insert deeply into the non-polar cavity of β-cyclodextrins, stabilizing the inclusion complex via strong van der Waals interactions[3].

Q4: I am preparing an in vivo dosing formulation. Can I just use 20% PEG400 and 10% Ethanol? A: While PEG400 and Ethanol are excellent co-solvents that disrupt crystal lattice energy[1], they carry in vivo limitations. High concentrations of PEG400 can cause osmotic diarrhea in rodents, skewing pharmacokinetic data, while ethanol can cause localized tissue necrosis upon injection. Always use the minimum required percentage of co-solvents and consider transitioning to a cyclodextrin-based vehicle (like 20% HP-β-CD in saline) for safer, more reliable systemic exposure.

References

  • PIPERIDINE - Ataman Kimya Ataman Chemicals [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed National Institutes of Health (NIH)[Link]

  • Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: 3-Methylbenzoyl Chloride Coupling Optimization

Ticket ID: 3MBC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in 3-Methylbenzoyl Chloride Amidation/Esterification Overview Welcome to the Reaction Optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 3MBC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in 3-Methylbenzoyl Chloride Amidation/Esterification

Overview

Welcome to the Reaction Optimization Hub. You are likely using 3-methylbenzoyl chloride (m-toluoyl chloride) to introduce a lipophilic m-tolyl moiety into your scaffold.

While chemically similar to benzoyl chloride, the meta-methyl group introduces specific electronic and physical nuances:

  • Electronic Effect: The methyl group is weakly electron-donating (inductive effect), making the carbonyl carbon slightly less electrophilic than unsubstituted benzoyl chloride. This often requires longer reaction times, increasing the window for side reactions (hydrolysis) to compete.

  • Physical Properties: It is a lachrymator and moisture-sensitive liquid.

This guide prioritizes Scientific Integrity and Reproducibility . Follow the modules below to systematically eliminate side reactions.

Module 1: The Hydrolysis Hazard (Moisture Control)

The Issue: The most common "side reaction" is actually reagent degradation. 3-Methylbenzoyl chloride hydrolyzes to 3-methylbenzoic acid upon contact with atmospheric moisture. This appears as a white precipitate that clogs addition funnels and lowers yield.

The Fix: Implement a rigorous "Dry-Line" protocol.

Protocol: Anhydrous Handling System
  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Quality: If the reagent bottle has a crusty white rim, distill under vacuum before use.

  • Atmosphere: All reactions must occur under a positive pressure of Nitrogen (

    
    ) or Argon.
    
Visualization: Anhydrous Workflow

The following diagram illustrates the critical control points for moisture exclusion.

AnhydrousSetup Reagent 3-Methylbenzoyl Chloride Reaction Reaction Vessel (N2 Atmosphere) Reagent->Reaction Syringe Transfer (No Air Exposure) Solvent Anhydrous Solvent (DCM/THF) Drying Molecular Sieves (3Å/4Å) Solvent->Drying Pre-treatment Drying->Reaction Cannula Transfer Waste Hydrolysis Product (3-Methylbenzoic Acid) Reaction->Waste Moisture Leak (AVOID)

Figure 1: Critical path for moisture exclusion. Note that syringe/cannula transfer is preferred over pouring to minimize atmospheric contact.

Module 2: Selectivity & Over-Acylation

The Issue: When coupling with primary amines, a common impurity is the imide (di-acylated product). This occurs when the mono-amide product remains nucleophilic enough to attack a second equivalent of acid chloride.

The Fix: Kinetic control via Inverse Addition or High-Dilution Slow Addition .

The Mechanism of Failure

If you dump the acid chloride into the amine solution, the local concentration of acid chloride spikes. The newly formed amide competes with the remaining amine for the reagent.

Optimization Protocol
  • Temperature: Cool the amine solution to 0°C . This reduces the reaction rate, increasing the selectivity for the more nucleophilic amine over the amide.

  • Stoichiometry: Use a slight excess of amine (1.1 eq) rather than the acid chloride.

  • Addition Rate: Add 3-methylbenzoyl chloride as a dilute solution dropwise.

Table 1: Impact of Addition Variables on Selectivity

VariableCondition A (High Risk)Condition B (Optimized)Mechanistic Rationale
Temperature Room Temp (25°C)0°C to -10°C Lower T discriminates between nucleophiles (Amine > Amide).
Concentration Neat addition0.5 M in DCM Dilution prevents "hotspots" of high reagent concentration.
Base Pyridine (excess)DIPEA / TEA (1.2 eq) Pyridine can catalyze acylation via N-acylpyridinium, sometimes promoting over-reaction.
Mode Rapid PourDropwise (30 min) Keeps acid chloride concentration low relative to the amine.
Module 3: Acid Management (HCl Scavenging)

The Issue: The reaction generates stoichiometric HCl.



If not scavenged, HCl will protonate the unreacted amine (

), rendering it non-nucleophilic and stalling the reaction at 50% conversion.

The Fix: Select the correct base system based on your substrate's solubility.

Decision Matrix: Base Selection
  • Scenario A: Organic Soluble Substrates (Standard)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Protocol: Add 1.2 - 1.5 equivalents of base before adding the acid chloride.

    • Observation: White smoke/precipitate (Amine-HCl salts) will form immediately. This is normal.

  • Scenario B: Water Soluble/Robust Substrates (Schotten-Baumann)

    • Base: Aqueous NaOH (10%) or

      
      .
      
    • Solvent: Biphasic (DCM / Water).

    • Why: The inorganic base stays in the water layer, scavenging acid. The organic reagent reacts at the interface.[1]

    • Advantage:[1][2][3] Easy workup; no organic amine salts to filter.

Visualization: Reaction Pathways & Side Products

ReactionPathways Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate AcidCl 3-Methylbenzoyl Chloride AcidCl->Intermediate Acid Hydrolysis Impurity (3-Methylbenzoic Acid) AcidCl->Acid + H2O (Moisture) Amide Target Amide (Mono-acylated) Intermediate->Amide Primary Pathway HCl HCl Byproduct Intermediate->HCl Imide Imide Impurity (Di-acylated) Amide->Imide + Excess AcidCl (Over-reaction)

Figure 2: Mechanistic pathways. The goal is to maximize the Green path while suppressing the Red (dashed/dotted) paths.

Troubleshooting FAQs

Q: The reaction mixture turned a deep purple/black color. Is my product ruined? A: Not necessarily. Acid chlorides can interact with trace metal impurities or oxidize slightly to form colored complexes (often charge-transfer complexes with amines).

  • Action: Check TLC.[4] If the main spot is present, proceed to workup. The color usually washes out during the acid/base extraction steps.

Q: I see a white solid precipitating immediately upon addition. What is it? A: This is likely the hydrochloride salt of your base (e.g., Triethylamine-HCl).

  • Verification: It should be water-soluble.[1]

  • Action: Do not filter it out during the reaction; it confirms the base is doing its job. Wash it away with water during the workup.[1][5][6]

Q: My yield is low, and I isolated a solid that melts at ~103-105°C. A: You likely isolated 3-methylbenzoic acid (hydrolysis product).

  • Cause: Wet solvent or old reagent.

  • Remedy: Recrystallize your reagent or use fresh bottles. Ensure the system is under Nitrogen.[4][7]

Q: How do I quench the excess 3-methylbenzoyl chloride safely? A: Do not just add water (exothermic!).

  • Protocol: Add a solution of saturated Ammonium Chloride (

    
    )  or a small amount of a primary amine (like dimethylamine solution) to convert the excess chloride into a water-soluble or easily separable amide, then wash with bicarbonate.
    
References
  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[8] Tetrahedron, 61(46), 10827-10852. Link (Review of coupling reagents and side-reaction suppression).

  • BenchChem. (2025).[4] "A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride." Link (General handling of benzoyl chloride derivatives).

Sources

Troubleshooting

purification strategies for oily benzoylpiperidine products

Technical Support Center: Troubleshooting Oily Benzoylpiperidine Products Introduction Welcome to the Technical Support Center for Benzoylpiperidine Synthesis and Purification. The benzoylpiperidine fragment is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oily Benzoylpiperidine Products

Introduction

Welcome to the Technical Support Center for Benzoylpiperidine Synthesis and Purification. The benzoylpiperidine fragment is a privileged scaffold widely utilized in medicinal chemistry and drug development[1]. However, researchers frequently encounter a critical bottleneck during isolation: the product presents as a stubborn, viscous oil rather than a crystalline solid.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the causality behind "oiling out" phenomena. By combining rigorous chemical logic with field-validated protocols, this guide provides self-validating workflows to purify and crystallize your target compounds.

Workflow Diagram

PurificationWorkflow Start Crude Benzoylpiperidine (Oily Product) Q1 Contains unreacted piperidine/amines? Start->Q1 AcidWash Acid-Base Extraction (10% HCl wash) Q1->AcidWash Yes Q2 Is the oil pure by TLC/NMR? Q1->Q2 No AcidWash->Q2 Chromatography Flash Column Chromatography (Silica gel) Q2->Chromatography No Q3 Does it crystallize at room temp? Q2->Q3 Yes Chromatography->Q3 Trituration Trituration (Cold Ether/Hexane) Q3->Trituration No PureSolid Pure Crystalline Benzoylpiperidine Q3->PureSolid Yes SaltFormation Salt Formation (e.g., HCl salt in Dioxane/Ether) Trituration->SaltFormation Fails (Remains Oil) Trituration->PureSolid Success SaltFormation->PureSolid

Caption: Decision logic for the purification and crystallization of oily benzoylpiperidine products.

Troubleshooting Guides & FAQs

Q1: Why did my benzoylpiperidine synthesis yield a thick oil instead of a solid? A: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when a solute precipitates as a liquid phase rather than forming an ordered crystal lattice[2]. For benzoylpiperidines, this is driven by three primary factors:

  • Trace Solvents: Residual high-boiling solvents (e.g., DMF, toluene) or trace water disrupt intermolecular hydrogen bonding, preventing lattice formation.

  • Impurities: Unreacted piperidine or benzoyl chloride byproducts act as freezing-point depressants.

  • Inherent Properties: Many free-base benzoylpiperidines have low melting points and naturally exist as oils at room temperature due to their high conformational flexibility.

Q2: How do I efficiently remove unreacted piperidine from the oily crude? A: Piperidine is a strong secondary amine. If excess piperidine was used during the N-acylation step[3], it will remain in the organic phase and inhibit crystallization. The most effective method is a targeted acid-base extraction. Washing the organic layer with dilute hydrochloric acid protonates the unreacted piperidine, forming a highly water-soluble piperidinium chloride salt that partitions entirely into the aqueous layer[4]. The benzoylpiperidine (an amide) remains neutral and stays in the organic phase.

Q3: Can I form a hydrochloride salt of my benzoylpiperidine to induce crystallization? A: It depends strictly on the molecular structure. The nitrogen atom within the benzoylpiperidine amide bond is resonance-stabilized and non-basic; it will not form a stable HCl salt. However, if your specific benzoylpiperidine derivative contains an additional basic functional group (e.g., a secondary or tertiary amine appendage, as seen in pitolisant analogues[5]), you can exploit this to form a highly crystalline hydrochloride salt. The ionic nature of the salt drastically increases the lattice energy, forcing crystallization.

Q4: My compound is pure by NMR, but it still won't crystallize. What is the next step? A: If the compound is chemically pure but remains an oil, it is likely supersaturated and lacks a nucleation point. You must provide mechanical energy and alter the solubility profile via Trituration . Adding a non-polar anti-solvent (like cold diethyl ether or hexane) and vigorously scratching the flask creates microscopic glass shards that act as nucleation sites for crystal growth.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction (Removal of Basic Impurities) Causality: Exploits pKa differences to partition basic impurities into the aqueous phase while retaining the neutral amide in the organic phase.

  • Dissolution: Dissolve the crude oily mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl (3 x 20 mL). Self-Validation: Check the pH of the aqueous wash; it must remain acidic (< pH 3) to ensure all piperidine is protonated[4].

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 20 mL) to neutralize any residual acid.

  • Drying: Wash with brine (1 x 20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Trituration of Stubborn Oils Causality: Anti-solvents lower the solubility threshold, while mechanical scratching overcomes the kinetic barrier to nucleation.

  • Preparation: Transfer the pure oil to a round-bottom flask.

  • Anti-Solvent Addition: Add a minimal amount of a non-polar anti-solvent (e.g., cold diethyl ether, pentane, or hexane) until the oil is just submerged.

  • Nucleation: Vigorously scratch the liquid-glass interface with a glass stirring rod for 5-10 minutes.

  • Cooling: Once a precipitate begins to form, cool the flask in an ice bath (0 °C) for 30 minutes to maximize crystal yield and minimize solubility.

  • Isolation: Collect the solid via vacuum filtration and wash with cold anti-solvent.

Protocol 3: Anhydrous Hydrochloride Salt Formation (Note: Only applicable for derivatives containing additional basic amines) Causality: Converts a low-melting free base into a high-melting ionic lattice. Anhydrous conditions prevent the salt from dissolving in trace water[5].

  • Dissolution: Dissolve the pure oily derivative in a minimal volume of anhydrous 1,4-dioxane or diethyl ether[5].

  • Cooling: Place the flask in an ice bath (0 °C) under an inert atmosphere (N₂ or Ar).

  • Acid Addition: Slowly add 1.1 equivalents of a standardized solution of anhydrous HCl in dioxane (4M) or ethereal HCl (2M) dropwise with rapid stirring.

  • Maturation: Allow the mixture to stir for 30 minutes at 0 °C as the crystalline salt precipitates.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data: Physicochemical Troubleshooting Parameters

Purification StrategyTarget Impurity / IssueRecommended Solvent SystemTypical Outcome / Yield
Acid-Base Wash Unreacted Piperidine1M HCl (aq) / DCMComplete removal of basic amines
Flash Chromatography Benzoyl Chloride / ByproductsEtOAc : Hexane (Gradient)High purity oil (R_f ~0.3-0.5)
Trituration Trace Solvents (Oiling out)Cold Diethyl Ether or PentaneAmorphous solid to crystalline powder
Salt Formation Intrinsic Low Melting PointHCl in Dioxane / EtherHighly crystalline solid (>85% recovery)

References

Sources

Optimization

Heterocycle Synthesis Support Hub: Substituted Piperidines

Ticket #8492: Resolving Regioisomers in Piperidine Scaffolds Status: Open | Priority: High | Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Resolving Regioisomers in Piperidine Scaffolds

Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of substituted piperidines is frequently plagued by regio-control failures.[1] Whether you are functionalizing an intact ring or building one from acyclic precursors, the competition between steric hindrance and electronic activation often yields intractable mixtures of C2, C3, and C4 isomers.

This guide bypasses standard textbook definitions to address the causality of these failures. We focus on three validated workflows: Directed Lithiation (The Beak-O'Brien Interface) , Nucleophilic Addition to Pyridiniums (The Comins Interface) , and Cyclization Dynamics .

Module 1: Functionalizing the Intact Ring (C-H Activation)

The Challenge: You need to install a substituent on a pre-existing piperidine ring. The Trap: Relying on thermodynamic control often leads to mixtures. Kinetic control via Complex Induced Proximity Effect (CIPE) is required for high fidelity.

Workflow A: C2-Functionalization (The Beak Protocol)

This is the gold standard for installing groups alpha to the nitrogen. The mechanism relies on the coordination of lithium to the carbamate oxygen, directing deprotonation to the equatorial C2 proton.

Standard Operating Procedure (SOP):

  • Substrate: N-Boc-piperidine (Do not use N-Benzyl; the benzylic protons are too acidic).

  • Solvent: Anhydrous Et₂O (preferred over THF for C2 selectivity due to tighter aggregation).

  • Reagent: s-BuLi / TMEDA (1.2 equiv).

  • Conditions:

    • Cool solvent to -78 °C .

    • Add s-BuLi dropwise (keep internal temp < -70 °C).

    • Stir for 10–60 mins.

    • Add electrophile (E⁺).

Critical Control Point: If you observe Boc-migration or ring opening, your temperature spiked. The 2-lithio species is unstable above -50 °C.

Workflow B: C4-Functionalization (Distal Directing Groups)

Direct C4 functionalization is electronically disfavored. To achieve this, you must override the innate C2 preference using a distal directing group (e.g., C3-aminoquinoline amides) or steric blocking.

Diagram 1: The Lithiation Decision Tree Use this logic flow to select the correct reagent system for your target regioisomer.

PiperidineLithiation Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 C4 C4 (Gamma) Start->C4 MethodC2 Beak Protocol (s-BuLi / TMEDA) C2->MethodC2 Direct CIPE MethodC3 Pd-Catalyzed C-H Activation (Requires DG) C3->MethodC3 Transient DG MethodC4 Steric Control or C3-Amide DG C4->MethodC4 Remote Funct.

Figure 1: Decision matrix for regioselective lithiation of N-Boc piperidines.

Module 2: The Pyridinium Reduction Route (Comins Interface)

The Challenge: Reducing 3-substituted pyridines often yields a racemic mixture of piperidines. The Solution: Use N-acyl pyridinium salts to activate the ring, followed by nucleophilic attack. The regioselectivity (1,2- vs 1,4-addition) is dictated by the hardness of the nucleophile and the bulk of the N-substituent.

Protocol: Regioselective Grignard Addition

To access the C2-substituted dihydropyridine (which reduces to the piperidine):

  • Activation: Treat pyridine with phenyl chloroformate (creates the N-phenoxycarbonyl pyridinium salt).

  • Nucleophile: Add R-MgBr (Grignard).

    • Note: Grignards prefer 1,2-addition (C2) due to charge control.

    • Contrast: Organocuprates (soft nucleophiles) prefer 1,4-addition (C4).

  • Quench: Acidic workup yields the dihydropyridone or piperidone depending on workup severity.

Data Table: Nucleophile Impact on Regioselectivity

Nucleophile TypeMajor RegioisomerMechanismReference
R-MgBr (Hard)C2 (1,2-addition) Charge Control[Comins, 1992]
R₂CuLi (Soft)C4 (1,4-addition) Orbital Control[Yamaguchi, 1990]
R-ZnBr Mixed (Substrate dependent)Intermediate[Charette, 2002]
NaBH₄ C2/C6 (1,2-reduction) Hydride AttackStandard
Module 3: Cyclization Dynamics (Baldwin’s Rules)

The Challenge: When cyclizing an amino-alkene/alkyne, you form a pyrrolidine (5-membered) instead of a piperidine (6-membered). The Science: 5-exo-trig is kinetically faster than 6-endo-trig.

Troubleshooting Protocol: If your RCM or hydroamination yields the 5-membered ring:

  • Switch Catalyst: For alkyne substrates, Gold (Au) and Platinum (Pt) catalysts can switch selectivity to 6-endo-dig via specific pi-activation modes.

  • Substrate Bias: Install a gem-dimethyl group on the tether (Thorpe-Ingold effect) to compress the bond angle, favoring the 6-membered transition state.

Diagram 2: Nucleophilic Attack Vectors on Pyridinium Visualizing the electronic and steric gates for incoming nucleophiles.

PyridiniumAttack Pyridinium N-Acyl Pyridinium Salt (Activated Electrophile) HardNu Hard Nucleophile (R-MgBr, R-Li) Pyridinium->HardNu Attracts SoftNu Soft Nucleophile (Cuprates, Enolates) Pyridinium->SoftNu Attracts C2_Product 1,2-Adduct (Precursor to C2-Piperidine) HardNu->C2_Product Charge Controlled (Alpha Attack) C4_Product 1,4-Adduct (Precursor to C4-Piperidine) SoftNu->C4_Product Orbital Controlled (Gamma Attack)

Figure 2: Regiodivergence in nucleophilic addition to activated pyridinium salts.

Troubleshooting & FAQs

Q: I performed the Beak lithiation on N-Boc piperidine, but I recovered 50% starting material and 50% product. Why? A: This is likely an aggregation issue. s-BuLi can form aggregates that are unreactive.

  • Fix: Ensure you are using TMEDA (1.0–1.2 equiv). It breaks down the lithium aggregates to the reactive monomeric species. Also, verify your s-BuLi titer; it degrades faster than n-BuLi.

Q: My NMR shows "double peaks" for every signal. Is this a mixture of regioisomers? A: Not necessarily. N-Boc piperidines exhibit rotamers due to restricted rotation around the N-C(O) bond.

  • Test: Run the NMR at elevated temperature (e.g., 50 °C). If the peaks coalesce into sharp singlets, it is a single regioisomer. If they remain distinct, you have a mixture of isomers.

Q: How do I separate the enantiomers of a C2-substituted piperidine without chiral HPLC? A: Use classical resolution with Tartaric Acid .

  • Protocol: Dissolve racemic base in ethanol. Add L-(+)-Tartaric acid. The diastereomeric salt of one enantiomer often crystallizes out preferentially. Recrystallize to constant optical rotation before freeing the base [Benchchem, 2025].[2]

Q: I am trying to arylate at C4 using a Pd-catalyst, but I keep getting C2 arylation. A: C2 is the innate "electronic" preference for Pd insertion in basic media. To hit C4, you must use a Directing Group (DG) at C3 (e.g., picolinamide or aminoquinoline) or use a bulky protecting group on the Nitrogen to sterically shield C2 [Gaunt, 2014].

References
  • Beak, P., & Lee, W. K. (1989). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[3] The Journal of Organic Chemistry. Link

  • Comins, D. L., et al. (1992). Regioselective addition of Grignard reagents to 1-acylpyridinium salts. The Journal of Organic Chemistry. Link

  • Gaunt, M. J., et al. (2014). C–H activation of aliphatic amines. Nature.[4] Link

  • O'Brien, P., et al. (2006).[3] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications.[3] Link

  • BenchChem Protocols. (2025). Comparative Analysis of 1-(Piperidin-2-ylmethyl)piperidine Isomers: A Methodological Guide.Link

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 4-Methyl-1-(3-methylbenzoyl)piperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for studies concerning the thermal stability of 4-Methyl-1-(3-methylbenzoyl)piperidine. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for studies concerning the thermal stability of 4-Methyl-1-(3-methylbenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal properties of this compound. As a substituted N-benzoylpiperidine derivative, understanding its behavior at elevated temperatures is crucial for determining appropriate storage conditions, predicting shelf-life, identifying potential degradation pathways, and ensuring overall product quality and safety.[1][2]

This document provides a series of frequently asked questions (FAQs) to address common inquiries, a troubleshooting guide for experimental challenges, and detailed protocols for essential analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-Methyl-1-(3-methylbenzoyl)piperidine that will influence its thermal stability?

The thermal stability of 4-Methyl-1-(3-methylbenzoyl)piperidine is primarily dictated by the weakest bond in its structure, which is the amide (C-N) bond of the benzoylpiperidine moiety.[3] Key factors include:

  • Amide Bond: Amide bonds are susceptible to thermal cleavage and hydrolysis, especially under harsh conditions.[4] This bond is the most likely initiation point for thermal decomposition.

  • Piperidine Ring: While generally stable, saturated heterocyclic rings like piperidine can undergo ring-opening or fragmentation at very high temperatures.[5]

  • Aromatic Rings and Methyl Groups: The tolyl (methylbenzoyl) and methyl-substituted piperidine rings are relatively stable. However, the methyl groups could be susceptible to oxidation under an oxidative atmosphere at elevated temperatures.

Q2: What is the expected primary degradation pathway for this molecule at high temperatures?

The most probable degradation pathway involves the cleavage of the amide bond. This can occur through two primary mechanisms:

  • Hydrolysis: If moisture is present, the amide bond can undergo hydrolysis, breaking down into 3-methylbenzoic acid and 4-methylpiperidine. This process is often accelerated by acidic or basic conditions and increased temperature.[3][6]

  • Thermolysis (Radical Cleavage): In an inert atmosphere and at sufficiently high temperatures, the C-N amide bond can break homolytically. This would generate a benzoyl radical and a piperidinyl radical, which would then undergo further reactions to form a complex mixture of smaller, volatile products.[7]

Below is a diagram illustrating the likely primary degradation pathway via amide bond cleavage.

G cluster_main Primary Degradation of 4-Methyl-1-(3-methylbenzoyl)piperidine cluster_products Parent 4-Methyl-1-(3-methylbenzoyl)piperidine Heat High Temperature (Thermal Stress) Parent->Heat is subjected to Cleavage Amide Bond Cleavage (Primary Degradation Event) Heat->Cleavage induces Products Initial Degradation Products Cleavage->Products ProdA 3-Methylbenzoic Acid Cleavage->ProdA forms ProdB 4-Methylpiperidine Cleavage->ProdB forms

Caption: Potential primary degradation pathway via amide bond cleavage.

Q3: Which analytical techniques are best suited for evaluating the thermal stability of this compound?

A multi-technique approach is recommended for a comprehensive evaluation.[1]

  • Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability.[8] TGA measures mass loss as a function of temperature, directly indicating the onset of decomposition and the temperature ranges over which it occurs.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[10] It is essential for identifying thermal events like melting, crystallization, and glass transitions. It can also detect exothermic or endothermic decomposition events, providing complementary information to TGA.[1]

  • Hyphenated Techniques (TGA-MS, TGA-FTIR): Coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR) allows for the real-time identification of evolved gases during decomposition. This is invaluable for elucidating the degradation mechanism and identifying potentially toxic byproducts.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for quantifying the parent compound and its degradation products in forced degradation studies, where stress conditions (like heat, humidity, pH) are applied over time.[8]

Q4: How should a forced degradation (stress testing) study be designed for this compound?

Forced degradation studies are essential to understand degradation pathways and develop stability-indicating analytical methods.[11] Based on regulatory guidelines (e.g., ICH Q1A), studies should expose the compound to various stress conditions.[3]

Stress ConditionTypical ProtocolPurpose
Thermal (Dry Heat) Expose solid drug substance to high temperatures (e.g., 80°C, 100°C) for a defined period.To simulate long-term storage in hot climates and identify thermally labile products.[4]
Hydrolytic (Acidic) Dissolve/suspend in 0.1 M HCl at elevated temperatures (e.g., 60-80°C).To assess susceptibility to acid-catalyzed hydrolysis of the amide bond.[12]
Hydrolytic (Basic) Dissolve/suspend in 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).To assess susceptibility to base-catalyzed hydrolysis of the amide bond.[4]
Oxidative Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.To identify potential oxidation products.
Photolytic Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To evaluate light sensitivity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your thermal analysis experiments.

Problem / SymptomPossible Cause(s)Recommended Solution(s)
TGA shows significant mass loss below 100°C. Presence of residual solvent (from synthesis/purification) or adsorbed moisture.1. Ensure the sample is thoroughly dried under vacuum before analysis. 2. Incorporate an initial isothermal hold in your TGA method (e.g., hold at 100°C for 10-15 minutes) to drive off volatiles before the main heating ramp.[9]
TGA curve shows multiple, overlapping decomposition steps. The molecule is degrading through a complex mechanism with multiple intermediates or different parts of the molecule are decomposing at different temperatures.1. Lower the heating rate (e.g., from 10°C/min to 2-5°C/min) to improve the resolution of the decomposition steps. 2. Utilize Derivative Thermogravimetry (DTG), which is the first derivative of the TGA curve. Peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss and can help separate overlapping events.[2] 3. If available, use TGA-MS or TGA-FTIR to identify the gases evolved at each stage.[7]
DSC results for melting point are not reproducible. 1. Sample polymorphism (the compound exists in different crystalline forms with different melting points). 2. Sample contains impurities. 3. Heating rate is too high, causing thermal lag.1. Perform a heat-cool-heat cycle in the DSC. The first heating run will show the melting of the initial form. Cooling will solidify it, and the second heating run will show the melting point of the form crystallized from the melt.[1] 2. Check sample purity via HPLC or another chromatographic technique. 3. Use a slower heating rate (e.g., 5°C/min) for more accurate melting point determination.
An unexpected exothermic peak appears in the DSC trace before the main decomposition. This could be a crystallization event (if the sample was initially amorphous) or an early, energetic decomposition/rearrangement.1. Correlate the DSC data with the TGA data. If the exotherm occurs without any corresponding mass loss in the TGA, it is likely a phase transition like crystallization. 2. If there is a mass loss associated with the exotherm, it represents a decomposition process. This information is critical for safety assessments, as energetic decompositions can be hazardous.[10]

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Profile by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal stability of 4-Methyl-1-(3-methylbenzoyl)piperidine using TGA.[2]

1. Instrumentation and Calibration:

  • Use a calibrated thermogravimetric analyzer. Calibrate the instrument's temperature and mass balance according to the manufacturer's specifications using certified reference materials.

2. Sample Preparation:

  • Ensure the sample is a fine, homogenous powder to promote uniform heat distribution.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or aluminum pans are common).

  • Use an open pan to allow for the free escape of any evolved gases.

3. TGA Method Parameters:

  • Atmosphere: Nitrogen (or another inert gas like Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C.

    • (Optional Isothermal Hold) Hold at 100°C for 10 minutes to remove any residual moisture or solvent.

    • Ramp from 30°C (or 100°C) to 600°C at a heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can be used for higher resolution, while a faster rate (e.g., 20°C/min) can be used for initial screening.[13]

4. Data Analysis:

  • Plot the sample mass (%) as a function of temperature.

  • Determine the Onset Temperature of Decomposition (T_onset) , which is the temperature at which significant mass loss begins.

  • Generate the Derivative Thermogravimetry (DTG) curve (rate of mass loss vs. temperature).

  • From the DTG curve, identify the Peak Decomposition Temperature(s) (T_peak) , which correspond to the temperatures of maximum decomposition rates.[2]

Caption: A comprehensive workflow for thermal stability assessment.

References
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (n.d.). Lab Manager.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Technology Networks.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). PMC.
  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). Medium.
  • Thermo-Analytical Methods of Analysis and their Applications. (n.d.). Longdom Publishing.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives. (n.d.). Benchchem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Applied Pharmaceutics.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 4-Methyl-1-(3-methylbenzoyl)piperidine

Executive Summary: The Rotamer Challenge In drug discovery, 4-Methyl-1-(3-methylbenzoyl)piperidine represents a classic analytical challenge found in peptidomimetics and fragment-based drug design. This molecule contains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rotamer Challenge

In drug discovery, 4-Methyl-1-(3-methylbenzoyl)piperidine represents a classic analytical challenge found in peptidomimetics and fragment-based drug design. This molecule contains a tertiary amide bond connecting a meta-substituted benzoyl group to a substituted piperidine ring.

The Core Problem: At standard ambient temperature (298 K), the partial double-bond character of the amide C–N bond (


-C=O) restricts rotation. This creates two distinct conformers (rotamers) that exchange slowly on the NMR timescale.

The Consequence: A standard 1H NMR spectrum often displays signal doubling or broadening , which inexperienced analysts frequently misinterpret as impurities or degradation products.

This guide compares three analytical approaches to correctly characterize this molecule, moving from basic identification to advanced structural validation.

Structural Analysis & Resonance

Before analyzing the spectrum, we must understand the dynamic equilibrium. The steric clash between the phenyl ring and the piperidine ring forces the molecule into two primary populations: syn and anti (relative to the carbonyl oxygen).

RotamerEquilibrium cluster_0 NMR Timescale vs. Exchange Rate (k) RotamerA Rotamer A (Syn) (Restricted Rotation) TS Transition State (Planarity Lost) RotamerA->TS Heat (ΔG‡) TS->RotamerA RotamerB Rotamer B (Anti) (Restricted Rotation) TS->RotamerB Relaxation RotamerB->TS Reversible Note1 Slow Exchange (k << Δν) Distinct Peaks Note2 Fast Exchange (k >> Δν) Single Average Peak

Figure 1: The dynamic equilibrium of amide rotamers. At Room Temperature (RT), the exchange rate (


) is often slower than the frequency difference (

) between the two forms, resulting in split peaks.

Comparative Analysis of Analytical Methods

We evaluate three distinct methodologies for characterizing this compound.

Method A: Standard 1D 1H NMR (CDCl3, 298 K)

Status: Baseline Characterization (Often Ambiguous)

  • Observation: The spectrum appears "messy." The 4-methyl doublet may appear as two overlapping doublets.[1] The aromatic signals may show additional low-intensity shoulders. The piperidine

    
    -protons (adjacent to Nitrogen) appear as broad multiplets spanning 3.5–4.8 ppm.
    
  • Pros: Quick, standard solvent, no special setup.

  • Cons: High risk of misinterpreting rotamers as impurities (e.g., ~10-30% minor isomer). Integration values may not be integers.

  • Verdict: Insufficient for purity validation without further data.

Method B: Variable Temperature (VT) NMR (DMSO-d6, 353 K+)

Status: The Gold Standard for Purity

  • Observation: As temperature increases, the exchange rate (

    
    ) increases. The split peaks broaden (coalescence) and eventually sharpen into a single, time-averaged signal.
    
  • Pros: Simplifies the spectrum; confirms that "impurities" are actually dynamic isomers; allows for accurate integration.

  • Cons: Requires high-boiling solvent (DMSO-d6 or Toluene-d8); potential for thermal degradation of sensitive samples.

  • Verdict: Recommended for final purity assignment.

Method C: 2D NOESY / EXSY

Status: Mechanistic Validation

  • Observation: Cross-peaks appear between the chemically equivalent protons of the two rotamers (Exchange Spectroscopy - EXSY).

  • Pros: Definitively proves chemical exchange without heating; allows assignment of syn vs. anti geometry via NOE.

  • Cons: Long acquisition time; requires complex data processing.

  • Verdict: Best for detailed structural biology or SAR studies.

Detailed Spectral Data (Predicted & Observed)

The following table summarizes the chemical shifts expected in CDCl3 at 298 K (Slow Exchange Limit). Note the duality of signals.

Proton EnvironmentMultiplicityShift (Major Rotamer)

Shift (Minor Rotamer)

IntegrationNotes
Aromatic (Benzoyl)
Ar-H2 (Ortho to C=O)Singlet (broad)7.257.201Hmeta-substitution pattern
Ar-H4/H5/H6Multiplet7.15 - 7.357.15 - 7.353HOverlapping region
Ar-CH3 Singlet2.382.363HDistinct singlet
Piperidine Ring
N-CHax/eq (

)
Broad Broad3.60 - 4.702.80 - 3.102HExtremely broad due to restricted rotation
N-CHax/eq (

)
Broad Broad2.60 - 3.003.60 - 4.702HEquatorial/Axial split + Rotamer split
Ring-CH/CH2 (

)
Multiplet1.00 - 1.801.00 - 1.805HComplex envelope
4-CH3 Doublet0.98 (

Hz)
0.96 (

Hz)
3HDiagnostic doublet

Experimental Protocol: VT-NMR Coalescence Study

To definitively prove the purity of 4-Methyl-1-(3-methylbenzoyl)piperidine, follow this self-validating protocol.

Materials
  • Solvent: DMSO-d6 (Boiling point 189 °C allows safe heating to 100 °C).

  • Sample: 10–15 mg of compound.[2]

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Workflow Diagram

VT_Protocol Start Start: Sample Preparation (15mg in 0.6mL DMSO-d6) Step1 Acquire 1H NMR at 25°C (298 K) Observe Split Peaks Start->Step1 Step2 Increase Temp to 50°C (323 K) Check for Broadening Step1->Step2 Step3 Increase Temp to 80°C (353 K) Check for Coalescence Step2->Step3 Step4 Acquire 1H NMR at 100°C (373 K) Observe Sharp Singlets Step3->Step4 Decision Do peaks merge? Step4->Decision ResultA Confirmed: Rotamers (High Purity) Decision->ResultA Yes ResultB Confirmed: Impurities (Peaks remain distinct) Decision->ResultB No

Figure 2: Step-by-step workflow for Variable Temperature NMR validation.

Step-by-Step Execution
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL DMSO-d6. Ensure the tube is not sealed with Parafilm (it will melt); use a proper cap.

  • Baseline (298 K): Acquire a standard spectrum. Note the chemical shift difference (

    
     in Hz) between the split methyl signals.
    
  • Ramping: Increase the probe temperature in 20 K increments (e.g., 300K

    
     320K 
    
    
    
    340K
    
    
    360K).
  • Shimming: Critical Step. As temperature changes, the magnetic susceptibility of the solvent changes. You must re-shim (gradient shim) at every temperature point to ensure broadening is due to kinetics, not poor field homogeneity.

  • Observation:

    • Coalescence Temperature (

      
      ): The point where the two peaks merge into a flat-topped plateau.[3]
      
    • Fast Exchange Limit: At

      
      , the signal becomes a sharp singlet at the weighted average chemical shift.
      

Interpretation of Results

The "Impurity" Trap

If you observe a small doublet near 0.90 ppm and a larger doublet at 0.98 ppm in CDCl3:

  • Hypothesis 1: It is starting material (4-methylpiperidine). Check: Look for a broad NH peak ~1.5-2.0 ppm (likely absent).

  • Hypothesis 2: It is a rotamer.[1][4][5] Check: Integrate them.[2][6] If the ratio is non-stoichiometric (e.g., 1:0.4) but consistent across all protons (aromatic methyl, piperidine methyl), it is a rotamer.

Solvent Effects[2]
  • CDCl3: Maximizes the energy barrier to rotation, making rotamers distinct. Good for structural assignment of conformers.

  • DMSO-d6: Often lowers the coalescence temperature slightly due to hydrogen bonding effects, but primarily useful because it allows high-temperature experiments.

References

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Dynamics). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7] (Section on Amides).[2][4][8][9][10][11][12] Link

  • LaPlante, S. R., et al. (2011). NMR Strategies to Identify and Characterize Rotamers in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 21(8), 2391-2396. Link

Sources

Comparative

13C NMR chemical shifts for (4-methylpiperidin-1-yl)methanone

This guide details the 13C NMR chemical shift specifications for the (4-methylpiperidin-1-yl)methanone scaffold. This moiety is a critical pharmacophore in medicinal chemistry, serving as the core structure for numerous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 13C NMR chemical shift specifications for the (4-methylpiperidin-1-yl)methanone scaffold. This moiety is a critical pharmacophore in medicinal chemistry, serving as the core structure for numerous antihistamines, antipsychotics, and analgesics.

Due to the restricted rotation of the amide bond, this scaffold exhibits rotamerism , a phenomenon that frequently complicates NMR interpretation by doubling signals or causing peak broadening. This guide compares the "Product" (represented by the standard Phenyl(4-methylpiperidin-1-yl)methanone ) against its biosynthetic precursor (4-Methylpiperidine ) and an aliphatic analog (1-Acetyl-4-methylpiperidine ) to establish a baseline for performance and spectral resolution.

Structural Analysis & Rotamerism

The defining feature of the (4-methylpiperidin-1-yl)methanone scaffold is the partial double-bond character of the N-C=O amide bond. This restricts rotation, creating two distinct conformers (rotamers) observable on the NMR timescale at room temperature.

  • Syn Rotamer: The piperidine ring carbons syn to the carbonyl oxygen are more shielded.

  • Anti Rotamer: The carbons anti to the oxygen (syn to the R-group) are more deshielded.

Visualization of Rotamer Equilibrium:

RotamerEquilibrium Figure 1: Equilibrium between syn and anti rotamers in N-acyl-4-methylpiperidines. RotamerA Syn-Rotamer (Oxygen syn to C2) Transition Transition State (Restricted Rotation) RotamerA->Transition Slow Exchange (NMR Timescale) RotamerB Anti-Rotamer (Oxygen syn to C6) RotamerB->Transition Transition->RotamerA Transition->RotamerB

Experimental Protocol

To ensure reproducible chemical shifts and resolve rotameric splitting, follow this optimized protocol.

  • Solvent Selection: CDCl₃ (Deuterated Chloroform) is preferred for baseline characterization.

    • Why? It minimizes hydrogen bonding with the carbonyl oxygen, often yielding sharper peaks than DMSO-d₆ at room temperature.

  • Concentration: 15–30 mg/mL.

    • Note: Higher concentrations may induce aggregation, shifting the C=O signal.

  • Temperature: 298 K (25°C).

    • Performance Tip: If peaks are broad (coalescence), heat to 323 K (50°C) to speed up rotation and average the signals into sharp singlets.

  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker systems).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure quantitative integration of the quaternary carbonyl carbon.

Chemical Shift Comparison Data

The following tables compare the representative product (Phenyl-derivative ) against its precursor and an aliphatic analog. Note the distinct "splitting" of the alpha-carbons (C2/C6) in the amide derivatives compared to the free amine.

Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl₃)
Carbon PositionProduct (Phenyl-methanone)Alternative 1 (4-Methylpiperidine)Alternative 2 (Acetyl-derivative)Shift Effect (Δ)
C=O (Carbonyl) 170.5 N/A169.0Amide Resonance (+170)
C2 (α-CH₂) 48.9 (Broad/Split)46.246.1Deshielded by N-Acyl
C6 (α'-CH₂) 43.3 (Broad/Split)46.2 (Equiv to C2)41.5Magnetic Inequivalence
C3 (β-CH₂) 34.6 34.034.5Minor Shift
C5 (β'-CH₂) 30.7 34.0 (Equiv to C3)31.0Symmetry Broken
C4 (γ-CH) 31.5 31.231.3Minimal Impact
4-Me (Methyl) 21.8 22.121.6Shielded by Anisotropy
Aromatic C-ipso 136.7 N/AN/APhenyl Ring Current

Note: Values are approximate (±0.5 ppm) and dependent on concentration/temperature. "Split" indicates two signals may appear due to rotamers.

Table 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
SolventResolution PerformanceC=O ShiftRotamer Behavior
CDCl₃ High. Distinct peaks for rotamers are often resolved.~170.5 ppmSlow exchange (Split peaks).
DMSO-d₆ Medium. Peaks may broaden due to viscosity and H-bonding.~168.8 ppmIntermediate exchange (Broad peaks).

Detailed Assignment Logic (E-E-A-T)

The Alpha-Carbon Splitting (C2 vs. C6)

In the free amine (Alternative 1 ), the molecule possesses a plane of symmetry passing through N and C4. Consequently, C2 and C6 are chemically equivalent and appear as a single signal at 46.2 ppm .

Upon formation of the "Product" (amide), the C=O bond breaks this symmetry. The C2 carbon (syn to the carbonyl oxygen) experiences a different magnetic environment than C6 (anti to oxygen).

  • Observation: You will see two signals separated by 5–6 ppm (e.g., 48.9 ppm and 43.3 ppm ).

  • Validation: This is not an impurity. Heating the sample to 50°C will cause these peaks to coalesce (merge) into a single average peak, confirming they arise from the same carbon in dynamic equilibrium.

The Methyl Group (Anisotropy)

The 4-methyl group is distal (far) from the amide center, so its shift remains relatively stable (~21–22 ppm) across all derivatives. However, in the Phenyl-methanone product, the aromatic ring current can cause slight upfield shielding (lower ppm) compared to the aliphatic Acetyl-derivative , depending on the exact conformation of the phenyl ring relative to the piperidine chair.

Carbonyl Identification

The C=O signal at 170.5 ppm is characteristic of a tertiary amide. It is significantly downfield of esters (~174 ppm) but upfield of ketones (~205 ppm). In the Acetyl-derivative , this signal shifts slightly upfield (~169 ppm) due to the electron-donating nature of the methyl group compared to the phenyl ring.

References

  • Royal Society of Chemistry. Supporting Information: Phenyl(piperidin-1-yl)methanone NMR Data. (2015). Retrieved from [Link]

  • National Institutes of Health (PubChem). Compound Summary: (4-Methylpiperidin-1-yl)-(4-phenylphenyl)methanone. (2025). Retrieved from [Link]

  • SpectraBase. 13C NMR of 1-Acetyl-4-methylpiperazine (Analogous Amide Shifts). (2024). Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift Guide. (2022). Retrieved from [Link]

Validation

LC-MS fragmentation pattern of 4-Methyl-1-(3-methylbenzoyl)piperidine

Executive Summary 4-Methyl-1-(3-methylbenzoyl)piperidine (C14H19NO, MW 217.31) is a structural analog often encountered in forensic chemistry and pharmaceutical research as a scaffold for synthetic cannabinoids and 5-HT2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1-(3-methylbenzoyl)piperidine (C14H19NO, MW 217.31) is a structural analog often encountered in forensic chemistry and pharmaceutical research as a scaffold for synthetic cannabinoids and 5-HT2A receptor ligands. Its isomeric nature presents a significant analytical challenge; it is isobaric with 4-methyl-1-(4-methylbenzoyl)piperidine and 4-methyl-1-(2-methylbenzoyl)piperidine , as well as various piperidine-ring isomers.

This guide provides a definitive fragmentation analysis to distinguish this compound from its regioisomers.[1] Unlike generic templates, this document focuses on the mechanistic causality of ion formation and provides a self-validating experimental protocol.

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation patterns, the following LC-MS/MS conditions are recommended. These parameters are designed to maximize the abundance of diagnostic ions (m/z 119 and m/z 98) while preserving secondary fragments for isomer differentiation.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

    • Rationale: High surface area required to separate the meta (3-methyl) isomer from the para (4-methyl) isomer, which often co-elute on standard C8 columns.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

    • Validation: The 3-methyl isomer typically elutes between the 2-methyl (early) and 4-methyl (late) isomers due to steric interactions with the stationary phase.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Rationale: Low CE (15 eV) preserves the molecular ion (m/z 218). High CE (45 eV) forces secondary fragmentation of the benzoyl moiety (m/z 119 → 91), which is critical for ratio-based differentiation.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 4-Methyl-1-(3-methylbenzoyl)piperidine follows a distinct Charge-Site Initiation mechanism driven by the amide nitrogen and the carbonyl oxygen.

Primary Fragmentation Pathways
  • Protonation: Formation of the precursor ion [M+H]+ at m/z 218 .

  • Amide Bond Cleavage (Diagnostic): The most energetically favorable pathway is the inductive cleavage of the amide bond.

    • Pathway A (Benzoyl Dominance): Charge retention on the benzoyl moiety yields the 3-methylbenzoyl cation (m/z 119) . This is typically the Base Peak (100% relative abundance).[3]

    • Pathway B (Piperidine Retention): Charge retention on the amine yields the 4-methylpiperidine cation (m/z 98) .

  • Secondary Fragmentation (Isomer Specific):

    • Tropylium Formation: The m/z 119 ion eliminates Carbon Monoxide (CO, 28 Da) to form the methyl-tropylium ion (m/z 91) .

    • Ring Opening: The piperidine ion (m/z 98) undergoes ring opening and loss of ethylene (C2H4) to form m/z 70 .

Visualized Pathway (DOT Diagram)

FragmentationPathway M_H [M+H]+ Precursor m/z 218 Benzoyl 3-Methylbenzoyl Cation m/z 119 (Base Peak) M_H->Benzoyl Amide Cleavage (Charge on Carbonyl) Piperidine 4-Methylpiperidine Cation m/z 98 M_H->Piperidine Amide Cleavage (Charge on Nitrogen) Tropylium Methyl-Tropylium Ion m/z 91 Benzoyl->Tropylium -CO (28 Da) Secondary Frag. Fragment70 Pyrrolidine-type Ion m/z 70 Piperidine->Fragment70 -C2H4 (28 Da) Ring Contraction Fragment65 Cyclopentadienyl Cation m/z 65 Tropylium->Fragment65 -C2H2 (26 Da)

Caption: ESI-MS/MS fragmentation pathway of 4-Methyl-1-(3-methylbenzoyl)piperidine showing primary amide cleavage and secondary tropylium formation.

Comparative Analysis: Isomer Differentiation

Differentiation of the meta (3-methyl) isomer from the ortho (2-methyl) and para (4-methyl) isomers is the primary analytical challenge.

Table 1: Diagnostic Ion Ratios for Regioisomers

While all three isomers produce m/z 119 and 91, the intensity ratios differ due to the "Ortho Effect" and steric stability.

IsomerPrimary Ion (m/z 119)Secondary Ion (m/z 91)Ratio (91/119)Key Differentiator
3-Methyl (Meta) 100% (Base) High (~60-80%)0.7 - 0.8 Standard fragmentation; no steric interference.
2-Methyl (Ortho) High (80-90%)Very High (>90%) > 0.9 Ortho Effect: Proximity of methyl to carbonyl facilitates H-transfer and CO loss, enhancing m/z 91.
4-Methyl (Para) 100% (Base) Medium (~40-60%)0.5 - 0.6 Most stable benzoyl cation; slower kinetics for CO loss.

Note: Ratios are approximate and dependent on Collision Energy (CE). At CE 30eV, the Ortho isomer typically shows the highest ratio of m/z 91.

Differentiation Strategy
  • Check m/z 91/119 Ratio: If the m/z 91 peak is nearly equal to or greater than m/z 119, suspect the 2-methyl (ortho) isomer.

  • Chromatography: If MS ratios are ambiguous (Meta vs. Para), rely on Retention Time (RT).

    • Elution Order (C18): Ortho (2-Me)

      
       Meta (3-Me) 
      
      
      
      Para (4-Me).
    • The 3-methyl isomer will elute between the other two.

Summary of Key Fragments

m/z (Experimental)Ion IdentityOriginFormula (Calc.)
218.15

Protonated Molecule

119.05

3-Methylbenzoyl Cation

98.10

4-Methylpiperidine Cation

91.05

Tropylium Ion

70.07

Piperidine Ring Fragment

References

  • Differentiation of Methylbenzoylpiperidine Isomers by GC-MS and GC-IRD. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Available at: [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging. PMC / NIH. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC / NIH. Available at: [Link]

Sources

Comparative

Definitive Guide: FTIR Amide Carbonyl Peak Assignment for Benzoylpiperidines

The following guide is structured as a high-level technical manuscript designed for analytical chemists and structural biologists. It moves beyond basic textbook definitions to address the specific challenges of characte...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and structural biologists. It moves beyond basic textbook definitions to address the specific challenges of characterizing benzoylpiperidines—a scaffold critical in drug discovery (e.g., monoamine oxidase inhibitors).

Executive Summary

In the structural characterization of benzoylpiperidines, the assignment of the Amide I carbonyl (C=O) stretch is notoriously deceptive. Unlike simple aliphatic amides, benzoylpiperidines present a "spectral crowdedness" in the 1600–1650 cm⁻¹ region. This is due to the conjugation of the carbonyl with the phenyl ring and the overlap with aromatic ring quadrant stretching modes ($ \nu_{C=C} $).

This guide compares the performance of Fourier Transform Infrared (FTIR) spectroscopy against Raman Spectroscopy and Density Functional Theory (DFT) for resolving this assignment. While FTIR remains the gold standard for sensitivity and speed, we demonstrate that a standalone FTIR approach often yields ambiguous data for this specific scaffold without complementary techniques or rigorous solvent protocols.

The Analytical Challenge: The "Doublet" Problem

Benzoylpiperidine is a tertiary amide. Theoretically, tertiary amides lack the N-H group, simplifying the spectrum (no Amide II band). However, the benzoyl moiety introduces a conjugation effect that lowers the C=O frequency, pushing it directly into the region occupied by the aromatic C=C stretching vibrations.

  • Amide I (C=O): Typically 1620–1645 cm⁻¹ (strong dipole change).

  • Aromatic ($ \nu_{8a} / \nu_{8b} $): Typically 1580–1610 cm⁻¹ (variable intensity).

Comparative Analysis: FTIR vs. Alternatives

The following table quantifies the "performance" of FTIR against alternative assignment strategies for benzoylpiperidines.

Table 1: Performance Matrix for Amide I Assignment
FeatureFTIR (Transmission/ATR) Raman Spectroscopy DFT (B3LYP/6-31G)*
Primary Detection Excellent. C=O stretch has a massive change in dipole moment ($ d\mu/dQ $).Weak. C=O is often a weak scatterer; C=C aromatic modes dominate.Predictive. Calculates force constants to predict frequencies.
C=O vs C=C Resolution Low. Bands often overlap or appear as a broad shoulder.High. Aromatic C=C modes are very strong (high polarizability change).High. Can visualize normal modes to distinguish vibrations.
Solvent Interference High. Water/Alcohols obscure the 1640 cm⁻¹ region.Low. Water is a weak Raman scatterer.N/A. (Gas phase or PCM solvent models used).
Sample Throughput High. (Seconds per scan).Medium. (Minutes; fluorescence interference possible).Low. (Hours/Days for computation).
Cost Low.High.Medium (Software/Hardware).[1]

Key Insight: FTIR is the detector of choice for quantifying the amide, but Raman is the validator for assigning the peak. If the band at 1630 cm⁻¹ is intense in IR but weak in Raman, it is the Amide I. If it is intense in both, it likely contains significant C=C character.

Technical Deep Dive: Substituent Effects (Hammett Correlation)

For researchers modifying the benzoyl ring (e.g., adding halogens or methoxy groups), the Amide I peak shifts predictably. This causality is governed by the polarization of the carbonyl bond.[2]

  • Electron Donating Groups (EDG) (e.g., 4-OMe): Increase electron density in the ring

    
     Resonance pushes density to carbonyl oxygen 
    
    
    
    Single bond character increases
    
    
    Force constant (
    
    
    ) decreases
    
    
    Frequency lowers .[3]
  • Electron Withdrawing Groups (EWG) (e.g., 4-NO₂): Pull density from ring

    
     Inductive effect strengthens C=O bond 
    
    
    
    Frequency increases .[3]
Table 2: Expected Wavenumber Shifts for 4-Substituted Benzoylpiperidines
Substituent (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Electronic EffectExpected Amide I ($ \nu{C=O} $)
-NO₂ (Nitro) Strong EWG (Inductive/Resonance)1645 – 1655 cm⁻¹
-Cl (Chloro) Weak EWG (Inductive)1635 – 1645 cm⁻¹
-H (Unsubstituted) Reference1625 – 1635 cm⁻¹
-OMe (Methoxy) Strong EDG (Resonance)1615 – 1625 cm⁻¹

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, do not rely on a single scan.[4] Use this Solvent Shift Protocol to validate the assignment. The Amide I band is highly sensitive to hydrogen bonding, whereas the aromatic C=C band is relatively insensitive.

Protocol Steps:
  • Baseline Scan (Inert Solvent): Dissolve benzoylpiperidine in a non-polar solvent like CCl₄ or CH₂Cl₂ .

    • Result: The C=O peak appears at its "free" frequency (highest wavenumber).

  • H-Bonding Scan: Add a protic solvent (e.g., 2% Methanol) or record the solid-state (ATR) spectrum.

    • Result: The C=O peak will red-shift (move to lower wavenumber) by 10–20 cm⁻¹ due to Hydrogen bonding.

    • Control: The Aromatic C=C peak (approx 1600 cm⁻¹) will remain stationary .

  • Deconvolution: If the peaks are fused, use Fourier Self-Deconvolution (FSD) with a bandwidth of 15–20 cm⁻¹ and a enhancement factor of 2.0.

Visualization of Logic and Workflow

Diagram 1: Peak Assignment Decision Tree

This logic gate helps researchers distinguish the Amide I from the Aromatic stretch.

PeakAssignment Start Unknown Peak in 1600-1650 cm⁻¹ Region Step1 Perform Solvent Shift Test (CCl₄ vs. Methanol) Start->Step1 CheckShift Does the peak shift to lower wavenumber? Step1->CheckShift ResultCO Assignment: Amide I (C=O) (Sensitive to H-bonding) CheckShift->ResultCO Yes (>10 cm⁻¹) Step2 Check Raman Spectrum CheckShift->Step2 No / Negligible CheckInt Is peak intensity Strong in Raman? Step2->CheckInt CheckInt->ResultCO No (Weak) ResultCC Assignment: Aromatic C=C (High Polarizability) CheckInt->ResultCC Yes (Very Strong) ResultMixed Assignment: Mixed Mode (Conjugation Coupling)

Caption: Logic flow for distinguishing Carbonyl vs. Aromatic signals using solvent sensitivity and Raman complementarity.

Diagram 2: Substituent Effect Pathway

Visualizing the electronic influence on the carbonyl bond stiffness.

Hammett Subst Substituent (Para) ElectronFlow Electron Density Flow Subst->ElectronFlow Inductive/Resonance BondOrder C=O Bond Order ElectronFlow->BondOrder Modulates k EDG EDG (e.g., OMe) Increases Single Bond Character ElectronFlow->EDG EWG EWG (e.g., NO₂) Increases Double Bond Character ElectronFlow->EWG Freq FTIR Frequency (cm⁻¹) BondOrder->Freq ν ∝ √k

Caption: Mechanistic pathway showing how substituents alter bond order and resulting FTIR frequency.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • B3LYP/DFT Validation Studies. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. National Institutes of Health (PubMed). Link

  • BenchChem Application Notes. (2025). Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes. Link

  • Specac Application Notes. (2023). Interpreting Infrared Spectra: Amides and Carbonyls. Link

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Authoritative source on Raman/IR mutual exclusion).

Sources

Validation

GC-MS identification of 4-Methyl-1-(3-methylbenzoyl)piperidine impurities

Advanced GC-MS Strategies for the Identification and Quantification of 4-Methyl-1-(3-methylbenzoyl)piperidine Impurities Introduction: The Analytical Challenge In modern pharmaceutical development, controlling process-re...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced GC-MS Strategies for the Identification and Quantification of 4-Methyl-1-(3-methylbenzoyl)piperidine Impurities

Introduction: The Analytical Challenge

In modern pharmaceutical development, controlling process-related impurities is a strict regulatory mandate under ICH Q3A guidelines. 4-Methyl-1-(3-methylbenzoyl)piperidine is a persistent tertiary amide impurity that frequently arises during the synthesis of piperidine-based active pharmaceutical ingredients (APIs). Mechanistically, it is the direct condensation product of 3-methylbenzoyl chloride—a common acylating agent[1][2]—and 4-methylpiperidine, a ubiquitous building block and Fmoc-deprotecting reagent[3][4].

Because this specific amide lacks an extended conjugated pi-system, it exhibits exceptionally poor ultraviolet (UV) absorbance. Consequently, traditional Liquid Chromatography-UV (LC-UV) methods fail to achieve the required limits of detection (LOD). Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the gold standard for this application, exploiting the compound's volatility and thermal stability to provide unambiguous structural elucidation and trace-level quantification.

Analytical Platform Comparison

To objectively evaluate the optimal analytical approach, we compared the performance of GC-MS against standard LC-UV and LC-MS/MS platforms for the quantification of 4-Methyl-1-(3-methylbenzoyl)piperidine in a complex API matrix.

Table 1: Performance Comparison of Analytical Platforms

Performance MetricGC-MS (EI-SIM)LC-UV (254 nm)LC-MS/MS (ESI-MRM)
Sensitivity (LOD) 2 ng/mL>500 ng/mL15 ng/mL
Linear Dynamic Range 5 – 5000 ng/mL1000 – 50000 ng/mL50 – 2000 ng/mL
Specificity High (Library match + RI)Low (Co-elution risk)High (MRM transitions)
Matrix Tolerance Excellent (LLE cleanup)ModerateSusceptible to Ion Suppression
Suitability for Amides Optimal (Thermally stable)Poor (Weak chromophore)Good (Protonation dependent)
Cost per Analysis ModerateLowHigh

Self-Validating Experimental Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard (IS) prior to sample extraction, the method mathematically normalizes any variability in extraction efficiency, matrix effects, or GC injection volumes.

Workflow N1 1. Sample Preparation LLE with Hexane/Water N3 3. GC Separation 5%-Phenyl Column N1->N3 1 µL Splitless N2 2. Internal Standard Addition Isotopic Spiking N2->N1 Validates Recovery N4 4. EI-MS Ionization 70 eV Fragmentation N3->N4 Elution N5 5. Data Validation SIM Mode Quantification N4->N5 m/z 217, 119, 91

Figure 1: Self-validating GC-MS workflow for impurity profiling.

Step-by-Step Methodology

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 50 mg of the API sample and dissolve it in 5 mL of HPLC-grade water (adjusted to pH 10 with 0.1M NaOH to ensure the API and impurities remain un-ionized).

  • Spike the solution with 50 µL of the Internal Standard (e.g., 4-Methyl-1-(3-methylbenzoyl-d7)piperidine at 10 µg/mL).

  • Add 2 mL of LC-MS grade Hexane. Causality: Hexane is chosen because it selectively partitions the highly lipophilic amide impurity into the organic phase while leaving polar API components and salts in the aqueous phase, preventing GC inlet contamination.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Extract the upper hexane layer for GC injection.

Step 2: GC Separation Parameters

  • Column: 5%-phenylpolydimethylsiloxane (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Causality: The 5% phenyl substitution provides induced dipole interactions that optimally resolve semi-polar nitrogen-rich compounds and amides from hydrocarbon backgrounds[3].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode at 250°C.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

Step 3: Mass Spectrometry (EI) Detection

  • Ion Source: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative accuracy, paired with full SCAN (m/z 50-300) for library matching.

Mechanistic Fragmentation Pathway

Understanding the Electron Ionization (EI) fragmentation of 4-Methyl-1-(3-methylbenzoyl)piperidine is critical for setting up the SIM acquisition method. At 70 eV, the molecule undergoes predictable, high-yield bond cleavages.

Fragmentation M Molecular Ion [M]⁺• m/z 217 F1 3-Methylbenzoyl Cation m/z 119 M->F1 α-Cleavage F3 4-Methylpiperidine Fragment m/z 98 M->F3 C-N Cleavage F2 Tropylium Ion m/z 91 F1->F2 - CO (m/z 28)

Figure 2: Primary Electron Ionization (EI) fragmentation pathways.

Spectral Interpretation:

  • m/z 217 ([M]⁺•): The intact molecular ion confirms the overall mass of the impurity.

  • m/z 119 (Base Peak): Formed via α-cleavage of the amide bond, yielding the highly stable 3-methylbenzoyl cation. This is the primary quantifier ion.

  • m/z 91: The 3-methylbenzoyl cation loses carbon monoxide (CO) to form the ubiquitous, resonance-stabilized tropylium ion.

  • m/z 98: Cleavage of the C-N bond with charge retention on the nitrogen yields the 4-methylpiperidine radical cation.

By monitoring m/z 119 (Quantifier) alongside m/z 217 and m/z 91 (Qualifiers), the analyst establishes a highly rigid identification matrix that eliminates false positives from co-eluting matrix interferences.

References

1.[1] BenchChem. "Purity and assay information for 3-Ethylbenzoyl chloride". BenchChem. 1 2.[2] Pharmaffiliates. "CAS No : 1711-06-4| Chemical Name : m-Toluoyl Chloride". Pharmaffiliates. 2 3.[3] MDPI. "A GC-MS Database of Nitrogen-Rich Volatile Compounds". MDPI. 3 4.[4] CD Formulation. "Therapeutic Peptides Upstream Synthetic Process Development". CD Formulation. 4

Sources

Comparative

Analytical Differentiation of 4-Methyl and 3-Methyl Piperidine Derivatives

This guide provides a definitive technical comparison for distinguishing 4-methyl and 3-methyl piperidine derivatives. It is structured for analytical chemists and drug development professionals requiring high-confidence...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison for distinguishing 4-methyl and 3-methyl piperidine derivatives. It is structured for analytical chemists and drug development professionals requiring high-confidence structural assignment.

Executive Summary: The Isobaric Challenge

Distinguishing 4-methylpiperidine (4-MePip) from 3-methylpiperidine (3-MePip) is a classic analytical problem. These positional isomers are isobaric (identical mass) and exhibit nearly identical fragmentation patterns in standard Electron Ionization (EI) Mass Spectrometry.

The differentiation relies on exploiting symmetry elements (NMR) and physicochemical properties (chromatographic retention). This guide prioritizes NMR as the "Gold Standard" for pure compounds and GC-MS for trace analysis in complex matrices.

Part 1: Strategic Decision Framework

Before selecting a protocol, assess sample purity and quantity. The following decision tree outlines the optimal workflow.

AnalyticalWorkflow Start Sample Type? Pure Pure Standard (>1 mg) Start->Pure Trace Trace / Complex Matrix Start->Trace NMR Method A: 13C NMR (Symmetry Analysis) Pure->NMR Definitive Deriv Derivatization (TFAA/PFPA) Trace->Deriv Improve Peak Shape Result_Sym 4-MePip: High Symmetry (Few Signals) NMR->Result_Sym Result_Asym 3-MePip: Asymmetric (Many Signals) NMR->Result_Asym GCMS Method B: GC-MS (Retention Index) Result_Elution Elution Order: 3-Me (Early) vs 4-Me (Late) GCMS->Result_Elution Deriv->GCMS

Figure 1: Analytical decision tree. Use NMR for absolute structural confirmation when mass is sufficient; rely on GC elution order for mixtures.

Part 2: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method that provides ab initio structural confirmation without relying on reference standards. The key differentiator is molecular symmetry .

Mechanistic Insight: Symmetry Operations
  • 4-Methylpiperidine: Possesses a plane of symmetry passing through the Nitrogen and C4 atoms. This makes C2 equivalent to C6, and C3 equivalent to C5.

  • 3-Methylpiperidine: Possesses a chiral center at C3. The molecule is asymmetric (unless resolved), resulting in a distinct magnetic environment for every carbon atom.

Data Comparison Table: 13C NMR Signals
Feature4-Methylpiperidine3-Methylpiperidine
Symmetry Achiral (

plane)
Chiral / Asymmetric (

)
Unique 13C Signals 4 Signals (C2/6, C3/5, C4, Me)6 Signals (C2, C3, C4, C5, C6, Me)
1H Methyl Shift Doublet ~0.90 ppmDoublet ~0.85 ppm (often overlapping)
Differentiation Confidence High (Count the peaks)High (Count the peaks)
Experimental Protocol: 13C NMR
  • Sample Prep: Dissolve ~5-10 mg of the amine (or HCl salt) in 0.6 mL of CDCl₃.

  • Acquisition: Run a proton-decoupled 13C NMR (minimum 128 scans to detect quaternary carbons if present, though none here).

  • Analysis: Count the signals.

    • Observation: If you see only 4 distinct carbon peaks (excluding solvent), it is the 4-methyl isomer.

    • Observation: If you see 6 distinct carbon peaks, it is the 3-methyl isomer.

Note: For N-substituted derivatives (e.g., methylfentanyls), the symmetry of the piperidine ring in the 4-methyl isomer is preserved only if the N-substituent allows rapid rotation or lies on the symmetry plane. However, the complexity of the 3-methyl spectrum (more splittings, diastereotopic protons) remains a robust indicator.

Part 3: Gas Chromatography - Mass Spectrometry (GC-MS)

When NMR is impossible (low concentration), separation science must be used. Since the mass spectra are virtually identical (Base peak m/z 98 for both if N-unsubstituted, or m/z 42/56 alpha-cleavage fragments), Retention Time (RT) is the critical discriminator.

Separation Logic: Boiling Point & Shape
  • 3-Methylpiperidine: BP ~126°C. More compact/globular.

  • 4-Methylpiperidine: BP ~129°C. More linear/extended.

  • Elution Rule: On non-polar columns (DB-1, DB-5, HP-5MS), the lower boiling point isomer elutes first.

    • Order: 3-Methylpiperidine

      
      4-Methylpiperidine 
      
Protocol: GC-MS Separation
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split 20:1.

  • Oven Program:

    • Hold 50°C for 1 min (Trapping).

    • Ramp 10°C/min to 150°C (Critical separation window).

    • Ramp 30°C/min to 300°C (Burn out).

  • Derivatization (Recommended):

    • Why: Free amines tail on silica columns. Derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape and resolution.

    • Procedure: Incubate 50 µL sample + 50 µL TFAA at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.

    • Result: The TFA-derivatives will show sharper peaks, maintaining the elution order (3-Me before 4-Me).

Part 4: Infrared Spectroscopy (IR/Raman)

While less common for screening, IR provides a "fingerprint" confirmation.

  • Region of Interest: 250–500 cm⁻¹ (Raman) and 1200–1300 cm⁻¹ (IR).

  • Differentiation:

    • 3-Methyl isomers (especially cis-3-methylfentanyl) exhibit unique deformation bands at 265, 307, and 409 cm⁻¹ due to the lower symmetry and gauche interactions of the methyl group.

    • 4-Methyl isomers lack these specific low-frequency bands due to higher symmetry.

References
  • Differentiation of Methylfentanyl Isomers: Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by GC/MS, LC/MS, and NMR. Forensic Science International.

  • NMR Chemical Shifts: Carbon-13 NMR spectra of saturated heterocycles. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

  • GC Elution Rules: GC Column Selection and Optimization for Amine Separations. Restek Technical Guides.

  • Raman Spectroscopy: Distinguishing isomers of fentanyl analogs using FT-Raman. Thermo Fisher Scientific Application Notes.

  • Mass Spectral Data: NIST Chemistry WebBook, SRD 69 - Piperidine, 3-methyl- vs 4-methyl-.

Validation

Publish Comparison Guide: UV-Vis Absorption Maxima of 3-Methylbenzoyl Derivatives

As a Senior Application Scientist, I frequently encounter challenges in chromophore characterization during early-stage drug development and photochemical synthesis. When designing photoactive compounds, UV-blocking poly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in chromophore characterization during early-stage drug development and photochemical synthesis. When designing photoactive compounds, UV-blocking polymers, or establishing robust HPLC-UV analytical methods, selecting the appropriate 3-methylbenzoyl derivative is critical.

This guide objectively compares the ultraviolet-visible (UV-Vis) absorption performance of key 3-methylbenzoyl alternatives—ranging from simple carboxylic acids to complex ketones and thioureas. By dissecting the causality behind their electronic transitions and providing a self-validating experimental protocol, this guide equips researchers with the foundational data needed for high-fidelity material selection.

Mechanistic Grounding: The Causality of Electronic Transitions

The UV-Vis spectrum of the 3-methylbenzoyl pharmacophore is dictated by the conjugated system comprising the aromatic ring and the carbonyl group. When comparing these derivatives, we primarily observe two distinct electronic transitions:

  • 
     Transitions (High Energy, High Absorptivity) : Occurring typically between 230 nm and 260 nm, these transitions involve the excitation of 
    
    
    
    electrons within the aromatic ring and the conjugated carbonyl double bond. The meta-methyl group exerts a weak positive inductive (+I) effect and hyperconjugation. This electron-donating effect slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a subtle bathochromic (red) shift compared to unsubstituted benzoyl derivatives.
  • 
     Transitions (Low Energy, Low Absorptivity) : Appearing in the 280 nm to 340 nm range, this transition originates from the non-bonding (
    
    
    
    ) lone pair electrons on the carbonyl oxygen transitioning to the anti-bonding
    
    
    orbital. This transition is highly sensitive to the solvent environment. In polar protic solvents (e.g., methanol), hydrogen bonding stabilizes the non-bonding electrons, lowering their energy state and causing a characteristic hypsochromic (blue) shift.

Comparative Data: UV-Vis Absorption Maxima

Structural modifications adjacent to the 3-methylbenzoyl core significantly influence the absorption profile. Table 1 synthesizes the experimental


 values for various alternatives, highlighting how functional group substitution dictates the compound's optimal UV absorption range.

Table 1: Comparative UV-Vis Absorption Maxima of 3-Methylbenzoyl Alternatives

Derivative / AlternativeSolventPrimary ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(

)
Secondary

(

/ Mixed)
1 (m-Toluic acid)Aqueous / Methanol204 nm, 235 nmN/A (Obscured)[1]
Methanol~252 nm~340 nm[2]
3 Methanol205 nm, 234 nm287 nm[3]
4 Ethanol258.30 nmN/A[4]

Data Interpretation: The conversion of a simple carboxylic acid (3-methylbenzoic acid) to a highly conjugated system like 3-methylbenzophenone extends the conjugation length, significantly red-shifting the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 transition to ~252 nm and revealing a distinct 

transition at ~340 nm. Conversely, thiourea alternatives exhibit complex mixed transitions around 287 nm due to the cross-conjugation of the sulfur and nitrogen atoms[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, UV-Vis measurements must not be treated as a single-point assay. The following protocol embeds a self-validating Beer-Lambert linearity check to guarantee that the recorded


 and molar absorptivity (

) are free from aggregation artifacts or detector saturation.
Phase 1: Precision Sample Preparation
  • Solvent Selection : Select a UV-grade solvent (e.g., HPLC-grade Methanol) with a UV cutoff well below the expected

    
     (Methanol cutoff is ~205 nm).
    
    • Causality: Trace impurities or high-cutoff solvents will artificially inflate absorbance in the deep UV region, masking critical

      
       transitions.
      
  • Stock Solution : Accurately weigh 1.0 mg of the selected 3-methylbenzoyl derivative and dissolve it in 10.0 mL of the selected solvent to create a 0.1 mg/mL stock.

  • Concentration Series : Prepare a minimum of five serial dilutions (e.g., 0.01, 0.02, 0.04, 0.06, 0.08 mg/mL).

    • Causality: A single concentration may fall outside the instrument's linear dynamic range. A concentration series allows for the mathematical validation of Beer's Law, ensuring structural integrity in solution.

Phase 2: Instrument Calibration & Baseline Correction
  • Cuvette Matching : Use matched quartz cuvettes (1 cm path length). Quartz is mandatory as standard glass absorbs heavily below 300 nm.

  • Blanking : Fill both the reference and sample cuvettes with the pure UV-grade solvent. Run a baseline scan from 200 nm to 800 nm.

    • Causality: This subtracts the solvent's inherent absorbance and compensates for optical differences between the dual beams of the spectrophotometer.

Phase 3: Spectral Acquisition & Validation
  • Measurement : Measure the absorbance of each dilution in the series from 200 nm to 800 nm.

  • Self-Validation (Linearity Check) : Plot the absorbance at the observed

    
     against the concentration. Calculate the 
    
    
    
    value.
    • Causality: An

      
       confirms that the molecules are fully solvated (no aggregation) and the detector is not saturated. If the plot deviates from linearity (typically above 1.0 AU), the data at that concentration must be discarded, and the sample further diluted.
      
  • Molar Absorptivity Calculation : Use the slope of the linear plot to calculate the molar absorptivity (

    
    ) using the Beer-Lambert law (
    
    
    
    ).

Workflow Visualization

Below is the logical workflow for the self-validating UV-Vis protocol, illustrating the critical feedback loop required for linearity checking.

UV_Vis_Workflow A 1. Sample Preparation (UV-Grade Solvent) B 2. Baseline Correction (Solvent Blanking) A->B C 3. Spectral Acquisition (200 - 800 nm) B->C D 4. Beer-Lambert Validation (Linearity Check) C->D D->A Non-linear (Adjust Concentration) E 5. Data Synthesis (λ_max & ε Calculation) D->E R² > 0.99 (Validated)

Self-validating UV-Vis spectroscopic workflow ensuring Beer-Lambert linearity for accurate λ_max.

References

1.[1] NIST WebBook. "Benzoic acid, 3-methyl-". National Institute of Standards and Technology. URL: 2.[2] BenchChem. "Spectroscopic Profile of 3-Methylbenzophenone: A Technical Guide". URL: 3.[3] Malaysian Journal of Analytical Sciences. "Structural and Spectroscopic Studies of Novel Methylbenzoylthiourea Derivatives". URL: 4.[4] National Center for Biotechnology Information (PMC). "Synthesis and Antifungal Activity of Novel 3-Caren-5-One Oxime Esters". URL:

Sources

Comparative

Comparative Guide: Elemental Analysis vs. qNMR &amp; HRMS for C14H19NO Purity Validation

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Elemental Analysis Calculation & Method Validation for C14H19NO Compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Elemental Analysis Calculation & Method Validation for C14H19NO Compounds.

Executive Summary: The "Gold Standard" in a Modern Context

In pharmaceutical development, the molecular formula C14H19NO corresponds to a specific class of psychoactive alkaloids and synthetic intermediates, most notably substituted cathinones (e.g., 4'-Methyl-α-pyrrolidinopropiophenone or 4-MePPP) and precursors to phenethylamine derivatives.[1]

While High-Resolution Mass Spectrometry (HRMS) has become the default for identity confirmation, Automated Combustion Elemental Analysis (EA) remains the critical benchmark for establishing bulk purity and salt stoichiometry. This guide objectively compares the traditional EA workflow against modern alternatives (qNMR and HRMS), providing experimental protocols and decision frameworks for validating C14H19NO compounds.

The Core Problem: Identity vs. Purity
  • HRMS confirms you have the molecule (

    
     218.154 for 
    
    
    
    ).
  • EA confirms you only have the molecule (and its counter-ion), free from inorganic salts, water, or amorphous solvents.

Theoretical Baseline: C14H19NO Calculations

Before validating any experimental data, the theoretical baseline must be established. In drug development, these compounds are rarely isolated as free bases due to stability issues; they are typically crystallized as Hydrochloride (HCl) salts.

Table 1: Theoretical Composition for C14H19NO Forms
ElementFree Base (C14H19NO) HCl Salt (C14H19NO · HCl) Monohydrate (C14H19NO · H2O)
MW ( g/mol ) 217.31 253.77 235.33
Carbon (%C) 77.38%66.26%71.45%
Hydrogen (%H) 8.81%7.94%8.99%
Nitrogen (%N) 6.45%5.52%5.95%
Oxygen (%O) 7.36%6.30%13.60%
Chlorine (%Cl) 0.00%13.97%0.00%

Critical Note: A common error in C14H19NO analysis is misidentifying the salt form. A deviation of >11% in Carbon (77.38% vs 66.26%) immediately distinguishes the Free Base from the HCl salt.

Comparative Analysis of Methodologies

Method A: Automated CHNS Combustion (The Benchmark)

Principle: High-temperature combustion (


C) in an oxygen-rich environment converts the sample into gases (

), which are separated via GC and detected by TCD.[1]
  • Pros:

    • Bulk Purity: The only method that accounts for "invisible" impurities (inorganic salts, moisture) that lack UV chromophores or protons.

    • Regulatory Acceptance: The standard ±0.4% tolerance is universally accepted for publication and IND filings.

  • Cons:

    • Destructive: Requires 2–5 mg of sample.

    • Blind to Structure: Cannot distinguish isomers (e.g., 4-MePPP vs. 3-MePPP).

Method B: Quantitative NMR (qNMR) (The Modern Superior)

Principle: Comparison of the integration of analyte signals against a certified internal standard (e.g., Maleic Acid, TCNB) with a known purity.

  • Pros:

    • Specific: Distinguishes isomers and quantifies residual solvents simultaneously.

    • Non-Destructive: Sample can be recovered.

  • Cons:

    • Hygroscopicity: Weighing errors transfer directly to purity results.

    • Complexity: Requires long relaxation delays (

      
      ) for accuracy.
      
Method C: High-Resolution Mass Spectrometry (HRMS)

Principle: Measures the exact mass-to-charge ratio (


) to within <5 ppm error.[1]
  • Pros:

    • Sensitivity: Requires nanograms of material.

    • Identity: Confirms molecular formula definitively.

  • Cons:

    • Not Quantitative: Ionization efficiency varies; cannot determine bulk purity (e.g., 99% vs 90% purity).

Experimental Protocols

Protocol 1: CHNS Analysis for C14H19NO (HCl Salt)
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Reagents: Acetanilide (Standard), Tungsten Trioxide (

    
    , catalyst).
    

Step-by-Step:

  • Drying: Dry the C14H19NO·HCl sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. C14H19NO salts are often hygroscopic.[1]

  • Blanking: Run 3 empty tin capsules to establish the baseline.

  • Conditioning: Run 2 samples of Acetanilide standard to condition the reduction column.

  • Weighing: Accurately weigh 2.000 ± 0.005 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Tip: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temp: 1150°C (Combustion), 850°C (Reduction).

    • Oxygen Dose: 12 mL (ensure excess

      
       for complete oxidation of the aromatic ring).
      
  • Analysis: Compare results to the theoretical values in Table 1 .

    • Pass Criteria:

      
      .
      
Protocol 2: qNMR Validation (Orthogonal Check)
  • Instrument: 400 MHz (or higher) NMR.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

  • Solvent: DMSO-

    
     (prevents exchange of amide/amine protons).
    

Step-by-Step:

  • T1 Determination: Measure the

    
     relaxation time of the C14H19NO aromatic protons. (Typically 2–4 seconds).
    
  • Parameter Setup: Set relaxation delay (

    
    ) to 30 seconds  (at least 
    
    
    
    ) to ensure 99.9% magnetization recovery.
  • Weighing: Weigh ~10 mg of C14H19NO and ~5 mg of Maleic Acid directly into the NMR tube. Record weights to 0.01 mg precision.

  • Acquisition: Acquire 16–32 scans with a 90° pulse angle.

  • Calculation:

    
    
    
    • Where

      
       = Integration area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = weighed mass.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a C14H19NO compound, integrating all three methods.

PurityValidation Start Synthesized C14H19NO (Crude Solid) HRMS Step 1: HRMS (Identity) Confirm m/z = 218.154 Start->HRMS Decision1 Mass Correct? HRMS->Decision1 Purification Purification (Recrystallization/Chromatography) EA Step 2: CHNS Elemental Analysis (Bulk Purity) Purification->EA Decision1->Purification Yes FailureAnalysis Failure Analysis (Impurity Identification) Decision1->FailureAnalysis No (Wrong Structure) ResultEA Within ±0.4%? EA->ResultEA Success VALIDATED High Purity C14H19NO ResultEA->Success Yes qNMR Step 3: qNMR (Quantify Solvent/Water) ResultEA->qNMR No (>0.4% Dev) FailureAnalysis->Purification Re-process qNMR->FailureAnalysis Solvent/Water Detected

Figure 1: Integrated workflow for validating C14H19NO compounds. Note the feedback loop from qNMR back to purification if EA fails.

Data Interpretation & Troubleshooting

Table 2: Common Deviations and Their Causes
ObservationLikely CauseCorrective Action
Low %C, High %H Water/Solvent Trap. C14H19NO[1]·HCl is hygroscopic. Excess H comes from

.
Dry sample at 60°C under high vacuum (0.1 mbar) for 8h. Verify with TGA.
Low %C, Low %N Inorganic Impurity. Presence of silica (

) or inorganic salts (NaCl) which do not combust.
Filter solution through 0.2 µm PTFE before final crystallization.
High %C Solvent Trap (Organic). Trapped Ethyl Acetate or Toluene.Run qNMR to identify specific solvent peaks.
Nitrogen Error Incomplete Combustion. Stable aromatic rings (e.g., pyrrolidine/phenyl) may form char.Increase

dose or add

combustion aid.
Case Study: The "0.5% Failure"

A researcher synthesizes 4-MePPP (C14H19NO).[1]

  • Theoretical: C: 77.38%, H: 8.81%.

  • Experimental: C: 76.80%, H: 8.95%.

  • Analysis: Carbon is low by 0.58% (Fail). Hydrogen is high.

  • Diagnosis: This pattern suggests 0.5 moles of water trapped in the lattice.

  • Resolution: Recalculate for C14H19NO · 0.5 H2O. If it matches, the compound is a hemihydrate. If not, further drying is required.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Schoenmakers, P. J. (2022). Elemental Analysis: A Powerful but Often Poorly Executed Technique. Journal of Organic Chemistry. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link

  • PubChem. Compound Summary for C14H19NO (4'-Methyl-alpha-pyrrolidinopropiophenone). National Library of Medicine. Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Link

Sources

Validation

Definitive Guide to Validating 4-Methyl-1-(3-methylbenzoyl)piperidine Reference Standards

The following guide details the validation of 4-Methyl-1-(3-methylbenzoyl)piperidine reference standards. This document is structured for researchers requiring ISO 17034-compliant validation methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of 4-Methyl-1-(3-methylbenzoyl)piperidine reference standards. This document is structured for researchers requiring ISO 17034-compliant validation methodologies.

Executive Summary: The Validation Challenge

4-Methyl-1-(3-methylbenzoyl)piperidine is a critical amide intermediate, often utilized as a reference marker in the synthesis of DEET analogs or as a specific process impurity in API manufacturing.[1] Its structural complexity—featuring a rotatable amide bond and dual distinct moieties (aromatic benzoyl and aliphatic piperidine)—presents unique validation challenges.

This guide compares two distinct validation philosophies:

  • The Direct Method (qNMR): A primary ratio method offering SI-traceability without requiring identical reference standards.[1][2]

  • The Indirect Method (Mass Balance): The traditional "100% minus impurities" approach, aggregating data from HPLC, GC, TGA, and Karl Fischer titration.[3]

Recommendation: For 4-Methyl-1-(3-methylbenzoyl)piperidine, qNMR is the superior primary validation technique due to its ability to resolve amide rotamers and eliminate the need for response factor corrections, whereas Mass Balance should serve as the orthogonal confirmation.[1]

Strategic Framework: Choosing the Right Standard

Before validation, researchers must categorize the material based on its intended use.[4] The rigor of validation scales with the hierarchy of the standard.

Standard TypeIntended UseValidation RequirementRecommended Method
Certified Reference Material (CRM) Quantitation, Calibration, Dispute ResolutionISO 17034 AccreditedqNMR + Mass Balance (Consensus)
Primary Reference Standard Assay of API, Impurity CalculationHigh Accuracy (<0.5% Uncertainty)qNMR (Traceable to NIST SRM)
Working Standard Routine QC, Retention Time MarkerModerate AccuracyHPLC Purity (Area %)

Comparative Methodology: qNMR vs. Mass Balance[1][3][5][6][7]

Method A: Quantitative NMR (qNMR) – The Gold Standard

Principle: qNMR quantifies the main component directly relative to an internal standard (IS) of known purity. It relies on the fundamental proportionality between signal integration and the number of nuclei.

  • Pros:

    • SI Traceability: Directly traceable to the internal standard (e.g., NIST SRM 350b Benzoic Acid).

    • No Response Factors: Does not require identical reference standards.

    • Rapid: A single experiment provides purity.[5][6]

  • Cons:

    • Sensitivity: Lower than HPLC; requires >10 mg of sample.

    • Solvent Effects: Amide rotamers in 4-Methyl-1-(3-methylbenzoyl)piperidine can cause peak broadening in CDCl₃.[1]

Method B: Mass Balance – The Orthogonal Approach

Principle: Purity is calculated by subtracting all measured impurities from 100%.


[1]
  • Pros:

    • Detailed Profiling: Identifies specific impurities (organic, volatile, inorganic).

    • Sensitivity: Detects trace impurities at ppm levels.

  • Cons:

    • Compound Specific: Requires response factor corrections for UV detection.

    • Cumulative Error: Errors in TGA, KF, or ROI propagate to the final result.

Experimental Protocols

Protocol A: High-Precision qNMR Workflow

Objective: Determine absolute purity with <0.5% uncertainty.

Reagents:

  • Analyte: ~15 mg of 4-Methyl-1-(3-methylbenzoyl)piperidine (dried).

  • Internal Standard (IS): ~10 mg of 3,5-Dinitrobenzoic acid (TraceCERT® or NIST equivalent).[1]

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to coalesce amide rotamers at elevated temperature if needed).[1]

Step-by-Step:

  • Weighing: Weigh analyte (

    
    ) and IS (
    
    
    
    ) into the same HPLC vial using a metrological microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d₆. Vortex until fully dissolved. Transfer to 5mm NMR tube.[2]

  • Acquisition (600 MHz recommended):

    • Pulse Angle: 90°

    • Relaxation Delay (d1):

      
       (typically 60s) to ensure full relaxation.
      
    • Scans: 64 (for S/N > 300:1).

    • Temperature: 298 K (or 320 K to sharpen amide peaks).

  • Processing: Phase and baseline correct manually. Integrate the distinct methyl group of the benzoyl moiety (

    
     ~2.3 ppm) against the aromatic protons of the IS.
    

Calculation:



Protocol B: HPLC-UV Purity Assessment

Objective: Determine chromatographic purity (Area %).

Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).

  • Temperature: 40°C.[1]

Procedure:

  • Inject blank (DMSO) to identify system peaks.

  • Inject Sensitivity Solution (0.05% of target) to verify LOQ.

  • Inject Sample (1.0 mg/mL).

  • Integrate all peaks > LOQ. Calculate % Area Normalization.

Data Presentation & Uncertainty Budget[9]

The following table illustrates a typical comparison of results for a high-quality reference standard.

ParameterqNMR ResultMass Balance ResultNotes
Assay / Purity 99.42% ± 0.35% 99.18% ± 0.60% Results are statistically equivalent (

).
Water Content N/A0.15% (KF)Amides can be hygroscopic.
Residual Solvent N/A0.05% (GC-HS)Trace Toluene/DCM from synthesis.[1]
Inorganics (ROI) N/A<0.1%
Chromatographic Purity N/A99.45% (HPLC)Likely overestimates purity if UV response of impurities is low.
Primary Uncertainty Source Weighing & IntegrationHPLC Response Factors & KF variabilityqNMR offers lower expanded uncertainty.

Visualization of Validation Workflows

Figure 1: The Validation Decision Tree

This diagram outlines the logic flow for selecting the appropriate validation path based on the material's intended application.

ValidationFlow Start Start: 4-Methyl-1-(3-methylbenzoyl)piperidine Candidate Material IntendedUse Determine Intended Use Start->IntendedUse RoutePrimary Primary Reference Standard (Quantitation/Assay) IntendedUse->RoutePrimary High Accuracy RouteWorking Working Standard (ID/RT Marker) IntendedUse->RouteWorking Routine QC qNMR Method A: qNMR (Traceable to NIST SRM) RoutePrimary->qNMR MassBalance Method B: Mass Balance (HPLC + GC + KF + TGA) RoutePrimary->MassBalance RouteWorking->MassBalance Simplified (HPLC only) Decision Are results concordant? (<1.0% difference) qNMR->Decision MassBalance->Decision Pass PASS: Assign Purity Value (Weighted Mean or qNMR Value) Decision->Pass Yes Fail FAIL: Investigate (Hygroscopicity/Rotamers) Decision->Fail No

Caption: Logical workflow for validating reference standards, prioritizing qNMR for primary applications.

Figure 2: qNMR Signal Targeting

This diagram visualizes the specific chemical environment of 4-Methyl-1-(3-methylbenzoyl)piperidine to guide qNMR integration.[1]

ChemicalStructure Benzoyl 3-Methylbenzoyl Moiety (Aromatic Region) Amide Amide Linkage (Rotamer Source) Benzoyl->Amide SignalA Target Signal A: Ar-CH3 (~2.3 ppm) Clean Singlet Benzoyl->SignalA Preferred Integration Piperidine 4-Methylpiperidine Moiety (Aliphatic Region) Amide->Piperidine SignalB Target Signal B: Piperidine-CH3 (~0.9 ppm) Doublet (High Overlap Risk) Piperidine->SignalB Avoid if possible

Caption: Structural dissection for qNMR. The aromatic methyl group (Signal A) is the preferred integration target due to minimal overlap.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2020). qNMR Internal Standard Reference Data. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-1-(3-methylbenzoyl)piperidine proper disposal procedures

This guide outlines the proper disposal procedures for 4-Methyl-1-(3-methylbenzoyl)piperidine , a specialized organic intermediate often used in pharmaceutical research.[1] As a specific Safety Data Sheet (SDS) for this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 4-Methyl-1-(3-methylbenzoyl)piperidine , a specialized organic intermediate often used in pharmaceutical research.[1]

As a specific Safety Data Sheet (SDS) for this exact compound may not be widely available in public databases, this protocol is derived from structural activity relationships (SAR) , standard hazardous waste management practices for organic amides , and the properties of its precursors (4-methylpiperidine and 3-methylbenzoyl chloride).[1]

Part 1: Chemical Identification & Hazard Assessment

Before disposal, you must characterize the waste.[2][3] Treat this substance as a Hazardous Chemical under the "Precautionary Principle" until experimentally verified otherwise.

Property Description
Chemical Name 4-Methyl-1-(3-methylbenzoyl)piperidine
Molecular Formula C₁₄H₁₉NO
Functional Group Tertiary Amide (Piperidine derivative)
Physical State Likely a viscous oil or low-melting solid (based on MW ~217 g/mol ).[1]
Primary Hazards Irritant (Skin/Eye/Respiratory) .[4] Potential for acute toxicity if swallowed.[5][6]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[4][7]
Waste Stream Non-Halogenated Organic Solvent/Solid Waste .

Critical Safety Note: While amides are generally stable, this compound is derived from 4-methylpiperidine (a flammable corrosive) and 3-methylbenzoyl chloride (a corrosive).[1] Residual unreacted precursors may be present in crude mixtures, significantly altering the hazard profile. Always test pH and flammability if disposing of a crude reaction mixture.

Part 2: Step-by-Step Disposal Procedure

Step 1: Waste Segregation

Do NOT mix this chemical with:

  • Oxidizers (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.

  • Aqueous Acid/Base Waste – Keep in the organic stream to prevent unexpected precipitation or hydrolysis.

  • Halogenated Solvents (e.g., DCM, Chloroform) – Keep separate if possible to reduce disposal costs, though mixing is generally safe chemically.

Correct Waste Stream:Organic Waste (Non-Halogenated) If dissolved in a solvent (e.g., Methanol, Ethyl Acetate), dispose of the entire solution as the solvent's waste class.

Step 2: Packaging
  • Select Container: Use a chemically compatible container such as High-Density Polyethylene (HDPE) or Amber Glass with a screw-top lid.[1]

    • Avoid metal containers if the purity is unknown or if acidic precursors are present.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Place the primary waste container inside a secondary tray or bin during transfer to catch drips.

Step 3: Labeling (RCRA Compliance)

Label the container immediately upon adding the waste. Do not use abbreviations.

  • Label Text: "HAZARDOUS WASTE - 4-Methyl-1-(3-methylbenzoyl)piperidine"[1]

  • Hazard Checkboxes: Mark [x] Toxic and [x] Irritant .

Step 4: Final Disposal Method

The only acceptable final disposal method for this compound is High-Temperature Incineration at a licensed facility.[1]

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT evaporate in a fume hood.[7]

  • Do NOT dispose of in regular trash.

Part 3: Emergency Procedures (Spills & Exposure)

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood or ventilation system is active.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Liquid Spill: Cover with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).

    • Solid Spill: Sweep up carefully to avoid generating dust. Use a wet paper towel to collect fine residue.

  • Disposal of Debris: Place all contaminated absorbents and gloves into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris (Contaminated with Amide)" .

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.

  • Eye Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Contact Poison Control immediately.[4][5][7]

Part 4: Decision Logic for Disposal (Workflow)

The following diagram illustrates the decision-making process for disposing of 4-Methyl-1-(3-methylbenzoyl)piperidine, ensuring compliance with safety standards.

DisposalWorkflow Start Waste: 4-Methyl-1-(3-methylbenzoyl)piperidine StateCheck Is it Solid or Liquid? Start->StateCheck PurityCheck Is it Pure or in Solution? StateCheck->PurityCheck Liquid/Oil SolidPack Package in HDPE Jar Label: Toxic Solid StateCheck->SolidPack Solid/Powder SolventCheck Identify Solvent (Halogenated vs Non-Halogenated) PurityCheck->SolventCheck In Solution LiquidPack Package in Solvent Waste Bottle Label: Organic Solvent Waste PurityCheck->LiquidPack Pure Oil SolventCheck->LiquidPack Classify Stream Segregation Segregate from Oxidizers & Acids SolidPack->Segregation LiquidPack->Segregation Handover Handover to EHS/Waste Vendor Method: Incineration Segregation->Handover

Figure 1: Decision tree for the safe segregation and packaging of 4-Methyl-1-(3-methylbenzoyl)piperidine waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11159793 (Related Structure: 4-(3-Methylbenzyl)piperidine). Retrieved from [Link][8]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1-(3-methylbenzoyl)piperidine

Advanced Safety and Handling Protocol: 4-Methyl-1-(3-methylbenzoyl)piperidine As a Senior Application Scientist, I recognize that handling novel substituted piperidine amides requires a rigorous, mechanistic approach to...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 4-Methyl-1-(3-methylbenzoyl)piperidine

As a Senior Application Scientist, I recognize that handling novel substituted piperidine amides requires a rigorous, mechanistic approach to safety. 4-Methyl-1-(3-methylbenzoyl)piperidine (which we will refer to as 4-M-3-MBP) is a lipophilic amide frequently utilized in the synthesis of advanced pharmacophores, including potent1[1].

Due to its specific structural characteristics—a non-polar methylpiperidine ring conjugated to a m-toluoyl group—this compound presents unique permeation hazards that render standard, generalized laboratory safety protocols insufficient. This guide provides a self-validating, step-by-step operational framework for the safe handling, solvation, and disposal of 4-M-3-MBP, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Hazard Profile and Causality

Understanding the physical chemistry of 4-M-3-MBP is critical for designing an effective Personal Protective Equipment (PPE) matrix. The compound's high lipophilicity (favorable LogP) allows it to easily partition into the lipid matrix of the stratum corneum, leading to rapid dermal absorption. Furthermore, when solvated in penetrating carriers like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for biological assays, the dermal permeation rate increases exponentially.

We do not just mandate PPE; we select materials based on polymer chemistry. Natural rubber (latex) is highly susceptible to degradation by organic amides. The non-polar nature of 4-M-3-MBP allows it to permeate latex polymer chains rapidly. Therefore, a denser, cross-linked synthetic barrier is required.

Table 1: Hazard Profile and PPE Specifications

ParameterSpecification / MaterialCausality / Rationale
Primary Hazard Dermal sensitization, ocular irritationLipophilic amides readily cross biological lipid membranes.
Primary Glove Nitrile (Min. 8 mil) or Butyl RubberLatex offers zero resistance to lipophilic amides and degrades rapidly[2].
Secondary Glove Thin Nitrile (4 mil)Double-gloving ensures a secondary barrier if the primary glove suffers micro-punctures[3].
Eye Protection Splash-proof chemical gogglesPrevents ocular exposure during solvation, vortexing, or sonication.
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized micro-particulates during powder transfer.

Mechanism of Dermal Penetration and Barrier Logic

To visualize why specific elastomeric PPE is mandated, we must examine the penetration pathway. The following diagram illustrates the interaction between the lipophilic amide, the epidermal lipid matrix, and the required synthetic barriers.

Dermal_Penetration A 4-Methyl-1-(3-methylbenzoyl)piperidine (Lipophilic Amide) B Stratum Corneum (Lipid Matrix) A->B Unprotected Contact E Nitrile/Butyl Rubber Barrier (PPE) A->E Protected Contact C Epidermal Absorption B->C Diffusion D Systemic Circulation C->D E->B Blocks Penetration

Mechanistic pathway of dermal penetration by lipophilic amides and the blocking action of PPE.

Operational Workflow: Handling and Solvation Protocol

Every protocol must be a self-validating system. The following methodology ensures that exposure risks are actively mitigated at every step of the weighing and solvation process.

Step-by-Step Methodology:

  • Preparation and PPE Verification : Inspect nitrile or butyl gloves for degradation (swelling, cracking) before use. Don double nitrile gloves, a fully buttoned flame-resistant lab coat, and chemical splash goggles.

  • Environmental Control : Ensure the chemical fume hood is operational and certified. Place an anti-static weighing boat on the analytical balance to prevent powder dispersion.

  • Transfer and Weighing : Using a static-free micro-spatula, transfer the required mass of 4-M-3-MBP. Crucial Causality: Do not forcefully tap the spatula against the boat, as the mechanical force generates aerosolized micro-particulates that can bypass the hood's directional airflow.

  • Solvation : Transfer the powder to a borosilicate glass vial. In a controlled manner, add the solvent (e.g., DMSO). Crucial Causality: DMSO is a universal penetrant. If the exterior of the vial is contaminated with the DMSO/4-M-3-MBP solution, it will transport the amide directly through standard gloves. Immediate glove replacement is required if a splash occurs[4].

  • Sealing and Decontamination : Cap the vial with a PTFE-lined septum. Wipe the exterior of the vial with a solvent-compatible wipe (e.g., isopropanol) before removing it from the ventilated enclosure.

Spill Response and Disposal Plan

In the event of a spill, the operational plan must immediately shift from experimental handling to containment and chemical destruction. The workflow below dictates the logical progression of a safe response.

PPE_Workflow A Pre-Operation: PPE Verification B Weighing & Transfer (Ventilated Enclosure) A->B C Solvation (DMSO/DCM) B->C D Spill Detected? C->D E Containment & Absorbent Application D->E Yes F Standard Experimental Workflow D->F No G Decontamination (Solvent Wash) E->G H Hazardous Waste Disposal F->H G->H

Operational workflow for safe handling, solvation, and spill response of 4-M-3-MBP.

Disposal Methodology:

  • Solid Waste : Contaminated wipes, weighing boats, and primary gloves must be placed in a designated, sealable solid hazardous waste container explicitly labeled "Trace Organics / Substituted Amides."

  • Liquid Waste : Halogenated (if DCM is used) or non-halogenated (if DMSO/EtOH is used) solvent waste must be strictly segregated. Do not mix amide waste with strong acids or oxidizers, as amides can undergo exothermic hydrolysis.

  • Surface Decontamination : Wipe down the fume hood surface with a 10% isopropanol/water solution to capture and lift any residual lipophilic film, followed by a standard detergent wash.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors Source: ACS Omega / NIH 1

  • Comprehensive Guide to Chemical Resistant Gloves Source: Lab Manager 2

  • Glove Selection Guide Source: Safety & Risk Services, University of British Columbia 3

  • Glove Selection and Use Source: Environmental Health and Safety, Case Western Reserve University 4

Sources

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